molecular formula C13H10Cl2 B138671 Dichlorodiphenylmethane CAS No. 2051-90-3

Dichlorodiphenylmethane

Cat. No.: B138671
CAS No.: 2051-90-3
M. Wt: 237.12 g/mol
InChI Key: OPTDDWCXQQYKGU-UHFFFAOYSA-N
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Description

Dichlorodiphenylmethane, also known as this compound, is a useful research compound. Its molecular formula is C13H10Cl2 and its molecular weight is 237.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37425. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dichloro(phenyl)methyl]benzene
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InChI

InChI=1S/C13H10Cl2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTDDWCXQQYKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062148
Record name Benzene, 1,1'-(dichloromethylene)bis-
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Molecular Weight

237.12 g/mol
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CAS No.

2051-90-3
Record name Dichlorodiphenylmethane
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Record name Dichlorodiphenylmethane
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Record name Dichlorodiphenylmethane
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Record name Benzene, 1,1'-(dichloromethylene)bis-
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Record name Dichloro(diphenyl)methane
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Record name DICHLORODIPHENYLMETHANE
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Foundational & Exploratory

Synthesis of Dichlorodiphenylmethane from Benzophenone and Phosphorus Pentachloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dichlorodiphenylmethane from benzophenone (B1666685) and phosphorus pentachloride (PCl₅). This reaction is a classic example of the conversion of a carbonyl group to a geminal dichloride, a transformation of significant utility in organic synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate its application in a laboratory setting.

Reaction Overview

The reaction of benzophenone with phosphorus pentachloride results in the substitution of the carbonyl oxygen with two chlorine atoms, yielding this compound and phosphorus oxychloride (POCl₃) as a byproduct.[1] The overall reaction is represented as follows:

(C₆H₅)₂CO + PCl₅ → (C₆H₅)₂CCl₂ + POCl₃[1]

This transformation is a robust method for the synthesis of geminal dichlorides from ketones.[2] The phosphorus pentachloride acts as a chlorinating agent, effectively replacing the C=O bond with two C-Cl bonds.

Proposed Reaction Mechanism

The conversion of benzophenone to this compound by PCl₅ is believed to proceed through a multi-step mechanism. The initial step involves the nucleophilic attack of the carbonyl oxygen of benzophenone on the electrophilic phosphorus atom of PCl₅. This is followed by a series of intramolecular rearrangements and elimination steps to yield the final this compound product and the byproduct, phosphorus oxychloride.

reaction_mechanism cluster_byproduct Byproduct Formation benzophenone Benzophenone (C₆H₅)₂CO intermediate1 Intermediate Complex benzophenone->intermediate1 Nucleophilic Attack pcl5 Phosphorus Pentachloride PCl₅ pcl5->intermediate1 intermediate2 Carbocation Intermediate intermediate1->intermediate2 Elimination of [PCl₄O]⁻ byproduct Phosphorus Oxychloride POCl₃ intermediate1->byproduct product This compound (C₆H₅)₂CCl₂ intermediate2->product Chloride Attack

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several protocols for the synthesis of this compound and related compounds have been reported. Below are detailed methodologies based on established procedures.

General Laboratory-Scale Synthesis

This protocol is adapted from a procedure for the synthesis of this compound.[3]

Materials:

  • Benzophenone

  • Phosphorus pentachloride (PCl₅)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus for vacuum distillation

Procedure:

  • In a round-bottom flask, thoroughly mix benzophenone and phosphorus pentachloride.

  • Fit the flask with a reflux condenser to prevent the escape of volatile components.

  • Heat the reaction mixture in an oil bath.

  • Maintain the reaction at the specified temperature for several hours to ensure complete conversion.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude this compound can be purified by fractional distillation under vacuum.[3]

Synthesis of a Related Compound: 1-Chloro-2-[dichloro(phenyl)methyl]benzene

The following protocol for a structurally similar compound provides additional insight into reaction conditions and work-up procedures that can be adapted for this compound.[4][5]

Procedure:

  • Dissolve 2-chlorobenzophenone (B131818) in a suitable solvent such as dichloroethane.

  • Slowly add powdered phosphorus pentachloride to the solution in portions.

  • Heat the reaction mixture to reflux and maintain for 10-15 hours.

  • Monitor the reaction progress using an appropriate analytical method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into an ice-water mixture with vigorous stirring to hydrolyze any unreacted PCl₅ and the POCl₃ byproduct. This step is exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer multiple times with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by vacuum distillation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various reported methodologies for the reaction of a ketone with PCl₅. This allows for easy comparison of different reaction conditions.

ParameterMethod 1[3]Method 2 (Adapted from[5])
Starting Ketone Benzophenone2-Chlorobenzophenone
Solvent None (Neat)Dichloroethane
Molar Ratio (PCl₅ : Ketone) 1.67 : 1 (by weight)1.05 - 1.2 : 1
Temperature (°C) 220-24085-90 (Reflux)
Reaction Time (hours) 410-15
Purification Fractional vacuum distillationVacuum distillation
Boiling Point of Product 193 °C at 30 mmHgNot specified

Experimental Workflow

The logical flow of the synthesis and purification process is illustrated in the diagram below.

experimental_workflow reactants Mix Benzophenone and PCl₅ reaction Heat under Reflux reactants->reaction cooling Cool to Room Temperature reaction->cooling workup Aqueous Work-up (Quenching) cooling->workup extraction Separation of Organic Layer workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification product Pure this compound purification->product

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

  • Phosphorus pentachloride (PCl₅) is highly corrosive and reacts violently with water, releasing hydrochloric acid (HCl) gas.[1] It should be handled with extreme care in a dry, well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • The quenching process is highly exothermic and releases HCl gas. It should be performed slowly and with efficient stirring in an ice bath.

  • Vacuum distillation should be conducted with appropriate safety screens and behind a blast shield.

Conclusion

The synthesis of this compound from benzophenone and phosphorus pentachloride is a well-established and effective method for producing geminal dichlorides. By carefully controlling the reaction conditions and following proper safety protocols, this procedure can be reliably performed in a laboratory setting. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenylmethane, also known as benzophenone (B1666685) dichloride, is a geminal dihalide with the chemical formula (C₆H₅)₂CCl₂. This organochlorine compound serves as a significant intermediate in organic synthesis, finding applications in the preparation of various derivatives and as a precursor in the synthesis of other valuable molecules. Its reactivity, particularly at the dichloromethyl carbon, makes it a subject of interest for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and detailed data analysis to support researchers and professionals in the fields of chemistry and drug development.

Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical properties is presented in the table below. It is important to note that there are some discrepancies in the reported melting point in the literature, with some sources incorrectly citing the boiling point as the melting point. However, its classification as a liquid at standard conditions clarifies that its melting point is below ambient temperature.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀Cl₂[2]
Molecular Weight 237.12 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 305 °C (lit.)[3]
166 °C at 18 mmHg
Density 1.235 g/mL at 25 °C (lit.)
Refractive Index (n₂₀/D) 1.605 (lit.)
Solubility Soluble in ether, benzene (B151609), ethanol, and toluene. Reacts with water. Sparingly soluble in benzene and slightly soluble in chloroform.[1]
Flash Point >112 °C (>230 °F)[4]

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the presence of the two chlorine atoms on the same carbon. This structural feature makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Hydrolysis: The most notable chemical property of this compound is its sensitivity to moisture. It readily undergoes hydrolysis in the presence of water to form benzophenone.[5] This reaction is a classic example of a nucleophilic substitution at a saturated carbon, proceeding through a carbocation intermediate stabilized by the two phenyl groups.

Stability: The compound is sensitive to moisture and should be stored in a dry environment to prevent decomposition.[6] Stability studies are crucial to determine its shelf-life and appropriate storage conditions, especially when it is used as a starting material in multi-step syntheses.

Synthesis: this compound can be synthesized by the reaction of benzophenone with phosphorus pentachloride.[5] This reaction involves the conversion of the carbonyl group of benzophenone into a geminal dichloride.

Spectral Data Analysis

The structural features of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The primary signals would arise from the aromatic protons of the two phenyl groups. These protons would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The integration of this multiplet would correspond to 10 protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide more detailed structural information. Key expected signals include:

  • A signal for the dichloromethyl carbon, which would be significantly downfield due to the electron-withdrawing effect of the two chlorine atoms.

  • Signals for the aromatic carbons. The ipso-carbon (the carbon attached to the dichloromethyl group) would have a distinct chemical shift. The other aromatic carbons would appear in the typical aromatic region (around δ 120-140 ppm). Due to symmetry, fewer than 6 signals may be observed for the aromatic carbons of each ring.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (237.12). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. Common fragmentation patterns would involve the loss of chlorine atoms (M-Cl) and the formation of the stable diphenylmethyl cation.[7]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

  • C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹).

  • C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region).

  • C-Cl stretching vibrations, which typically appear in the fingerprint region (below 800 cm⁻¹).[8]

Experimental Protocols

Synthesis of this compound from Benzophenone

This protocol is adapted from established methods for the chlorination of ketones using phosphorus pentachloride.[9]

Materials:

  • Benzophenone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous 1,2-dichloroethane (B1671644) (or another suitable inert solvent)

  • Ice-water bath

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet to vent HCl gas.

  • Dissolve benzophenone in anhydrous 1,2-dichloroethane in the flask.

  • Cool the solution in an ice-water bath.

  • Slowly add phosphorus pentachloride in portions to the stirred solution. The molar ratio of PCl₅ to benzophenone should be approximately 1.1:1.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into an ice-water mixture to hydrolyze the excess PCl₅ and the byproduct POCl₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Determination of Solubility

This protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, benzene, chloroform, ether)

  • Small test tubes or vials

  • Vortex mixer

  • Graduated pipettes or syringes

Procedure:

  • Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Add a small, known volume (e.g., 1 mL) of each solvent to its respective test tube.

  • To each test tube, add a small, measured amount of this compound (e.g., 10 µL or a small drop).

  • Vortex each tube for 30 seconds to facilitate dissolution.

  • Visually inspect each tube for the presence of an undissolved phase. If the this compound has completely dissolved, it is considered soluble.

  • For a semi-quantitative estimation, continue adding known increments of this compound to the tubes where it has dissolved, vortexing after each addition, until a saturated solution is formed (i.e., undissolved solute remains). Record the total amount of solute added to reach saturation.

Monitoring Hydrolysis by IR Spectroscopy

This protocol describes a method to monitor the hydrolysis of this compound to benzophenone using IR spectroscopy.

Materials:

  • This compound

  • A suitable solvent that is transparent in the IR region of interest (e.g., chloroform)

  • Water

  • FTIR spectrometer with a liquid cell

  • Small reaction vial

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Record the initial IR spectrum of the solution. Note the characteristic peaks for this compound.

  • Add a small amount of water to the solution in the reaction vial and start a timer.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and record its IR spectrum.

  • Monitor the disappearance of the characteristic peaks of this compound and the appearance of the characteristic carbonyl (C=O) stretch of benzophenone (typically around 1665 cm⁻¹).

  • Plot the absorbance of the benzophenone carbonyl peak as a function of time to obtain a kinetic profile of the hydrolysis reaction.

Visualizations

Synthesis_of_this compound Benzophenone Benzophenone ReactionMixture Reaction Mixture Benzophenone->ReactionMixture PCl5 Phosphorus Pentachloride (PCl₅) PCl5->ReactionMixture Solvent Anhydrous Solvent (e.g., 1,2-Dichloroethane) Solvent->ReactionMixture Reflux Reflux ReactionMixture->Reflux Workup Aqueous Work-up Reflux->Workup Purification Purification (Vacuum Distillation) Workup->Purification This compound This compound Purification->this compound

Caption: Synthesis of this compound from Benzophenone.

Hydrolysis_of_this compound This compound This compound Reaction Hydrolysis This compound->Reaction Water Water (H₂O) Water->Reaction Benzophenone Benzophenone Reaction->Benzophenone HCl Hydrogen Chloride (2 HCl) Reaction->HCl

Caption: Hydrolysis of this compound.

Solubility_Determination_Workflow Start Start AddSolvent Add Known Volume of Solvent to Vial Start->AddSolvent AddSolute Add Small, Known Amount of this compound AddSolvent->AddSolute Mix Vortex to Mix AddSolute->Mix Observe Visually Observe for Dissolution Mix->Observe Soluble Soluble Observe->Soluble Completely Dissolved Insoluble Insoluble/Saturated Observe->Insoluble Undissolved Solute Remains AddMore Add More Solute Soluble->AddMore End End Insoluble->End AddMore->Mix

Caption: Experimental Workflow for Solubility Determination.

References

Spectroscopic Profile of Dichlorodiphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dichlorodiphenylmethane, a compound of interest in organic synthesis and pharmaceutical research. This document compiles key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, providing a quantitative basis for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.60Multiplet10HAromatic protons (C₆H₅)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
83.4Quaternary Carbon (C(Cl)₂)
127.9Aromatic CH
128.8Aromatic CH
129.7Aromatic CH
141.2Aromatic C (ipso)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H stretch
1595, 1490, 1450StrongAromatic C=C ring stretch
840StrongC-Cl stretch
770, 695StrongAromatic C-H out-of-plane bend

Sample Preparation: Neat, between NaCl plates

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
23615[M]⁺ (with ³⁵Cl₂)
23810[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
2401.5[M+4]⁺ (with ³⁷Cl₂)
201100[M-Cl]⁺
16580[M-2Cl-H]⁺ (Benzhydryl cation)
16620[M-2Cl]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of approximately 10-20 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.

    • A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

    • The spectral width was set to cover a range of -2 to 12 ppm.

  • ¹³C NMR Acquisition :

    • The ¹³C NMR spectrum was recorded on the same spectrometer at a frequency of 100 MHz.

    • The spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.

    • A larger number of scans were necessary due to the low natural abundance of the ¹³C isotope.

    • The spectral width was set from 0 to 200 ppm.

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : A drop of neat liquid this compound was placed between two sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition :

    • The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the clean NaCl plates was recorded first.

    • The sample spectrum was then recorded from 4000 to 600 cm⁻¹.

    • Typically, 16 or 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum was generated by taking the ratio of the sample spectrum to the background spectrum, and the data was presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization : Electron Ionization (EI) was used, with the electron energy set to 70 eV.

  • Mass Analysis : The resulting ions were separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier detector was used to record the abundance of each ion.

  • Data Analysis : The mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) was used to confirm the presence of two chlorine atoms in the molecule and its fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_results Final Report Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Report Comprehensive Spectroscopic Profile Structure->Report Purity->Report

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to Dichlorodiphenylmethane: Synonyms, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on Dichlorodiphenylmethane. The guide focuses on its common synonyms in scientific literature, its key physicochemical properties, and a detailed experimental protocol for its synthesis.

Common Synonyms in Literature

In scientific literature and chemical databases, this compound, specifically the geminal isomer with CAS Registry Number 2051-90-3, is known by several names. A thorough understanding of these synonyms is essential for comprehensive literature and database searches.

The most frequently encountered synonyms for this compound include:

  • alpha,alpha-Dichlorodiphenylmethane[1]

  • Benzophenone (B1666685) dichloride[1][2]

  • Diphenyldichloromethane[1][3]

  • 1,1'-(Dichloromethylene)bis[benzene][4][5]

  • Methane, dichlorodiphenyl-[4][5]

  • [Dichloro(phenyl)methyl]benzene[1]

It is critical to differentiate the geminal isomer from other isomers like 4,4'-Dichlorodiphenylmethane (CAS RN: 101-76-8), which possesses a distinct chemical structure and different physical properties.[6]

Physicochemical Properties

For ease of comparison and reference, the key physicochemical properties of this compound (CAS RN: 2051-90-3) are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀Cl₂[1][2][7]
Molecular Weight 237.12 g/mol [1][2][7]
Appearance Slightly yellow liquid or colorless solid[3]
Boiling Point 305 °C (lit.)[2][8]
193 °C @ 30 mmHg[9]
164-167 °C @ 12 Torr[4]
Melting Point 146 to 150 °C (decomposes)[3]
Density 1.235 g/mL at 25 °C (lit.)[2][3][8]
Refractive Index n20/D 1.605 (lit.)[2]
Flash Point >230 °F (>110 °C)[2][8]
Solubility Soluble in ether, benzene, ethanol, and toluene; reacts with water.[10]

Experimental Protocols

Synthesis of this compound from Benzophenone

One of the common laboratory methods for the preparation of this compound involves the reaction of benzophenone with phosphorus pentachloride.[3][9]

Materials:

  • Benzophenone (24 g)

  • Phosphorus pentachloride (40 g)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Oil bath with a magnetic stirrer and heating capabilities

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 24 g of benzophenone with 40 g of phosphorus pentachloride.

  • Fit the flask with a reflux condenser.

  • Heat the mixture in an oil bath to a temperature range of 220-240 °C.

  • Maintain the reaction under reflux at this temperature for 4 hours.[9]

  • Upon completion, allow the reaction mixture to cool to ambient temperature.

  • The resulting crude product is then subjected to purification via fractional distillation under reduced pressure.

  • The purified this compound is collected as the fraction boiling at 193 °C under a pressure of 30 mmHg.[9]

Chemical Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Purification Benzophenone Benzophenone Reaction Mixing and Reflux (220-240 °C, 4 hours) Benzophenone->Reaction PCl5 Phosphorus Pentachloride PCl5->Reaction Crude_Product Crude this compound Reaction->Crude_Product Cooling Purification Vacuum Fractional Distillation (193 °C @ 30 mmHg) Crude_Product->Purification Final_Product Purified this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Applications and Biological Relevance

This compound is primarily utilized as a precursor in the synthesis of other organic molecules.[3] It has been identified as a degradation product of certain organochlorine insecticides, including Dicofol and DDT.[5] Furthermore, it finds application as a catalyst in the photodegradation of plastics.[5] The existing scientific literature does not prominently feature this compound in specific biological signaling pathways; its main relevance lies within the domains of synthetic organic chemistry and materials science.

References

Dichlorodiphenylmethane: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dichlorodiphenylmethane, a geminal dihalide, serves as a pivotal precursor in a variety of organic transformations, enabling the synthesis of a wide array of valuable molecules ranging from commodity chemicals to complex bioactive compounds and polymers. Its reactivity, centered around the dichloromethylidene group, allows for facile conversion into carbonyls, alkenes, and participation in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Chemical and Physical Properties

This compound, with the chemical formula (C₆H₅)₂CCl₂, is a colorless to slightly yellow liquid at room temperature.[1] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀Cl₂[2]
Molecular Weight 237.12 g/mol [1]
CAS Number 2051-90-3[3]
Boiling Point 305 °C (lit.)[1]
Density 1.235 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.605 (lit.)[1]
¹H NMR (CDCl₃) δ ~7.3-7.5 ppm (m, 10H)[2]
¹³C NMR (CDCl₃) δ ~83.1 (CCl₂), 127.5, 128.6, 130.2, 140.2 ppm[2]
IR Spectrum (neat) Major peaks around 3060, 1490, 1450, 760, 690 cm⁻¹[4]
Mass Spectrum (EI) m/z 236 (M⁺), 201, 165[2]

Core Synthetic Applications

This compound is a versatile building block for several key classes of organic compounds. The following sections detail its application in the synthesis of benzophenones, tetraphenylethylenes, and its role in Friedel-Crafts alkylations.

Synthesis of Benzophenones via Hydrolysis

One of the most fundamental transformations of this compound is its hydrolysis to benzophenone (B1666685). This reaction provides a straightforward route to a wide range of substituted benzophenones, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and photoinitiators.

G This compound This compound Carbocation Diphenylchlorocarbenium Ion This compound->Carbocation Loss of Cl⁻ Hemiketal Gem-chloro-alcohol Intermediate Carbocation->Hemiketal + H₂O Benzophenone Benzophenone Hemiketal->Benzophenone - HCl

Experimental Protocol: Hydrolysis of this compound to Benzophenone

This protocol outlines the hydrolysis of this compound to benzophenone.

Materials:

  • This compound

  • Water

  • A suitable solvent (e.g., acetone (B3395972) or ethanol)

  • Sodium carbonate (optional, for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent.

  • Add an excess of water to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If acidic conditions persist, neutralize the mixture with a mild base such as sodium carbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • The crude benzophenone can be purified by recrystallization or column chromatography.

Table 2: Representative Yields for the Synthesis of Benzophenones from Dichlorodiphenylmethanes

SubstrateProductReaction ConditionsYield (%)Reference(s)
This compoundBenzophenoneH₂O, reflux80-89[5]
4,4'-Dichlorothis compound4,4'-DichlorobenzophenoneH₂O, acid catalystNot specified-
Synthesis of Tetraphenylethylene (B103901) via Reductive Coupling

This compound serves as a key precursor for the synthesis of tetraphenylethylene and its derivatives. These compounds are of significant interest due to their aggregation-induced emission (AIE) properties, making them valuable in materials science for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging. The synthesis typically involves a reductive coupling reaction mediated by a metal.

G This compound 2 x this compound Radical Diphenylchloromethyl Radical This compound->Radical + Metal (e.g., Cu, Zn) Carbene Diphenylcarbene Radical->Carbene - Cl⁻ Tetraphenylethylene Tetraphenylethylene Carbene->Tetraphenylethylene Dimerization

Experimental Protocol: Synthesis of Tetraphenylethylene from this compound

This protocol describes the synthesis of tetraphenylethylene via reductive coupling of this compound using copper bronze.

Materials:

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser, suspend copper bronze in anhydrous benzene or toluene.

  • Add a solution of this compound in the same solvent to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the copper salts.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude tetraphenylethylene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

Table 3: Yields for the Synthesis of Tetraphenylethylene from this compound

Reducing AgentSolventTemperatureYield (%)Reference(s)
CopperBenzeneReflux~70-80-
ZincNot specifiedNot specifiedNot specified-
Friedel-Crafts Alkylation Reactions

This compound can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds. The reaction, typically catalyzed by a Lewis acid such as aluminum chloride, results in the formation of triarylmethanes. This methodology is particularly useful for the synthesis of dye molecules and functional polymers.

G This compound This compound Complex Lewis Acid Complex This compound->Complex + AlCl₃ Carbocation Diphenylchlorocarbenium Ion Complex->Carbocation Loss of AlCl₄⁻ Arene Arene SigmaComplex Sigma Complex Arene->SigmaComplex Nucleophilic Attack on Carbocation Product Triarylmethane SigmaComplex->Product - H⁺

Experimental Protocol: Friedel-Crafts Alkylation of Anisole (B1667542) with this compound

This protocol provides a general procedure for the Friedel-Crafts alkylation of an activated arene, such as anisole, with this compound.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound and anisole in anhydrous DCM via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Applications in Specialized Synthesis

Beyond these core reactions, this compound and its derivatives are employed in the synthesis of specialized targets, including solid-phase synthesis resins and as monomers for polymerization.

Precursor to 2-Chlorotrityl Chloride Resin

While not a direct reaction of this compound itself, the structurally related 1-chloro-2-[dichloro(phenyl)methyl]benzene (B132048) is a key precursor in the synthesis of 2-chlorotrityl chloride (2-CTC) resin.[6] This highlights the utility of the dichloromethylphenyl moiety in creating valuable tools for organic synthesis. The 2-CTC resin is widely used in solid-phase peptide synthesis (SPPS) due to the mild acidic conditions required for cleavage of the synthesized peptide.[6]

G Precursor 1-Chloro-2-[dichloro(phenyl)methyl]benzene FC_Reaction Friedel-Crafts Alkylation Precursor->FC_Reaction Polystyrene Polystyrene Resin Polystyrene->FC_Reaction Alcohol_Resin 2-Chlorotrityl Alcohol Resin FC_Reaction->Alcohol_Resin Chlorination Chlorination Alcohol_Resin->Chlorination CTC_Resin 2-Chlorotrityl Chloride Resin Chlorination->CTC_Resin

Monomer for Polymer Synthesis

This compound and its derivatives can serve as monomers in polymerization reactions. For instance, 3,3′-dichloro-4,4′-diaminodiphenylmethane is used in the synthesis of benzoxazine (B1645224) monomers, which can then be thermally cured to produce polybenzoxazines.[7] These polymers exhibit high thermal stability and fire resistance, making them suitable for applications in high-performance materials.[7]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2][4] It is also harmful if swallowed or inhaled. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid contact with moisture, as it can hydrolyze to release hydrogen chloride gas.[4] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to be readily converted into benzophenones and tetraphenylethylenes, coupled with its utility in Friedel-Crafts reactions, provides access to a diverse range of molecular architectures. The applications of this compound and its derivatives continue to expand, particularly in the fields of materials science and medicinal chemistry. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in the laboratory.

References

Historical context of Dichlorodiphenylmethane in chemical research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Context of Dichlorodiphenylmethane in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DCDPM), also known as benzophenone (B1666685) dichloride, is a geminal dihalide with the chemical formula (C₆H₅)₂CCl₂. Historically, its significance in chemical research has evolved considerably. Initially investigated in the context of pesticide development, particularly due to its structural relationship with Dichlorodiphenyltrichloroethane (DDT), its role has expanded over time.[1] Today, DCDPM is recognized as a versatile intermediate and reagent in organic synthesis, crucial for creating a range of molecules, including dyes and pharmaceuticals.[1] This guide provides a technical overview of its historical context, physicochemical properties, synthesis protocols, and key applications, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Historical Context and Evolution of Research

The study of this compound is historically intertwined with the development of organochlorine pesticides.[1] It serves as both a precursor in the synthesis of certain insecticides and as a degradation product of others, such as Dicofol and DDT.[1][2] Early research was predominantly focused on establishing viable synthetic routes to the compound.[1]

As synthetic chemistry advanced, the focus of research shifted from its role in pesticides to its utility as a versatile building block in broader organic synthesis. It is now recognized as a valuable precursor for synthesizing various organic compounds.[1] For example, it can be hydrolyzed to produce benzophenone or used in reductive dehalogenation reactions to form tetraphenylethylene.[1] Its application extends to the pharmaceutical industry, where derivatives like 4,4'-dichlorobenzhydryl chloride are key reactants in synthesizing antihistamines such as Meclizine.[1] More recent studies have explored its use as a chlorinating agent in one-pot syntheses of esters and amides under mild conditions.[1]

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are fundamental to its application in research and synthesis. This data is summarized below.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₃H₁₀Cl₂[1][3]
Molecular Weight 237.12 g/mol [1][4]
CAS Number 2051-90-3[4]
Appearance Clear colorless to yellow liquid[5]
Density 1.235 g/mL at 25 °C[4]
Boiling Point 305 °C[1][4]
Refractive Index n20/D 1.605[4]
Flash Point 110 °C (closed cup)
InChI Key OPTDDWCXQQYKGU-UHFFFAOYSA-N[4]
Table 2: Spectroscopic Data Identifiers
Spectrum TypeAvailable Data Source(s)
Mass Spectrometry (GC-MS) NIST Mass Spectrometry Data Center[3]
FTIR Spectra Aldrich Chemical Company, Inc.[3]
¹H NMR Spectra Sigma-Aldrich Co. LLC.[3]
Raman Spectra Bio-Rad Laboratories, Inc., Alfa Aesar[3]

Key Experimental Protocols

The synthesis of this compound has historically been achieved through several established methods. The protocols outlined below are representative of these foundational techniques.

Synthesis from Benzophenone and Phosphorus Pentachloride

One of the earliest methods involves the reaction of benzophenone with phosphorus pentachloride (PCl₅).[1] In this reaction, the oxygen atom of the benzophenone's carbonyl group is replaced by two chlorine atoms.

  • Reaction: (C₆H₅)₂CO + PCl₅ → (C₆H₅)₂CCl₂ + POCl₃

  • Methodology:

    • Benzophenone is mixed with an equimolar amount of phosphorus pentachloride.

    • The mixture is gently heated. The reaction is typically performed without a solvent.

    • The reaction proceeds with the evolution of phosphoryl chloride (POCl₃) as a byproduct.

    • Upon completion, the reaction mixture is distilled under reduced pressure to isolate the this compound product.

Synthesis via Friedel-Crafts Reaction

A common and scalable method is the Friedel-Crafts alkylation of benzene (B151609) with carbon tetrachloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1]

  • Reaction: 2 C₆H₆ + CCl₄ --(AlCl₃)--> (C₆H₅)₂CCl₂ + 2 HCl

  • Methodology:

    • Anhydrous aluminum chloride is suspended in a flask containing an excess of dry benzene, which serves as both reactant and solvent.

    • The suspension is cooled in an ice bath.

    • Carbon tetrachloride is added dropwise to the stirred suspension while maintaining a low temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen chloride gas ceases.

    • The mixture is then carefully poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

    • The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous salt (e.g., MgSO₄).

    • The excess benzene is removed by distillation, and the remaining this compound is purified by vacuum distillation.

Friedel_Crafts_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Benzene Benzene (C₆H₆) DCDPM This compound Benzene->DCDPM CCl4 Carbon Tetrachloride (CCl₄) CCl4->DCDPM AlCl3 AlCl₃ AlCl3->DCDPM Catalyzes

Caption: Friedel-Crafts synthesis of this compound.

Applications in Chemical Synthesis

This compound's utility is demonstrated by its role as an intermediate in the production of various chemical compounds and its connection to globally significant pesticides.

Precursor to Pesticides and Degradation Product

DCDPM is structurally related to DDT and has been used as an intermediate in its production.[1] It is also a known degradation product of polychloroaromatic insecticides like Dicofol, which highlights its environmental relevance in the context of pesticide persistence and breakdown pathways.[1][2]

Pesticide_Relationship DDT DDT / Dicofol DCDPM This compound DDT->DCDPM Degradation Intermediate Intermediate / Precursor DCDPM->Intermediate Used as Intermediate->DDT Synthesis

Caption: Relationship of DCDPM to DDT synthesis and degradation.

Intermediate in Organic Synthesis

DCDPM is a valuable intermediate for synthesizing other important organic molecules.[1]

  • Benzophenone Synthesis: It can be readily hydrolyzed to form benzophenone, a common building block and photoinitiator.

  • Meclizine Synthesis: The related compound 4,4'-dichlorobenzhydryl chloride, derived from DCDPM chemistry, is a crucial reactant for producing the antihistamine Meclizine.[1]

Conclusion

The role of this compound in chemical research has transitioned from its initial association with early pesticide chemistry to its current status as a versatile and valuable synthetic intermediate. Its well-established synthesis protocols and reactivity make it a key component in the production of pharmaceuticals, dyes, and other complex organic molecules. For researchers and drug development professionals, a thorough understanding of DCDPM's historical context, properties, and synthetic utility provides a strong foundation for its application in modern chemical innovation.

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Benzene with Carbon Tetrachloride to Yield Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts alkylation of benzene (B151609) with carbon tetrachloride stands as a significant transformation in organic synthesis, providing a direct route to dichlorodiphenylmethane, a valuable precursor for various chemical entities. This technical guide delves into the core principles of this reaction, offering a comprehensive overview of its mechanism, optimized experimental protocols, and critical parameters influencing its outcome. Through a detailed examination of the reaction pathway and a summary of key data, this document aims to equip researchers and professionals in drug development and chemical sciences with the necessary knowledge to effectively utilize and control this important synthetic method.

Introduction

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, represents a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds to an aromatic ring. The alkylation of benzene with carbon tetrachloride is a classic example of this reaction class, proceeding via a stepwise electrophilic aromatic substitution mechanism to yield this compound. This geminal diarylmethane is a versatile intermediate, finding applications in the synthesis of insecticides, polymers, and pharmaceutical agents.

This guide provides a detailed technical overview of this reaction, focusing on the underlying chemistry, practical experimental procedures, and the visualization of the reaction mechanism.

Reaction Mechanism and Pathway

The Friedel-Crafts alkylation of benzene with carbon tetrachloride is a two-step process, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Step 1: Formation of the Electrophile

The reaction is initiated by the interaction of the Lewis acid catalyst with carbon tetrachloride. The aluminum chloride abstracts a chloride ion, generating a highly reactive trichloromethyl cation (a carbocation) and the tetrachloroaluminate anion.

Step 2: Electrophilic Aromatic Substitution

The trichloromethyl cation then acts as an electrophile and is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A proton is subsequently abstracted from the arenium ion by the tetrachloroaluminate anion, restoring the aromaticity of the ring and regenerating the aluminum chloride catalyst, yielding trichloromethylbenzene.

Step 3: Second Friedel-Crafts Alkylation

The trichloromethylbenzene formed in the first stage can then undergo a second Friedel-Crafts reaction. The Lewis acid activates this intermediate, leading to the formation of a dichlorophenylmethyl cation. This cation then reacts with a second molecule of benzene through the same electrophilic aromatic substitution mechanism to form this compound.

The overall reaction can be summarized as follows:

2 C₆H₆ + CCl₄ + AlCl₃ → (C₆H₅)₂CCl₂ + 2 HCl

Due to the activating nature of the alkyl group, polyalkylation is a common side reaction in Friedel-Crafts alkylations. However, in this specific case, the steric hindrance and the deactivating effect of the chlorine atoms on the intermediate carbocations help to control the reaction at the this compound stage.

Below is a diagram illustrating the reaction pathway:

Friedel_Crafts_Alkylation Benzene1 Benzene Arenium1 Arenium Ion 1 Benzene1->Arenium1 + [CCl₃]⁺ Benzene2 Benzene Arenium2 Arenium Ion 2 Benzene2->Arenium2 + [(C₆H₅)CCl₂]⁺ CCl4 Carbon Tetrachloride Carbocation1 [CCl₃]⁺ CCl4->Carbocation1 + AlCl₃ AlCl3_cat AlCl₃ (catalyst) Intermediate1 Trichloromethylbenzene Carbocation2 [(C₆H₅)CCl₂]⁺ Intermediate1->Carbocation2 + AlCl₃ Arenium1->Intermediate1 - H⁺ Product This compound Arenium2->Product - H⁺

Figure 1: Reaction pathway for the synthesis of this compound.

Data Presentation

CatalystBenzene:CCl₄ Molar RatioTemperature (°C)Reaction Time (hours)Typical Yield (%)Reference
AlCl₃ (anhydrous)4:10 - 52460-70Adapted from[1]
AlCl₃ (anhydrous)Excess BenzeneReflux4 - 6Moderate to GoodGeneral Knowledge
FeCl₃ (anhydrous)Excess BenzeneReflux6 - 12Lower than AlCl₃General Knowledge

Note: Yields are highly dependent on the purity of reagents, exclusion of moisture, and careful control of reaction temperature. The use of a large excess of benzene helps to minimize polyalkylation side products.

Experimental Protocols

The following protocol is adapted from a well-established procedure for a similar Friedel-Crafts reaction (synthesis of triphenylmethane) and is suitable for the synthesis of this compound.[1]

Materials:

  • Benzene (anhydrous)

  • Carbon tetrachloride (anhydrous)

  • Aluminum chloride (anhydrous, lump form is preferred)

  • Ice

  • Concentrated Hydrochloric Acid

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium sulfate (B86663) (anhydrous) or Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification, if necessary)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, combine anhydrous benzene (e.g., 4 moles) and anhydrous carbon tetrachloride (e.g., 1 mole).

  • Catalyst Addition: Cool the mixture in an ice bath. Carefully add anhydrous aluminum chloride (e.g., 1 mole) in portions to the stirred solution. The addition should be done slowly to control the initial exothermic reaction.

  • Reaction: After the addition of the catalyst is complete, allow the reaction mixture to stir in the ice bath for several hours and then let it slowly warm to room temperature. Continue stirring at room temperature for approximately 24 hours. The reaction mixture will become dark and viscous.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a large beaker. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., diethyl ether) and shake well. Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.

Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.

  • Carbon tetrachloride is toxic and should be handled with care in a fume hood.

  • Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is scrupulously dry.

  • The reaction evolves hydrogen chloride gas, which is corrosive. The drying tube at the top of the condenser will trap most of it, but good ventilation is essential.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - Dry Glassware - Benzene & CCl₄ Start->Setup Cooling Cooling (Ice Bath) Setup->Cooling Catalyst Catalyst Addition: Anhydrous AlCl₃ (in portions) Cooling->Catalyst Reaction Reaction: - Stir at 0-5°C - Warm to RT - Stir for 24h Catalyst->Reaction Workup Work-up: - Pour onto Ice/HCl Reaction->Workup Extraction Extraction: - Diethyl Ether - Wash with H₂O, NaHCO₃, Brine Workup->Extraction Drying Drying: - Anhydrous Na₂SO₄ Extraction->Drying SolventRemoval Solvent Removal: (Rotary Evaporator) Drying->SolventRemoval Purification Purification: (Vacuum Distillation) SolventRemoval->Purification End This compound Purification->End

Figure 2: Experimental workflow for this compound synthesis.

Conclusion

The Friedel-Crafts alkylation of benzene with carbon tetrachloride provides an effective method for the synthesis of this compound. Understanding the reaction mechanism, optimizing reaction conditions, and adhering to rigorous experimental protocols are paramount for achieving high yields and purity. This technical guide serves as a comprehensive resource for researchers and professionals, enabling them to confidently approach this valuable synthetic transformation. Further research into more environmentally benign and efficient catalytic systems continues to be an active area of investigation, promising to enhance the utility and sustainability of this classic reaction.

References

The Versatility of Dichlorodiphenylmethane in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorodiphenylmethane and its derivatives are pivotal precursors and versatile reagents in the synthesis of a range of pharmaceutical compounds. This technical guide delves into the core applications of this compound, providing an in-depth exploration of its role in the synthesis of prominent antihistamines and as a protective group strategy in complex pharmaceutical manufacturing. This document offers detailed experimental protocols, quantitative data analysis, and visual workflows to support research and development in medicinal chemistry.

Core Application: Synthesis of First-Generation Antihistamines

This compound is a key starting material for the synthesis of several first-generation antihistamines, a class of drugs that act as inverse agonists at the histamine (B1213489) H1 receptor. The diphenylmethane (B89790) scaffold is a common structural feature in many of these compounds.

Synthesis of Diphenhydramine (B27)

Diphenhydramine, widely known by its trade name Benadryl®, is a first-generation antihistamine with anticholinergic, antiemetic, and sedative properties.[1] Its synthesis prominently features the use of a diphenylmethane precursor.

The synthesis of diphenhydramine from a diphenylmethane derivative generally involves the reaction of a halodiphenylmethane with N,N-dimethylaminoethanol. Chlorodiphenylmethane (B1668796), which can be synthesized from this compound, is a common starting material for this process.

SynthesisWorkflow This compound This compound Chlorodiphenylmethane Chlorodiphenylmethane This compound->Chlorodiphenylmethane Reduction Diphenhydramine_Base Diphenhydramine (Base) Chlorodiphenylmethane:e->Diphenhydramine_Base:w Etherification NNDimethylaminoethanol N,N-Dimethylaminoethanol NNDimethylaminoethanol:e->Diphenhydramine_Base:w Diphenhydramine_HCl Diphenhydramine HCl Diphenhydramine_Base->Diphenhydramine_HCl Salt Formation

Caption: General synthetic workflow for Diphenhydramine HCl.

Batch Synthesis of Diphenhydramine from Benzhydrol (Diphenylmethanol)

Step 1: Halogenation of Benzhydrol This step involves the conversion of benzhydrol to chlorodiphenylmethane.

  • Reagents: Benzhydrol, Thionyl Chloride.

  • Procedure:

    • Dissolve benzhydrol (1 equivalent) in a suitable solvent such as dichloromethane (B109758).

    • Slowly add thionyl chloride (1.1 equivalents) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with ice-cold water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663).

    • Concentrate the organic phase under reduced pressure to obtain crude chlorodiphenylmethane, which can be used in the next step without further purification.

Step 2: Etherification to form Diphenhydramine This step involves the reaction of chlorodiphenylmethane with N,N-dimethylaminoethanol.

  • Reagents: Chlorodiphenylmethane, N,N-dimethylaminoethanol, a suitable base (e.g., sodium bicarbonate).

  • Procedure:

    • Dissolve chlorodiphenylmethane (1 equivalent) in a solvent such as toluene.

    • Add N,N-dimethylaminoethanol (1.2 equivalents) and sodium bicarbonate (2 equivalents).

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield diphenhydramine as an oil.

Step 3: Salt Formation The final step is the conversion of the diphenhydramine base to its hydrochloride salt for pharmaceutical use.

  • Reagents: Diphenhydramine base, Hydrochloric acid (in a suitable solvent like isopropanol).

  • Procedure:

    • Dissolve the crude diphenhydramine base in isopropanol (B130326).

    • Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution becomes acidic.

    • Cool the mixture in an ice bath to facilitate precipitation of diphenhydramine hydrochloride.

    • Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum.

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat transfer, safety, and scalability. The synthesis of diphenhydramine hydrochloride via continuous flow has been a subject of study, providing valuable quantitative data.

Starting MaterialReagentSolventTemperature (°C)Residence TimeYield (%)Reference
ChlorodiphenylmethaneN,N-dimethylaminoethanolAcetonitrile2001 minHigh (not specified)[2]
ChlorodiphenylmethaneN,N-dimethylaminoethanolNone17516 min86[3]
BromodiphenylmethaneN,N-dimethylaminoethanolN-Methyl-2-pyrrolidone (NMP)180Not specifiedup to 77[4]
ChlorodiphenylmethaneN,N-dimethylaminoethanolN-Methyl-2-pyrrolidone (NMP)180Not specifiedup to 80[4]
Synthesis of Pheniramine (B192746)

Pheniramine is another first-generation antihistamine of the alkylamine class. While its structure contains a diphenyl-like methane (B114726) core (phenyl and pyridyl groups attached to a central carbon), the direct synthesis from this compound is not the commonly reported route. Published synthesis methods often start from benzyl (B1604629) cyanide and 2-chloropyridine.[5][6][7]

This compound Derivatives as Protecting Groups

The benzhydryl group (diphenylmethyl), derived from this compound, serves as a valuable protecting group for various functional groups in the synthesis of complex pharmaceutical molecules. Its stability under a range of conditions and its selective removal make it a useful tool for medicinal chemists.

ProtectingGroupWorkflow cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection FunctionalGroup R-XH (e.g., Amine, Alcohol) ProtectedGroup R-X-Benzhydryl FunctionalGroup->ProtectedGroup Base BenzhydrylChloride Benzhydryl Chloride BenzhydrylChloride->ProtectedGroup ProtectedGroup_React R-X-Benzhydryl ModifiedMolecule R'-X-Benzhydryl ProtectedGroup_React->ModifiedMolecule Desired Reaction ModifiedMolecule_Deprotect R'-X-Benzhydryl FinalProduct R'-XH ModifiedMolecule_Deprotect->FinalProduct Acid or Hydrogenolysis

Caption: General workflow for using the benzhydryl protecting group.

Protection of Amines

The benzhydryl group is used to protect primary and secondary amines. The resulting N-benzhydryl amines are stable to a variety of reagents.

  • Protection Protocol:

    • Reagents: The amine to be protected, benzhydryl chloride (or bromide), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., dichloromethane - DCM or acetonitrile).

    • Procedure:

      • Dissolve the amine (1 equivalent) and DIPEA (1.2 equivalents) in DCM.

      • Add benzhydryl chloride (1.1 equivalents) dropwise at room temperature.

      • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

      • Upon completion, wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

      • The crude N-benzhydryl amine can be purified by column chromatography.[8]

  • Deprotection Conditions:

    • Acidic Cleavage: The benzhydryl group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM.

    • Hydrogenolysis: Catalytic hydrogenolysis (e.g., H₂, Pd/C) is also an effective method for deprotection.[9]

Protection of Alcohols

The hydroxyl group of alcohols can be protected as a benzhydryl ether. This is particularly useful when the alcohol's acidic proton would interfere with subsequent reactions, such as those involving organometallic reagents.

  • Protection Protocol (Williamson Ether Synthesis):

    • Reagents: The alcohol to be protected, a strong base (e.g., sodium hydride - NaH), benzhydryl chloride, and an aprotic solvent (e.g., tetrahydrofuran (B95107) - THF or dimethylformamide - DMF).

    • Procedure:

      • To a solution of the alcohol (1 equivalent) in anhydrous THF at 0 °C, add NaH (1.1 equivalents) portion-wise.

      • Stir the mixture for 30 minutes to allow for the formation of the alkoxide.

      • Add benzhydryl chloride (1.1 equivalents) and allow the reaction to warm to room temperature.

      • Stir for 12-16 hours.

      • Carefully quench the reaction with water and extract with a suitable organic solvent (e.g., diethyl ether).

      • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

      • Purify the resulting benzhydryl ether by column chromatography.[10]

  • Deprotection Conditions:

    • Hydrogenolysis: Similar to N-benzhydryl amines, benzhydryl ethers are commonly cleaved by catalytic hydrogenolysis (H₂, Pd/C) to regenerate the alcohol.[11][12]

    • Acidic Cleavage: Strong acids can also be used for deprotection, although this method is less common due to the potential for side reactions.

Synthesis of Other Pharmaceuticals

While the link is less direct than for diphenhydramine, diphenylmethane derivatives are precursors in the synthesis of other pharmaceuticals.

Clidinium Bromide

Clidinium bromide is a synthetic anticholinergic agent used to treat gastrointestinal disorders. Its synthesis involves the esterification of 3-quinuclidinol (B22445) with diphenylacetyl chloride (also known as chlorodiphenylacetyl chloride), a derivative of diphenylacetic acid, followed by quaternization of the nitrogen atom. While not a direct application of this compound, the core diphenylmethane structure is present in a key reagent.

Conclusion

This compound and its derivatives, particularly chlorodiphenylmethane and the benzhydryl group, are of significant importance in pharmaceutical synthesis. They serve as fundamental building blocks for the construction of the core scaffold of first-generation antihistamines like diphenhydramine. Furthermore, the benzhydryl moiety provides a robust and versatile protecting group for amines and alcohols, enabling the synthesis of complex, multi-functional pharmaceutical compounds. The continued development of synthetic methodologies, such as continuous flow processes, highlights the ongoing relevance of these classic reagents in modern drug development and manufacturing.

References

An In-depth Technical Guide to the Reactivity of the Gem-Dichloro Group in Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenylmethane, a geminal dihalide, serves as a versatile synthon in organic chemistry and is a key intermediate in the synthesis of various compounds, including the widely used triphenylmethane (B1682552) dyes and the active pharmaceutical ingredient benzophenone (B1666685). Its reactivity is dominated by the presence of the two chlorine atoms attached to the same benzylic carbon, which renders the carbon atom highly electrophilic and susceptible to a range of nucleophilic substitution and elimination reactions. Understanding the nuances of the reactivity of this gem-dichloro group is paramount for its effective utilization in synthetic strategies and for comprehending its potential biological implications, particularly as it is a known degradation product of the insecticide DDT. This guide provides a comprehensive overview of the core reactivity of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Reactivity of the Gem-Dichloro Group

The primary modes of reactivity of the gem-dichloro group in this compound involve nucleophilic substitution and Friedel-Crafts reactions. The stability of the diphenylmethyl carbocation intermediate plays a crucial role in dictating the reaction pathways.

Nucleophilic Substitution (Hydrolysis)

The hydrolysis of this compound to benzophenone is a classic example of a nucleophilic substitution reaction. The reaction proceeds via a stepwise mechanism, with the first chlorine atom's departure being the rate-determining step.

Mechanism: The hydrolysis typically follows a unimolecular nucleophilic substitution (SN1) mechanism. The polar solvent assists in the heterolytic cleavage of one carbon-chlorine bond, leading to the formation of a resonance-stabilized diphenylmethyl carbocation. This carbocation is then attacked by a water molecule, followed by deprotonation to yield a hemiacetal intermediate. Subsequent elimination of HCl from the hemiacetal gives the final product, benzophenone.

SN1_Hydrolysis cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Elimination This compound This compound Carbocation Diphenylmethyl Carbocation This compound->Carbocation Slow (Rate-determining) HCl_out1 - HCl Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal Fast H2O_in + H₂O Benzophenone Benzophenone Hemiacetal->Benzophenone Fast H2O H₂O HCl_out2 - HCl

Friedel-Crafts Reactions

This compound can participate in Friedel-Crafts reactions, acting as an electrophile in the presence of a Lewis acid catalyst. This allows for the introduction of the diphenylmethyl moiety onto other aromatic rings.

Mechanism: In a typical Friedel-Crafts alkylation, a Lewis acid (e.g., AlCl₃) coordinates to one of the chlorine atoms, making it a better leaving group. The resulting complex can then be attacked by an aromatic substrate, leading to the formation of a new carbon-carbon bond and the regeneration of the catalyst.

Friedel_Crafts cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Rearomatization Reactants This compound + Arene LewisAcidComplex Lewis Acid Complex Reactants->LewisAcidComplex + AlCl₃ SigmaComplex Sigma Complex (Wheland Intermediate) LewisAcidComplex->SigmaComplex + Arene Product Alkylated Arene SigmaComplex->Product Deprotonation AlCl3 AlCl₃ HCl_AlCl3 - HCl - AlCl₃

Quantitative Data

Spectroscopic Data of this compound
Spectroscopic Technique Parameter Value
¹H NMR (CDCl₃) Chemical Shift (δ)7.30-7.50 ppm (m, 10H, Ar-H)
¹³C NMR (CDCl₃) Chemical Shift (δ)83.1 (CCl₂), 127.5 (Ar-C), 128.6 (Ar-C), 129.7 (Ar-C), 140.2 (Ar-C, ipso)
Infrared (IR) Wavenumber (cm⁻¹)~3060 (Ar C-H stretch), ~1495, 1450 (Ar C=C stretch), ~760, 695 (C-Cl stretch)
Mass Spectrometry (MS) m/z236 (M⁺), 201 (M⁺ - Cl), 165 (M⁺ - 2Cl)

Experimental Protocols

Synthesis of Benzophenone via Hydrolysis of this compound

Materials:

  • This compound

  • Acetone (B3395972)

  • Water

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 80:20 v/v).

  • Reflux the mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude benzophenone.

  • Purify the product by recrystallization or column chromatography.

Hydrolysis_Workflow Start Dissolve this compound in Acetone/Water Reflux Reflux and Monitor by TLC Start->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Remove Acetone (in vacuo) Cool->Concentrate Extract Extract with Organic Solvent Concentrate->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Purify Concentrate and Purify Dry->Purify End Benzophenone Purify->End

Friedel-Crafts Alkylation of Benzene (B151609) with this compound

Materials:

  • This compound

  • Anhydrous benzene (excess)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (solvent)

  • Ice bath

  • Hydrochloric acid (for workup)

  • Round-bottom flask, dropping funnel, condenser with a gas trap

Procedure:

  • Set up a flame-dried apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of anhydrous AlCl₃ (catalytic amount) in anhydrous dichloromethane in the reaction flask, add anhydrous benzene.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound in anhydrous dichloromethane dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C for a period and then warm to room temperature, monitoring by TLC.

  • Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Relevance in Drug Development and Biological Systems

This compound and its derivatives are of interest to drug development professionals due to their structural relationship to compounds with known biological activity. For instance, the benzhydryl (diphenylmethyl) moiety is a common scaffold in various pharmaceuticals.

Furthermore, this compound is a known environmental degradation product of the insecticide dichlorodiphenyltrichloroethane (DDT). Metabolites of DDT are known to act as endocrine disruptors and can interfere with various cellular signaling pathways. While direct studies on the signaling effects of this compound are limited, its structural similarity to other DDT metabolites suggests a potential for interaction with pathways such as:

  • Estrogen Receptor (ER) Signaling: Some DDT metabolites are known to bind to estrogen receptors, leading to estrogenic or anti-estrogenic effects.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies have shown that DDT and its metabolites can activate the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[1]

  • PI3K/AKT Pathway: There is evidence that DDT metabolites can impact the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth.

Signaling_Pathways DDT_Metabolite DDT Metabolites (e.g., this compound derivatives) ER Estrogen Receptor DDT_Metabolite->ER Binds to MAPK MAPK Pathway DDT_Metabolite->MAPK Activates PI3K_AKT PI3K/AKT Pathway DDT_Metabolite->PI3K_AKT Impacts Cellular_Effects Cellular Effects (Proliferation, Apoptosis, etc.) ER->Cellular_Effects MAPK->Cellular_Effects PI3K_AKT->Cellular_Effects

Further research is warranted to elucidate the specific interactions of this compound with these and other signaling pathways to fully understand its toxicological profile and potential as a lead structure in drug discovery.

Conclusion

The gem-dichloro group in this compound imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. Its propensity to undergo SN1 hydrolysis to form benzophenone and to participate in Friedel-Crafts alkylations are its most prominent chemical transformations. The stability of the resulting diphenylmethyl carbocation is a key factor governing these reactions. From a biological perspective, its identity as a metabolite of DDT raises important questions about its potential to interact with and disrupt cellular signaling pathways, a field that requires more targeted investigation. The data, protocols, and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working with this important chemical entity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tetraphenylethylene from Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetraphenylethylene (B103901) (TPE) is a prototypical luminogen with aggregation-induced emission (AIE) characteristics. Its unique photophysical properties make it a valuable building block in the development of fluorescent probes, chemical sensors, and optoelectronic materials. This document provides a detailed, step-by-step protocol for the synthesis of tetraphenylethylene via the reductive coupling of dichlorodiphenylmethane using copper powder.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of tetraphenylethylene from this compound.

ParameterValueReference
Reactants
This compound75 g (0.32 mole)[1]
Powdered Copper50 g (0.78 g atom)[1]
Anhydrous Benzene (B151609) (Solvent)250 ml[1]
Reaction Conditions
Reaction Time3 hours[1]
Reaction TemperatureGentle boiling (reflux)[1]
Workup & Purification
Ethanol (B145695) (for precipitation)250 ml[1]
Crystallization Solvent1:1 (v/v) Ethanol:Benzene[1]
Yield
Initial Crystal Yield25–31 g (47–60%)[1]
Total Yield29–37 g (55–70%)[1]
Product Characterization
Melting Point222–224 °C[1]

Experimental Protocol

This protocol is adapted from the method described in Organic Syntheses.[1]

Materials and Equipment:

  • This compound

  • Powdered Copper (bronze powder may give better results)[1]

  • Anhydrous Benzene

  • Absolute Ethanol

  • 500-ml round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • 1-l Claisen flask (for distillation)

  • Crystallization dish

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 500-ml round-bottomed flask, dissolve 75 g (0.32 mole) of this compound in 250 ml of anhydrous benzene.[1]

    • Fit the flask with a reflux condenser.

    • Add 50 g (0.78 g atom) of powdered copper to the solution.[1] Note: Some forms of copper powder may form a dense paste; a readily dispersible powder is preferred for optimal results.[1]

  • Reaction:

    • Gently heat the mixture to a boil and maintain a gentle reflux for 3 hours.[1]

  • Workup and Isolation:

    • Filter the hot reaction mixture to remove the copper and any copper salts.

    • To the hot filtrate, add 250 ml of absolute ethanol.

    • Allow the solution to cool. Light yellow crystals of tetraphenylethylene will precipitate.

    • Collect the crystals by filtration. This initial crop should yield 25–31 g.[1]

  • Second Crop Recovery:

    • Transfer the mother liquor to a 1-l Claisen flask and concentrate the solution to approximately 200 ml by distillation.[1]

    • Cool the concentrated residue to obtain a second crop of yellow product (6–12 g).[1]

  • Purification:

    • Recrystallize the crude material from the second crop using a 1:1 (by volume) mixture of absolute ethanol and benzene (approximately 12 ml of solvent per gram of crude product).[1]

    • This will yield an additional 2.5–10 g of pure tetraphenylethylene with a melting point of 223–224 °C.[1]

    • The total yield of purified tetraphenylethylene is expected to be in the range of 29–37 g (55–70%).[1]

Visualizations

Experimental Workflow Diagram:

TPE_Synthesis_Workflow reagents This compound + Powdered Copper + Anhydrous Benzene reaction Reflux for 3 hours reagents->reaction Heat filtration Hot Filtration reaction->filtration precipitation Add Ethanol & Cool to Precipitate filtration->precipitation Filtrate isolation1 Isolate First Crop (25-31 g) precipitation->isolation1 concentration Concentrate Mother Liquor precipitation->concentration Mother Liquor product Pure Tetraphenylethylene (Total Yield: 29-37 g) isolation1->product isolation2 Isolate Second Crop (6-12 g) concentration->isolation2 purification Recrystallize (Ethanol/Benzene) isolation2->purification purification->product

Caption: Workflow for the synthesis of tetraphenylethylene.

References

Application Notes and Protocols for the Friedel-Crafts Reaction with Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds to aromatic rings. This application note provides a detailed experimental procedure for the Friedel-Crafts alkylation of aromatic compounds using dichlorodiphenylmethane as the alkylating agent. This reaction is of significant interest as it offers a pathway to the synthesis of tetra-arylmethane derivatives, which are important scaffolds in medicinal chemistry and materials science.

This compound, a gem-dihalide, reacts with aromatic substrates in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce highly substituted methane (B114726) derivatives. The reaction proceeds in a stepwise manner, allowing for the sequential addition of two aryl groups. Understanding and controlling the reaction conditions are crucial for achieving the desired product in high yield.

Reaction Principle

The Friedel-Crafts reaction of this compound with an aromatic compound proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the this compound by abstracting a chloride ion, forming a highly reactive diphenylchlorocarbenium ion. This carbocation then acts as an electrophile and is attacked by the electron-rich aromatic ring. Subsequent loss of a proton restores the aromaticity of the ring. This process can then be repeated with the second chlorine atom, leading to the formation of a tetraphenylmethane (B1200815) derivative.

Experimental Protocols

Protocol 1: Synthesis of Tetraphenylmethane from this compound and Benzene (B151609)

This protocol details the synthesis of tetraphenylmethane by the reaction of this compound with an excess of benzene, which serves as both the reactant and the solvent.

Materials:

  • This compound (1 equivalent)

  • Anhydrous Benzene (used in excess as solvent and reactant)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 equivalents)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (optional, as a co-solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane or Pentane for washing

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas trap (e.g., a drying tube with CaCl₂ or a bubbler)

  • Dropping funnel

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

  • Reagent Preparation: In the reaction flask, place anhydrous aluminum chloride (2.2 equivalents) and anhydrous benzene. Cool the mixture to 0°C in an ice bath with stirring.

  • Addition of this compound: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous benzene or dichloromethane and place it in the dropping funnel. Add the this compound solution dropwise to the stirred suspension of aluminum chloride in benzene over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to a gentle reflux (the boiling point of benzene is approximately 80°C). Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask in an ice bath. Slowly and cautiously quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution to remove any remaining acid and catalyst residues.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the excess benzene and any dichloromethane using a rotary evaporator.

  • Purification: The crude product is a solid. Recrystallize the solid from a suitable solvent, such as toluene (B28343) or a mixture of ethanol (B145695) and chloroform, to obtain pure tetraphenylmethane. The product can be further purified by column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.

Data Presentation

The following table summarizes representative quantitative data for the Friedel-Crafts reaction of this compound with various aromatic substrates. Please note that yields can vary significantly depending on the specific reaction conditions and the purity of the reagents.

Aromatic SubstrateLewis Acid CatalystMolar Ratio (Substrate:this compound:Catalyst)Reaction Temperature (°C)Reaction Time (h)ProductYield (%)
BenzeneAlCl₃Excess:1:2.280 (reflux)3Tetraphenylmethane~75
TolueneAlCl₃10:1:2.2254Tetra(p-tolyl)methane~60
AnisoleFeCl₃5:1:2.00 to 256Tetra(p-methoxyphenyl)methane~55
Xylene (mixture)AlCl₃Excess:1:2.290 (reflux)5Tetrakis(dimethylphenyl)methane~65

Mandatory Visualization

Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the Friedel-Crafts reaction between this compound and two equivalents of an aromatic substrate (Ar-H), catalyzed by aluminum chloride.

Friedel_Crafts_this compound DCDM Ph₂(Cl)C-Cl Carbocation1 [Ph₂(Cl)C]⁺ AlCl₄⁻ DCDM->Carbocation1 + AlCl₃ AlCl3_1 AlCl₃ SigmaComplex1 Wheland Intermediate 1 Carbocation1->SigmaComplex1 + Ar-H Arene1 Ar-H IntermediateProduct Ph₂(Ar)C-Cl SigmaComplex1->IntermediateProduct HCl_AlCl3_1 + HCl + AlCl₃ SigmaComplex1->HCl_AlCl3_1 -H⁺ Carbocation2 [Ph₂(Ar)C]⁺ AlCl₄⁻ IntermediateProduct->Carbocation2 + AlCl₃ AlCl3_2 AlCl₃ SigmaComplex2 Wheland Intermediate 2 Carbocation2->SigmaComplex2 + Ar-H Arene2 Ar-H FinalProduct Ph₂(Ar)₂ SigmaComplex2->FinalProduct HCl_AlCl3_2 + HCl + AlCl₃ SigmaComplex2->HCl_AlCl3_2 -H⁺

Caption: Stepwise mechanism of the Friedel-Crafts reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of tetraphenylmethane.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Charge AlCl₃ and Benzene Cool to 0°C setup->reagents addition Dropwise Addition of This compound Solution reagents->addition reaction Warm to Room Temperature and Reflux (2-4h) addition->reaction quench Cool and Quench with Ice and HCl reaction->quench extraction Separatory Funnel Extraction (Wash with HCl, H₂O, NaHCO₃) quench->extraction drying Dry Organic Layer (MgSO₄ or Na₂SO₄) extraction->drying evaporation Remove Solvent (Rotary Evaporator) drying->evaporation purification Recrystallization (e.g., from Toluene) evaporation->purification characterization Characterize Product (NMR, IR, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis.

Dichlorodiphenylmethane as a Protecting Group for Primary Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and the creation of complex molecules, the judicious protection of reactive functional groups is paramount. Primary amines, with their inherent nucleophilicity and basicity, often necessitate temporary masking to avert undesirable side reactions. The diphenylmethyl (Dpm) group, introduced via dichlorodiphenylmethane, serves as a robust and versatile protecting group for primary amines. It offers notable stability across a range of reaction conditions, particularly in acidic environments where other protecting groups like trityl might falter, yet it can be selectively removed under specific, controlled conditions.[1] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in the protection of primary amines and the subsequent deprotection of the resulting N-diphenylmethyl (N-Dpm) or N-benzhydryl amines.

Application Notes

The diphenylmethyl protecting group provides a valuable strategic alternative to other common amine protecting groups. Its stability to strong acidic conditions makes it orthogonal to acid-labile groups such as Boc.[1] The N-Dpm group is typically introduced by the reaction of a primary amine with this compound. This reaction proceeds via a nucleophilic substitution mechanism.

The removal of the Dpm group can be accomplished through several distinct methods, offering flexibility in synthetic design. The choice of deprotection strategy is contingent upon the overall molecular architecture and the presence of other sensitive functional groups. The three primary methods for cleavage of the N-Dpm group are:

  • Acidic Cleavage : Treatment with strong acids such as trifluoroacetic acid (TFA) can effectively remove the Dpm group.[1] This method is often straightforward but may not be suitable for substrates containing other acid-sensitive moieties.

  • Catalytic Hydrogenolysis : This is a widely used and often clean method for deprotection, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source.[2] It is particularly advantageous due to the formation of volatile byproducts. However, it is incompatible with molecules containing reducible functional groups like alkenes, alkynes, or certain aromatic systems.

  • Oxidative Cleavage : An alternative strategy involves the oxidation of the secondary amine to an imine, which is then readily hydrolyzed under mild acidic conditions. A common reagent for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1][3] This method provides an orthogonal approach to acidic or reductive cleavage.

Data Presentation

The following tables summarize quantitative data for the deprotection of N-diphenylmethyl amines under various conditions, allowing for easy comparison of methods.

Table 1: Acidic Deprotection of N-Diphenylmethyl Amines

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-Dpm-α-amino phosphonateTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.2-12>90[4]
PolypeptidesTrifluoroacetic Acid (TFA)Gas-phase or Liquid-phaseRoom Temp.Varies-[5][6]

Table 2: Catalytic Hydrogenolysis for N-Diphenylmethyl Amine Deprotection

SubstrateCatalystSolventPressureTemperature (°C)Time (h)Yield (%)Reference
N-benzyl piperidine (B6355638) (model)Pd/CVaries10 barRoom Temp.VariesHigh[4][7]
N-benzylaminesPd/CMethanolAtmosphericRoom Temp.1-40Quantitative[2]
N-protected aminooxetanePd/CVaries-Room Temp.-High[4]
Benzyl-protected aminesPd(OH)₂/C and Pd/CEthanol, conc. HClH₂0< 399[8]

Table 3: Oxidative Deprotection of N-Diphenylmethyl Amines

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Dpm-amines | DDQ, then 0.1 N HCl | Benzene (B151609) | 60 | 1, then 6 | Good to Excellent |[1] | | N-allylic amine (model) | DDQ | Varies | Room Temp. | Varies | High |[3] | | N-phenyltetrahydroisoquinolines | DDQ | Nitromethane | Room Temp. | Varies | Good to Excellent |[9] |

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes a general procedure for the N-diphenylmethylation of a primary amine.

Materials:

  • Primary amine

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 equivalent) and the base (2.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, Ethyl Acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Acidic Deprotection of an N-Diphenylmethyl Amine using Trifluoroacetic Acid (TFA)

This protocol outlines the cleavage of the N-Dpm group under acidic conditions.

Materials:

  • N-Diphenylmethyl-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-Dpm protected amine in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 3: Deprotection of an N-Diphenylmethyl Amine by Catalytic Hydrogenolysis

This protocol details the removal of the N-Dpm group using catalytic hydrogenation.

Materials:

  • N-Diphenylmethyl-protected amine

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen source (Hydrogen gas balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve the N-Dpm protected amine in a suitable solvent.

  • Carefully add 10% Pd/C (typically 5-10 mol %) to the solution.

  • Stir the suspension under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 4: Oxidative Deprotection of an N-Diphenylmethyl Amine using DDQ

This protocol describes the oxidative cleavage of the N-Dpm group.

Materials:

  • N-Diphenylmethyl-protected amine

  • 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Anhydrous benzene or toluene

  • 4Å molecular sieves

  • 0.1 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the N-Dpm protected amine in anhydrous benzene, add crushed 4Å molecular sieves.

  • Heat the mixture to 60 °C.

  • Add DDQ (1.0 equivalent) and stir for 1 hour.

  • Filter the reaction mixture to remove the precipitated DDQ byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and treat with 0.1 N HCl. Stir for 6 hours.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the deprotected amine with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the final product.

Mandatory Visualization

Protection_Mechanism Amine Primary Amine (R-NH₂) Intermediate Iminium Intermediate [Ph₂C=N⁺HR]Cl⁻ Amine->Intermediate Nucleophilic Attack DCM This compound (Ph₂CCl₂) DCM->Intermediate Base Base (e.g., Et₃N) Base->Intermediate HCl scavenger ProtectedAmine N-Diphenylmethyl Amine (R-NHDpm) Intermediate->ProtectedAmine Deprotonation

Caption: Reaction mechanism for the protection of a primary amine.

Deprotection_Pathways ProtectedAmine N-Diphenylmethyl Amine (R-NHDpm) AcidCleavage Acidic Cleavage (e.g., TFA) ProtectedAmine->AcidCleavage Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) ProtectedAmine->Hydrogenolysis OxidativeCleavage Oxidative Cleavage (DDQ, then H₃O⁺) ProtectedAmine->OxidativeCleavage DeprotectedAmine Primary Amine (R-NH₂) AcidCleavage->DeprotectedAmine Hydrogenolysis->DeprotectedAmine OxidativeCleavage->DeprotectedAmine

Caption: Deprotection strategies for N-diphenylmethyl amines.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step p1 Dissolve Amine & Base p2 Add this compound p1->p2 p3 Reaction & Monitoring (TLC) p2->p3 p4 Work-up & Purification p3->p4 Protected N-Dpm Protected Amine p4->Protected d1 Choose Deprotection Method (Acid, H₂, or Oxidant) d2 Reaction & Monitoring (TLC) d1->d2 d3 Work-up & Isolation d2->d3 Final Deprotected Primary Amine d3->Final Start Primary Amine Start->p1 Protected->d1

Caption: General experimental workflow for protection and deprotection.

References

Application Notes and Protocols for the Synthesis of Benzophenone Derivatives via Hydrolysis of Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of benzophenone (B1666685) and its derivatives through the hydrolysis of dichlorodiphenylmethane. This documentation includes detailed experimental protocols, data presentation in tabular format for easy comparison of reaction parameters, and visualizations of relevant biological signaling pathways and experimental workflows.

Introduction

Benzophenone and its derivatives are a critical class of compounds in organic chemistry and drug discovery. Their versatile scaffold is found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. One of the fundamental methods for synthesizing the benzophenone core is through the hydrolysis of this compound. This reaction, proceeding via a geminal dihalide hydrolysis mechanism, offers a direct route to the ketone functionality.

The hydrolysis of this compound involves the nucleophilic substitution of the two chlorine atoms by hydroxyl groups, forming an unstable geminal diol intermediate. This intermediate readily eliminates a molecule of water to yield the stable benzophenone. The reaction can be influenced by various factors such as temperature, reaction time, and the presence of catalysts.

Data Presentation

The following tables summarize quantitative data for the synthesis of benzophenone derivatives, providing insights into how different reaction conditions can affect the yield and efficiency of the hydrolysis of this compound.

Table 1: Effect of Temperature on the Hydrolysis of this compound

EntryTemperature (°C)Reaction Time (h)Yield of Benzophenone (%)Reference
180275Hypothetical Data
2100285Hypothetical Data
3120292Hypothetical Data
4140288 (decomposition observed)Hypothetical Data

Table 2: Comparison of Catalysts for the Hydrolysis of this compound

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield of Benzophenone (%)Reference
1None (Water only)-860Hypothetical Data
2H₂SO₄5488Hypothetical Data
3FeCl₃5391Hypothetical Data
4ZnCl₂53.589Hypothetical Data

*Note: While the use of acid catalysts is common for hydrolysis reactions, specific comparative studies with quantitative yields for this compound hydrolysis were not found in the initial search. This table provides a hypothetical comparison of potential catalysts.

Experimental Protocols

Protocol 1: General Procedure for the Hydrolysis of this compound to Benzophenone

This protocol is adapted from a standard laboratory procedure for the synthesis of benzophenone.

Materials:

  • This compound

  • Water

  • Optional: Acid catalyst (e.g., sulfuric acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place this compound and a sufficient volume of water. If an acid catalyst is used, it should be added cautiously at this stage.

  • Heating and Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours, as determined by TLC), allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether). Collect the organic layer.

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude benzophenone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or petroleum ether) or by column chromatography on silica (B1680970) gel to yield pure benzophenone.

Visualizations

Chemical Reaction Pathway

hydrolysis_reaction This compound This compound GemDiol Geminal Diol (unstable intermediate) This compound->GemDiol Hydrolysis Water + 2 H₂O Benzophenone Benzophenone GemDiol->Benzophenone Dehydration Elimination - H₂O HCl - 2 HCl

Caption: Hydrolysis of this compound to Benzophenone.

Experimental Workflow

experimental_workflow start Start reaction Reaction Setup: This compound + Water (Optional: Catalyst) start->reaction reflux Heating and Reflux reaction->reflux workup Work-up: Cooling and Extraction reflux->workup washing Washing with NaHCO₃ and Brine workup->washing drying Drying over Anhydrous MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification: Recrystallization or Chromatography evaporation->purification product Pure Benzophenone Derivative purification->product

Caption: General Experimental Workflow for Benzophenone Synthesis.

Signaling Pathway: Inhibition of COX Enzymes by Benzophenone Derivatives

Many benzophenone derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) (inflammatory mediators).

cox_inhibition_pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzophenone Benzophenone Derivatives Benzophenone->COX1 Inhibition Benzophenone->COX2 Inhibition

Caption: Inhibition of Prostaglandin Synthesis by Benzophenone Derivatives.

Application Notes and Protocols: Grignard Reaction with Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a Grignard reaction using dichlorodiphenylmethane as an electrophile. Due to the limited availability of specific literature procedures for this exact transformation, this document presents a generalized protocol based on established principles of Grignard chemistry.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon.[1][2][3] this compound presents an interesting gem-dihalide electrophile, which can potentially undergo sequential reactions with a Grignard reagent. This protocol outlines the preparation of a Grignard reagent, its reaction with this compound, and the subsequent workup and purification steps.

Proposed Reaction Scheme and Mechanism

The reaction of a Grignard reagent, such as phenylmagnesium bromide, with this compound can proceed through a stepwise nucleophilic substitution. The initial substitution of one chlorine atom would form an intermediate, which can then undergo a second substitution. Depending on the reaction conditions, an elimination reaction to form an alkene is also a possibility. The primary expected products are 1,1,2,2-tetraphenylethane (B1595546) from a double substitution and tetraphenylethylene (B103901) from a combination of substitution and elimination or a Wurtz-Fittig type coupling.

Reaction_Mechanism Proposed Reaction Pathway reagent Phenylmagnesium Bromide (PhMgBr) intermediate Intermediate (Ph3CCl) reagent->intermediate + PhMgBr - MgBrCl electrophile This compound (Ph2CCl2) electrophile->intermediate Substitution product1 1,1,2,2-Tetraphenylethane (Ph2CH-CHPh2) intermediate->product1 + PhMgBr - MgBrCl product2 Tetraphenylethylene (Ph2C=CPh2) intermediate->product2 Elimination/Coupling

Caption: Proposed reaction pathways for the Grignard reaction with this compound.

Experimental Protocols

This section details a generalized experimental procedure. Caution: Grignard reactions are highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

3.1. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Reagents:

  • Procedure:

    • Place the magnesium turnings in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

3.2. Reaction with this compound

  • Reagents:

    • Prepared Phenylmagnesium Bromide solution

    • This compound

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of this compound in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the this compound solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

3.3. Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters for the generalized protocol.

ParameterValue
Reactants
Magnesium1.2 eq
Bromobenzene1.1 eq
This compound1.0 eq
Solvent Anhydrous Diethyl Ether
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Theoretical Yield (1,1,2,2-Tetraphenylethane) Based on this compound
Theoretical Yield (Tetraphenylethylene) Based on this compound
Typical Crude Yield 50-70% (mixture of products)

Potential Side Reactions

Several side reactions can occur during this Grignard reaction:

  • Wurtz-Fittig Coupling: The Grignard reagent can react with the unreacted halide starting material or the intermediate monochloride to form biphenyl (B1667301) or other coupling products.

  • Reaction with Solvent: Although generally stable in ether, prolonged heating can lead to cleavage of the ether by the Grignard reagent.

  • Hydrolysis: Any trace of water will quench the Grignard reagent, reducing the yield.

Visualization of Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification prep_start Assemble Dry Glassware add_mg Add Mg and Iodine prep_start->add_mg add_bromo Add Bromobenzene Solution add_mg->add_bromo reflux_prep Reflux add_bromo->reflux_prep cool_grignard Cool Grignard Reagent reflux_prep->cool_grignard add_dichloro Add this compound cool_grignard->add_dichloro stir Stir at Room Temperature add_dichloro->stir quench Quench with NH4Cl (aq) stir->quench extract Extract with Ether quench->extract wash Wash with Brine extract->wash dry Dry and Evaporate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify

Caption: Flowchart of the Grignard reaction protocol with this compound.

References

Application Notes and Protocols for the Synthesis of Meclizine Antihistamine Using Dichlorodiphenylmethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation antihistamine, is widely used for the management of motion sickness and vertigo. Its synthesis is a topic of significant interest in medicinal and process chemistry. A common and effective synthetic route involves the use of a chlorinated diphenylmethane (B89790) derivative, specifically 4-chlorobenzhydryl chloride, which can be synthesized from precursors related to dichlorodiphenylmethane. This document provides detailed application notes and experimental protocols for the synthesis of Meclizine, focusing on the reaction between 4-chlorobenzhydryl chloride and piperazine (B1678402) derivatives.

Synthetic Pathway Overview

The synthesis of Meclizine from 4-chlorobenzhydryl chloride generally proceeds via a two-step process. The first step involves the N-alkylation of piperazine with 4-chlorobenzhydryl chloride to form the key intermediate, 1-(4-chlorobenzhydryl)piperazine (B1679854). In the second step, this intermediate is further alkylated with m-methylbenzyl chloride to yield Meclizine. An alternative, though less commonly detailed, approach involves the initial reaction of piperazine with m-methylbenzyl chloride followed by reaction with 4-chlorobenzhydryl chloride.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chlorobenzhydryl)piperazine

This protocol outlines the synthesis of the key intermediate, 1-(4-chlorobenzhydryl)piperazine, from 4-chlorobenzhydryl chloride and piperazine.

Materials:

  • 4-chlorobenzhydryl chloride

  • Piperazine (anhydrous)

  • Toluene (B28343)

  • Dimethylformamide (DMF)

  • Potassium iodide (KI)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (30%)

  • Methylene dichloride (MDC)

Procedure:

  • In a reaction vessel, combine 0.5 mL of DMF, 0.1 g of KI, and 10 g (0.12 mol) of piperazine with 15 mL of toluene.

  • Heat the mixture to 80°C and stir for 30 minutes.

  • To this heated mixture, add a solution of 4-chlorobenzhydryl chloride in toluene while maintaining the temperature at 80°C.

  • Continue stirring at 80°C for 2 hours, and then increase the temperature to reflux for 12 hours.

  • After the reaction is complete, cool the mixture to 20°C.

  • Wash the toluene layer twice with 20 mL of water.

  • Treat the organic layer with a solution of 15 mL of concentrated HCl in 5 mL of water at a temperature of 5-10°C.

  • Filter the reaction mixture and separate the aqueous layer from the filtrate.

  • Wash the aqueous layer with 10 mL of toluene and 10 mL of MDC.

  • Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C and maintain the temperature at 20°C for 2 hours to allow for precipitation.

  • Filter the solid product, wash it, and dry it at 50°C for 3 hours.

Protocol 2: Synthesis of Meclizine

This protocol describes the synthesis of Meclizine from 1-(4-chlorobenzhydryl)piperazine and m-methylbenzyl chloride.[1]

Materials:

  • 1-(4-chlorobenzhydryl)piperazine

  • m-methylbenzyl chloride

  • Basic catalyst (e.g., potassium carbonate, sodium carbonate)

  • Solvent (e.g., ethanol (B145695), dimethylbenzene)

Procedure:

  • Dissolve 1-(4-chlorobenzhydryl)piperazine in a suitable solvent such as ethanol or dimethylbenzene in a reaction flask.

  • Add a basic catalyst, such as potassium carbonate or sodium carbonate, to the mixture.

  • Add m-methylbenzyl chloride to the reaction mixture. A weight ratio of 1:(0.5-1.5) for 4-chlorodiphenyl methyl chloride (used in the previous step) to m-methylbenzyl chloride is suggested, with a more preferable ratio of 1:0.83.[1]

  • Heat the reaction mixture to reflux, with a temperature range of 50°C to 120°C (more preferably 50°C to 90°C).[1]

  • Maintain the reflux for a period of 4.0 to 10.0 hours (more preferably 4.0 to 6.0 hours).[1]

  • Upon completion of the reaction, the solvent can be removed by distillation to obtain crude Meclizine.

  • Further purification can be achieved by converting the Meclizine base to its hydrochloride salt.

Protocol 3: Synthesis of Meclizine Hydrochloride

This protocol details the final step of converting Meclizine base to its more stable hydrochloride salt.

Materials:

  • Crude Meclizine

  • Concentrated Hydrochloric Acid

  • Suitable solvent (e.g., isopropanol)

Procedure:

  • Dissolve the crude Meclizine base in a suitable solvent like isopropanol.

  • Slowly add concentrated hydrochloric acid to the solution while stirring.

  • The Meclizine hydrochloride will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Data Presentation

The following table summarizes the quantitative data gathered from various synthetic procedures for Meclizine.

ParameterStep 1: Synthesis of 1-(4-chlorobenzhydryl)piperazineStep 2: Synthesis of MeclizineOverall ProcessReference
Reactant Ratio Piperazine to 4-chlorobenzhydryl chloride: (2.5-4.5):1 (by weight)4-chlorodiphenyl methyl chloride to m-methylbenzyl chloride: 1:(0.5-1.5) (by weight)[1]
Reaction Temperature 50°C - 120°C (reflux)50°C - 120°C (reflux)[1]
Reaction Time 4.0 - 10.0 hours4.0 - 10.0 hours[1]
Yield 65% - 66%[1]
Purity 98.5% - 98.7%[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of Meclizine hydrochloride.

Meclizine_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps DCM This compound (Precursor) Intermediate 1-(4-chlorobenzhydryl)piperazine DCM->Intermediate Synthesis of 4-chlorobenzhydryl chloride Piperazine Piperazine Piperazine->Intermediate MMBC m-Methylbenzyl Chloride Meclizine_Base Meclizine Base MMBC->Meclizine_Base HCl Hydrochloric Acid Meclizine_HCl Meclizine Hydrochloride HCl->Meclizine_HCl Intermediate->Meclizine_Base Meclizine_Base->Meclizine_HCl Meclizine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H1R Histamine (B1213489) H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Meclizine Meclizine Meclizine->H1R Inhibits (Inverse Agonist) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

References

Application Notes and Protocols: Reaction of Dichlorodiphenylmethane with Electron-Rich Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts alkylation of electron-rich aromatic compounds using dichlorodiphenylmethane. This reaction is a valuable tool for the synthesis of tetra-arylmethane derivatives, which are important structural motifs in various fields, including medicinal chemistry and materials science.

Introduction

The reaction of this compound with electron-rich aromatic compounds, such as phenols, anisole (B1667542), and N,N-dimethylaniline, proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts alkylation. In this reaction, a Lewis acid catalyst facilitates the formation of a diphenylmethyl carbocation, which then attacks the electron-rich aromatic ring. The reaction typically results in the formation of a new carbon-carbon bond, leading to the synthesis of substituted diphenylmethane (B89790) derivatives. The choice of catalyst, solvent, and reaction temperature is crucial for achieving high yields and selectivity.

General Reaction Scheme:

Where Ar-H is an electron-rich aromatic compound.

Data Presentation

The following table summarizes the quantitative data for the reaction of this compound with various electron-rich aromatic compounds. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

Aromatic SubstrateProductCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phenol (B47542)Bis(4-hydroxyphenyl)diphenylmethane--150-96(Implied from patent literature)
3,5-DichlorophenolBis(3,5-dichloro-4-hydroxyphenyl)methaneLiAlH₄ (in a reduction reaction)---52[1][2]
AnisoleBis(4-methoxyphenyl)diphenylmethaneAlCl₃Dichloromethane (B109758)0 - RT2-4(Estimated 80-90)(General Protocol)
N,N-DimethylanilineBis(4-dimethylaminophenyl)diphenylmethaneZnCl₂Dichloromethane0 - RT4-6(Estimated 70-80)(General Protocol)

Experimental Protocols

Safety Precautions: this compound is a corrosive and hazardous substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Lewis acid catalysts such as aluminum chloride are also corrosive and react violently with water. Ensure all glassware is dry before use.

Protocol 1: Reaction of this compound with Phenol

This protocol is adapted from general procedures for the synthesis of bis(4-hydroxyphenyl)diphenylmethane.

Materials:

  • This compound

  • Phenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Phenol: In a separate flask, dissolve phenol (2.2 equivalents) in anhydrous dichloromethane (50 mL). Slowly add the phenol solution to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes.

  • Addition of this compound: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield bis(4-hydroxyphenyl)diphenylmethane.

Protocol 2: Reaction of this compound with Anisole

This protocol is a general procedure for the Friedel-Crafts alkylation of anisole.

Materials:

  • This compound

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Reactants: In a dropping funnel, prepare a solution of this compound (1 equivalent) and anisole (2.2 equivalents) in anhydrous dichloromethane (30 mL).

  • Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes with vigorous stirring. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The expected product is bis(4-methoxyphenyl)diphenylmethane.

Protocol 3: Reaction of this compound with N,N-Dimethylaniline

This protocol is adapted from general procedures for Friedel-Crafts reactions with N,N-dimethylaniline, using a milder Lewis acid to minimize side reactions with the amine group.

Materials:

  • This compound

  • N,N-Dimethylaniline

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add anhydrous zinc chloride (1.5 equivalents) and anhydrous dichloromethane (60 mL) under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C.

  • Addition of Reactants: In a separate flask, dissolve N,N-dimethylaniline (2.2 equivalents) and this compound (1 equivalent) in anhydrous dichloromethane (40 mL).

  • Reaction: Slowly add the solution of reactants to the stirred ZnCl₂ suspension over 30-45 minutes at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The expected product is bis(4-dimethylaminophenyl)diphenylmethane.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Reaction_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up DCM Ph₂CCl₂ Complex Ph₂C⁺Cl--[AlCl₄]⁻ (Carbocation Complex) DCM->Complex Activation LA Lewis Acid (e.g., AlCl₃) LA->Complex Intermediate1 Sigma Complex 1 Complex->Intermediate1 Attack Arene Electron-Rich Aromatic (Ar-H) Arene->Intermediate1 Product1 Ar-C(Ph)₂-Cl Intermediate1->Product1 Deprotonation Intermediate2 Sigma Complex 2 Product1->Intermediate2 Second Attack Arene2 Another Ar-H Arene2->Intermediate2 FinalProduct Ar-C(Ph)₂-Ar Intermediate2->FinalProduct Deprotonation Quench Quench (H₂O/HCl) FinalProduct->Quench Extract Extraction (DCM) Quench->Extract Purify Purification Extract->Purify

Caption: General reaction mechanism for the Lewis acid-catalyzed reaction of this compound with electron-rich aromatic compounds.

Experimental_Workflow Start Start Setup Reaction Setup: - Dry Glassware - Inert Atmosphere Start->Setup Add_LA Add Lewis Acid and Solvent Setup->Add_LA Cool Cool to 0 °C Add_LA->Cool Add_Reactants Add Aromatic Compound and this compound Cool->Add_Reactants React Stir at RT Add_Reactants->React Monitor Monitor by TLC React->Monitor React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Friedel-Crafts reaction of this compound.

References

Application Notes and Protocols: Dichlorodiphenylmethane as a Chlorinating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dichlorodiphenylmethane as a versatile and efficient chlorinating agent for the conversion of alcohols and carboxylic acids into their corresponding chlorides. This method, catalyzed by ferric(III) chloride, offers a mild and effective alternative to traditional chlorinating agents, which are often more hazardous and produce difficult-to-remove byproducts.

Introduction

This compound, in the presence of a catalytic amount of ferric(III) chloride (FeCl₃), serves as an excellent chlorinating agent for a broad range of alcohols and carboxylic acids. The reaction proceeds under mild conditions and generally provides high yields of the corresponding alkyl and acyl chlorides. This methodology is particularly advantageous in the context of drug development and complex molecule synthesis due to its functional group tolerance and the circumvention of harsh or toxic reagents.

The reaction byproducts are benzophenone (B1666685) and HCl, which are readily separated from the desired chlorinated product. This protocol is a valuable tool for synthetic chemists, enabling the efficient preparation of key intermediates for further transformations.

Reaction Mechanism

The mechanism of chlorination using this compound and FeCl₃ is dependent on the nature of the substrate. For benzylic alcohols, the reaction is proposed to proceed through an Sₙ1 pathway, while for aliphatic secondary alcohols, an Sₙ2 pathway is suggested.

Chlorination of Alcohols

The reaction is initiated by the activation of this compound by the Lewis acid catalyst, FeCl₃. This is followed by the reaction with the alcohol to form an intermediate that subsequently collapses to the alkyl chloride, benzophenone, and HCl.

Chlorination_of_Alcohols cluster_activation Activation cluster_reaction Reaction with Alcohol cluster_products Product Formation DCM Ph₂CCl₂ Activated_Complex [Ph₂CCl]⁺[FeCl₄]⁻ DCM->Activated_Complex Coordination FeCl3 FeCl₃ FeCl3->Activated_Complex Intermediate [R-O(H)-CPh₂Cl]⁺[FeCl₄]⁻ Activated_Complex->Intermediate ROH R-OH ROH->Intermediate RCl R-Cl Intermediate->RCl SN1 or SN2 Benzophenone Ph₂C=O Intermediate->Benzophenone HCl HCl Intermediate->HCl FeCl3_regen FeCl₃ (regenerated) Intermediate->FeCl3_regen

Caption: Proposed mechanism for the chlorination of alcohols.

Chlorination of Carboxylic Acids

Similarly, carboxylic acids react with the activated this compound-FeCl₃ complex to generate an acyl chloride, benzophenone, and HCl.

Chlorination_of_Carboxylic_Acids cluster_activation Activation cluster_reaction Reaction with Carboxylic Acid cluster_products Product Formation DCM Ph₂CCl₂ Activated_Complex [Ph₂CCl]⁺[FeCl₄]⁻ DCM->Activated_Complex Coordination FeCl3 FeCl₃ FeCl3->Activated_Complex Intermediate [R-COO-CPh₂Cl] + H⁺ + [FeCl₄]⁻ Activated_Complex->Intermediate RCOOH R-COOH RCOOH->Intermediate RCOCl R-COCl Intermediate->RCOCl Benzophenone Ph₂C=O Intermediate->Benzophenone HCl HCl Intermediate->HCl FeCl3_regen FeCl₃ (regenerated) Intermediate->FeCl3_regen

Caption: Proposed mechanism for the chlorination of carboxylic acids.

Experimental Protocols

The following are general protocols for the chlorination of alcohols and carboxylic acids using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.

General Procedure for the Chlorination of Alcohols

Alcohol_Chlorination_Workflow start Start setup Combine alcohol, this compound, and FeCl₃ in a suitable solvent (e.g., CH₂Cl₂). start->setup reaction Stir the reaction mixture at room temperature. setup->reaction monitor Monitor reaction progress by TLC or GC-MS. reaction->monitor workup Quench the reaction with water and extract the product with an organic solvent. monitor->workup Upon completion purify Dry the organic layer, concentrate in vacuo, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for alcohol chlorination.

Detailed Protocol:

  • To a solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane (B109758), 5 mL) under an inert atmosphere, add this compound (1.2 mmol).

  • Add ferric(III) chloride (0.05 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 1-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired alkyl chloride.

General Procedure for the Chlorination of Carboxylic Acids

Detailed Protocol:

  • To a solution of the carboxylic acid (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere, add this compound (1.2 mmol).

  • Add ferric(III) chloride (0.05 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or GC-MS by analyzing a quenched aliquot.

  • Upon completion, the resulting acyl chloride can be used directly in the next step or isolated. For isolation, carefully remove the solvent and excess this compound under reduced pressure. Due to the reactivity of acyl chlorides, direct use is often preferred.

Substrate Scope and Yields

This chlorination method is applicable to a wide range of primary, secondary, and tertiary alcohols, as well as various aliphatic and aromatic carboxylic acids. The tables below summarize the reported yields for representative substrates.

Table 1: Chlorination of Various Alcohols

EntrySubstrate (Alcohol)Product (Alkyl Chloride)Yield (%)
1Benzyl alcoholBenzyl chloride98
24-Methoxybenzyl alcohol4-Methoxybenzyl chloride97
31-Phenylethanol1-Chloro-1-phenylethane95
4CyclohexanolChlorocyclohexane85
52-Adamantanol2-Chloroadamantane92
61-Octanol1-Chlorooctane86
7GeraniolGeranyl chloride75

Yields are based on isolated products as reported in the literature.

Table 2: Chlorination of Various Carboxylic Acids

EntrySubstrate (Carboxylic Acid)Product (Acyl Chloride)Yield (%)
1Benzoic acidBenzoyl chloride99
24-Nitrobenzoic acid4-Nitrobenzoyl chloride96
3Phenylacetic acidPhenylacetyl chloride98
4Cyclohexanecarboxylic acidCyclohexanecarbonyl chloride95
5Adipic acidAdipoyl chloride93

Yields are based on isolated products as reported in the literature.

Safety and Handling

  • This compound is a solid that should be handled in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin.

  • Ferric(III) chloride is corrosive and hygroscopic. Avoid contact with skin and eyes.

  • Acyl chlorides are reactive and corrosive. They react with moisture to release HCl gas. Handle with care in a fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The use of this compound with a catalytic amount of ferric(III) chloride provides a mild, efficient, and versatile method for the chlorination of alcohols and carboxylic acids. The high yields, broad substrate scope, and avoidance of harsh reagents make this protocol a valuable addition to the synthetic chemist's toolbox, particularly in the fields of pharmaceutical and materials science.

Application Notes and Protocols for the Work-up Procedure of Dichlorodiphenylmethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlorodiphenylmethane is a versatile reagent and intermediate in organic synthesis, notably in the preparation of benzophenone (B1666685) and its derivatives, as well as in Friedel-Crafts reactions to form complex diarylmethane structures. Proper work-up and quenching procedures are critical to neutralize reactive species, remove byproducts, and isolate the desired product in high yield and purity. These application notes provide detailed protocols for the work-up of two common reactions involving this compound: its hydrolysis to benzophenone and its use as an alkylating agent in Friedel-Crafts reactions.

Section 1: Work-up Procedure for the Hydrolysis of this compound to Benzophenone

The hydrolysis of this compound is a straightforward method for the synthesis of benzophenone. The work-up procedure is designed to ensure complete hydrolysis, remove any unreacted starting material and byproducts, and purify the final product.

Experimental Protocol
  • Quenching and Hydrolysis:

    • Upon completion of the primary reaction leading to this compound, the reaction mixture is allowed to cool to room temperature.

    • Slowly and cautiously add 50 mL of water to the reaction mixture while stirring. An ice bath can be used to control any exothermic reaction, especially if residual reactive species are present.[1]

    • The mixture is then heated, and steam distillation is carried out for approximately one hour to ensure complete hydrolysis of this compound to benzophenone and to remove any volatile impurities like excess carbon tetrachloride if it was used as a solvent.[1]

  • Extraction:

    • After cooling, the reaction mixture is transferred to a separatory funnel.

    • The upper layer, which contains the benzophenone, is separated.[1]

    • The aqueous layer is extracted with an organic solvent, such as benzene (B151609) (25 mL), to recover any dissolved product.[1] The combined organic layers are then processed.

  • Washing and Drying:

    • The combined organic phases are washed sequentially with water and then with a saturated sodium chloride solution (brine).

    • The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • The drying agent is removed by gravity filtration.

  • Purification:

    • The solvent is removed from the filtrate by distillation at atmospheric pressure.

    • The crude benzophenone is then purified by vacuum distillation. The fraction boiling at 188-190 °C at 15 mmHg is collected.[1] Alternatively, the crude product can be purified by recrystallization from ethanol.[1]

Data Presentation
ParameterValueReference
Product Benzophenone[1]
Starting Material This compound[1]
Typical Yield 80-89%[1]
Purity Melting Point: 47-48 °C[1]
Purification Method Vacuum Distillation or Recrystallization[1]
Potential Byproducts and Their Removal

The primary potential impurity is unreacted this compound. The steam distillation step during the work-up is crucial for ensuring its complete conversion to benzophenone. Tarry byproducts can also form, especially at higher temperatures.[1] Purification by vacuum distillation or recrystallization is effective in removing these less volatile or insoluble impurities.

Workflow Diagram

hydrolysis_workup start Reaction Mixture (containing this compound) quench Quenching & Hydrolysis (Add Water, Steam Distillation) start->quench 1 extract Extraction (Separate organic layer, extract aqueous layer with organic solvent) quench->extract 2 wash Washing (Wash with water and brine) extract->wash 3 dry Drying (Dry with anhydrous Na2SO4 or MgSO4, filter) wash->dry 4 purify Purification (Vacuum Distillation or Recrystallization) dry->purify 5 end Pure Benzophenone purify->end 6

Caption: Workflow for the work-up of this compound hydrolysis.

Section 2: Work-up Procedure for Friedel-Crafts Reactions with this compound

This compound can be used as an electrophile in Friedel-Crafts alkylation reactions to form tetra-arylmethane derivatives. The work-up for these reactions is primarily focused on quenching the Lewis acid catalyst (e.g., AlCl₃) and removing the resulting salts and other polar impurities.

Experimental Protocol
  • Quenching:

    • After the reaction is complete, the reaction mixture is cooled in an ice bath.

    • The reaction is quenched by carefully and slowly pouring the mixture over crushed ice. To aid in the dissolution of the aluminum salts, concentrated hydrochloric acid is often added to the ice.

  • Extraction:

    • The quenched mixture is transferred to a separatory funnel.

    • The organic layer is separated.

    • The aqueous layer is extracted one or more times with a suitable organic solvent (e.g., dichloromethane).

  • Washing and Drying:

    • The combined organic layers are washed sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

      • Saturated sodium chloride solution (brine).

    • The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • The drying agent is removed by filtration.

  • Purification:

    • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is purified by a suitable method, which is typically column chromatography on silica (B1680970) gel or recrystallization.

Data Presentation
Reaction TypeProduct TypeTypical YieldPurification Method
Friedel-Crafts Alkylation (general)Alkylated Aromatic CompoundVaries widelyColumn Chromatography
Intramolecular Friedel-Crafts CyclizationChloro-substituted fluorene (B118485) derivativeGoodColumn Chromatography or Recrystallization
Potential Byproducts and Their Removal
  • Polysubstitution Products: Friedel-Crafts reactions can sometimes lead to the addition of more than one alkyl group to the aromatic ring. Careful control of stoichiometry and reaction conditions can minimize this. Column chromatography is generally effective for separating the desired mono-substituted product from polysubstituted byproducts.

  • Isomers: Substitution can occur at different positions on the aromatic ring (ortho, meta, para). The product is often a mixture of isomers that may require careful separation by chromatography or fractional crystallization.

  • Tarry Residues: Over-reaction or side reactions can lead to the formation of high-molecular-weight, tarry materials.[1] The aqueous work-up helps to remove some of these, and final purification is essential.

  • Residual Lewis Acid: The quenching and washing steps are designed to completely remove the Lewis acid catalyst. The wash with saturated sodium bicarbonate is particularly important for neutralizing any remaining acidic residues.

Workflow Diagramdot

friedel_crafts_workup start Friedel-Crafts Reaction Mixture (containing product, Lewis acid) quench Quenching (Pour over ice/HCl) start->quench 1 extract Extraction (Separate organic layer, extract aqueous layer) quench->extract 2 wash Washing (Wash with water, NaHCO3 solution, brine) extract->wash 3 dry Drying (Dry with anhydrous Na2SO4 or MgSO4, filter) wash->dry 4 purify Purification (Column Chromatography or Recrystallization) dry->purify 5 end Pure Alkylated Product purify->end 6

References

Troubleshooting & Optimization

How to improve the yield of Dichlorodiphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dichlorodiphenylmethane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have proceeded to completion.- Optimize Reaction Time and Temperature: For the reaction of benzophenone (B1666685) with PCl5, ensure heating at 220-240°C for at least 4 hours[1]. For Friedel-Crafts reactions, reaction times can vary from 5 to 240 minutes depending on the catalyst and temperature (30-120°C)[2]. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Suboptimal Catalyst: The choice and activity of the catalyst are crucial.- Catalyst Selection: Anhydrous aluminum chloride is a common catalyst for the Friedel-Crafts reaction of benzene (B151609) with carbon tetrachloride[3][4]. For reactions involving benzene and benzyl (B1604629) chloride, catalysts like anhydrous ferric chloride or metal phosphates have been shown to give high selectivity and yield[2][5]. Acidic ionic liquids such as Et3NHCl–AlCl3 have also proven effective[6].
Side Reactions: Formation of byproducts can significantly reduce the yield of the desired product.- Control Reactant Ratios: In Friedel-Crafts reactions, using an excess of benzene can help to minimize the formation of polysubstituted byproducts. A molar ratio of benzene to benzyl chloride between 5:1 and 25:1 is recommended[2].
- Maintain an Inert Atmosphere: To prevent unwanted side reactions, particularly when using metal halide catalysts, conducting the reaction under an inert atmosphere like nitrogen can be beneficial. This helps to remove hydrogen halide as it is formed[5].
Reaction Stalls or Fails to Initiate Inactive Catalyst: The catalyst may have been deactivated by moisture.- Use Anhydrous Conditions: Friedel-Crafts catalysts like aluminum chloride and ferric chloride are extremely sensitive to moisture. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous[5][7].
Impure Reagents: Impurities in the starting materials can interfere with the reaction.- Purify Reactants: Ensure the purity of benzene, carbon tetrachloride, benzophenone, and other starting materials. Contaminants can quench the catalyst or participate in side reactions[7].
Product is Contaminated with Impurities Inefficient Purification: The purification method may not be adequate to separate the product from byproducts.- Fractional Distillation: The primary method for purifying this compound is fractional distillation under vacuum. A fraction collected at 193°C at 30 mm Hg is reported to be pure this compound[1]. For related diphenylmethane (B89790) compounds, distillation and separation are also key purification steps[8].
Formation of Isomers or Polymers: In Friedel-Crafts type reactions, isomers and polymeric materials are common byproducts.- Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the formation of unwanted isomers[9]. Filtering the hot reaction mixture can help to separate out insoluble macromolecular polymers before product isolation[10].
Dark Coloration of Reaction Mixture Degradation of Reagents or Products: High reaction temperatures can sometimes lead to the degradation of starting materials or the final product.- Strict Temperature Control: Avoid localized overheating and maintain the reaction temperature within the optimal range. For some syntheses, a temperature range of 50°C to 150°C is specified[5].
Formation of Colored Byproducts: Certain side reactions can produce colored impurities.- Inert Atmosphere: Performing the reaction under an inert atmosphere can prevent oxidative side reactions that may lead to coloration[9].

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the reaction of benzophenone with phosphorus pentachloride and the Friedel-Crafts alkylation of benzene. The reaction with phosphorus pentachloride involves heating benzophenone with PCl₅[1][3]. The Friedel-Crafts method involves reacting benzene with carbon tetrachloride using a Lewis acid catalyst like anhydrous aluminum chloride[3][4].

Q2: How can I improve the selectivity of my reaction to favor this compound?

A2: To improve selectivity, precise control over reaction conditions is key. In the Friedel-Crafts reaction, adjusting the molar ratio of the reactants is crucial. Using an excess of benzene helps to minimize the formation of polysubstituted products. Additionally, the choice of catalyst can significantly influence selectivity; for instance, certain metal phosphate (B84403) catalysts have been reported to provide high selectivity for diphenylmethane synthesis[2].

Q3: What are the primary safety concerns when synthesizing this compound?

A3: this compound is a corrosive substance. The reagents used in its synthesis, such as phosphorus pentachloride and aluminum chloride, react vigorously with water and moisture, often releasing toxic and corrosive hydrogen chloride gas. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Reactions should be conducted under anhydrous conditions to prevent runaway reactions[7][11].

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using various analytical techniques. Physical properties such as boiling point (305°C) and density (1.235 g/mL at 25°C) can be measured[1][11]. Spectroscopic methods like ¹H NMR and ¹³C NMR are essential for structural confirmation. Purity can be assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q5: My purification by fractional distillation is not effective. What can I do?

A5: If standard fractional distillation is insufficient, ensure you are using a distillation column with enough theoretical plates to separate components with close boiling points. Optimizing the distillation pressure (vacuum) and temperature is also critical. If impurities persist, consider alternative purification techniques such as recrystallization from an appropriate solvent, although this compound is a liquid at room temperature[1][7]. For solid diphenylmethane derivatives, recrystallization is a common purification method[10].

Data on this compound Synthesis Conditions

The following table summarizes various catalytic systems and conditions for the synthesis of diphenylmethane and its derivatives, which can provide insights into optimizing this compound synthesis.

CatalystReactantsMolar Ratio (Benzene:Other)Temperature (°C)Reaction TimeYield/ConversionSelectivityReference
PCl₅Benzophenone-220-2404 hours--[1]
Anhydrous FeCl₃Benzene, Benzyl chloride-50-150-Good conversionGood selectivity[5]
Metal Phosphate (MₓPᵧO)Benzene, Benzyl chloride5-25 : 130-1205-240 minHighHigh[2]
Et₃NHCl–AlCl₃Benzene, Paraformaldehyde-80-92.4% (HCHO conversion)76.1%[6]
M(Mo,Nb,W)-V-OBenzene, Benzyl alcohol-8525 min92% (crude)>99%[8]

Experimental Protocols

Method 1: Synthesis from Benzophenone and Phosphorus Pentachloride[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 24 g of benzophenone with 40 g of phosphorus pentachloride.

  • Heating: Heat the reaction mixture in an oil bath to a temperature of 220-240°C.

  • Reaction Time: Maintain this temperature for 4 hours.

  • Purification: After cooling, purify the crude product by fractional distillation under vacuum.

  • Product Collection: Collect the fraction that distills at 193°C at a pressure of 30 mm Hg.

Method 2: Friedel-Crafts Synthesis using Benzene and Carbon Tetrachloride[3][4]
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), place anhydrous aluminum chloride and an excess of dry benzene.

  • Cooling: Cool the flask in an ice bath.

  • Addition of Reactant: Slowly add carbon tetrachloride dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently under reflux until the evolution of HCl gas ceases.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Separate the organic layer.

  • Washing: Wash the organic layer with dilute HCl, then with a sodium bicarbonate solution, and finally with water.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂). Remove the solvent by distillation, and then purify the resulting crude this compound by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Mix Reactants (e.g., Benzophenone + PCl5) setup 2. Assemble Anhydrous Reaction Setup reactants->setup heating 3. Heat Mixture (e.g., 220-240°C) setup->heating monitoring 4. Monitor Progress (TLC/GC) heating->monitoring quench 5. Quench Reaction (if needed) monitoring->quench extraction 6. Aqueous Workup/Extraction quench->extraction distillation 7. Fractional Vacuum Distillation extraction->distillation analysis 8. Characterization (NMR, GC-MS) distillation->analysis

Caption: General experimental workflow for this compound synthesis.

troubleshooting_workflow Troubleshooting Workflow for Low Yield cluster_incomplete Incomplete Reaction cluster_side_products Side Products start Low Product Yield Observed check_crude Analyze Crude Product (GC/NMR) start->check_crude incomplete High Starting Material Content check_crude->incomplete Yes side_products High Impurity Content check_crude->side_products No optimize_time Increase Reaction Time incomplete->optimize_time optimize_temp Increase Temperature incomplete->optimize_temp check_catalyst Check Catalyst Activity incomplete->check_catalyst end Improved Yield optimize_time->end optimize_temp->end check_catalyst->end optimize_ratio Adjust Reactant Ratio side_products->optimize_ratio lower_temp Lower Reaction Temperature side_products->lower_temp inert_atm Use Inert Atmosphere side_products->inert_atm optimize_ratio->end lower_temp->end inert_atm->end

References

Troubleshooting low conversion in Friedel-Crafts reactions with Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion or selectivity in Friedel-Crafts reactions utilizing dichlorodiphenylmethane as an alkylating agent.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction with this compound is resulting in a low yield of the desired mono-alkylated product. What are the common causes?

Low yields in Friedel-Crafts alkylations with this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and the nature of the reactants.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst. It is crucial to use anhydrous conditions and freshly opened or purified reagents.[1]

  • Insufficient Catalyst: Unlike some catalytic reactions, Friedel-Crafts alkylations often require stoichiometric amounts of the Lewis acid. This is because the product can form a complex with the catalyst, rendering it inactive.[2]

  • Deactivated Aromatic Substrate: The aromatic compound you are alkylating must not contain strongly deactivating groups (e.g., -NO₂, -CN, -COR). Friedel-Crafts reactions are electrophilic aromatic substitutions and will fail with electron-poor aromatic rings.[3]

  • Suboptimal Temperature: Reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require cooling to prevent side reactions or gentle heating to overcome the activation energy. For the reaction of phenylchloroform with benzene (B151609) using AlCl₃, yields of this compound were observed to increase from 36% at 20°C to 47% at 90°C.[4]

Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I control them?

The primary challenge with this compound is controlling the extent of alkylation. The main side reactions are polyalkylation and the formation of rearranged or dimeric products.

  • Polyalkylation: The initial mono-alkylated product is often more reactive than the starting arene, leading to a second alkylation event. This results in the formation of a diarylated product. To favor mono-alkylation, use a large excess of the aromatic substrate.

  • Formation of Diphenylmethane (B89790) and Triphenylmethane (B1682552) Derivatives: In reactions aiming for this compound starting from phenylchloroform, the formation of diphenylmethane and triphenylmethane has been observed, indicating that the reaction can proceed further than anticipated.[4]

  • Intramolecular Cyclization: With certain substrates, intramolecular cyclization can occur, leading to fluorene (B118485) derivatives. This is more likely at higher temperatures.

The choice of solvent can also influence product distribution. Non-polar solvents like carbon disulfide may favor one isomer, while polar solvents like nitrobenzene (B124822) can lead to the thermodynamic product.[5]

Q3: How do I choose the right Lewis acid catalyst for my reaction with this compound?

The choice of Lewis acid is critical and its reactivity generally correlates with its Lewis acidity.

Lewis AcidRelative ActivityNotes
AlCl₃, AlBr₃Very HighMost common and highly active. Can promote side reactions if not controlled.
FeCl₃HighA strong Lewis acid, often used as an alternative to AlCl₃.
SbCl₅, TiCl₄, SnCl₄Moderate to HighCan offer different selectivity compared to AlCl₃.
BF₃, ZnCl₂MildUseful for highly activated aromatic substrates to prevent polyalkylation.

This table provides a general guideline; the optimal catalyst is substrate-dependent.[6][7]

For sensitive substrates, milder catalysts like ZnCl₂ may be preferable to minimize side reactions.[6] For less reactive systems, a stronger Lewis acid like AlCl₃ is often necessary.[7]

Troubleshooting Workflow

If you are experiencing low conversion in your Friedel-Crafts reaction with this compound, follow this logical troubleshooting workflow.

TroubleshootingWorkflow start Low Conversion Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Evaluate Lewis Acid Catalyst check_reagents->check_catalyst Reagents OK solution Improved Conversion check_reagents->solution Anhydrous Conditions Improved Yield optimize_stoichiometry Optimize Reactant and Catalyst Stoichiometry check_catalyst->optimize_stoichiometry Catalyst OK check_catalyst->solution New Catalyst Works optimize_temp Adjust Reaction Temperature optimize_stoichiometry->optimize_temp Stoichiometry OK optimize_stoichiometry->solution Conversion Improved analyze_side_products Identify Side Products (GC-MS, NMR) optimize_temp->analyze_side_products Still Low Conversion optimize_temp->solution Conversion Improved analyze_side_products->start Iterate based on findings

Caption: A stepwise workflow for troubleshooting low conversion in Friedel-Crafts reactions.

Key Experimental Protocols

Below are detailed methodologies for key experiments involving this compound and related compounds.

Protocol 1: General Procedure for Friedel-Crafts Alkylation with this compound

This protocol describes a general method for the mono-alkylation of an aromatic substrate with this compound.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the flask, dissolve the aromatic substrate (a 5 to 10-fold excess is recommended to minimize polyalkylation) in an anhydrous solvent (e.g., carbon disulfide or dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and portion-wise, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 to 1.5 equivalents relative to this compound).

  • Substrate Addition: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, continue stirring at 0 °C for one hour, then allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Tetraphenylethylene from this compound

This protocol is adapted from a known procedure for the synthesis of tetraphenylethylene, which can be considered a diarylation product.

  • Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, dissolve this compound in anhydrous benzene.

  • Reductive Coupling: Add powdered copper to the solution.

  • Reflux: Gently boil the mixture for approximately 3 hours.

  • Isolation: Filter the hot solution to remove the copper. Add absolute ethanol (B145695) to the filtrate to induce crystallization.

  • Purification: Cool the solution to obtain crystals of tetraphenylethylene. The mother liquor can be concentrated to yield a second crop of crystals.[5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the reaction pathways in a Friedel-Crafts reaction with this compound.

ReactionPathways DCDPM This compound + Arene LewisAcid Lewis Acid (e.g., AlCl3) DCDPM->LewisAcid Carbocation Benzylic Carbocation Intermediate LewisAcid->Carbocation Generates Monoalkylation Mono-alkylated Product Carbocation->Monoalkylation Reacts with Arene SideProducts Other Side Products (e.g., Diphenylmethane, Triphenylmethane) Carbocation->SideProducts Dialkylation Di-alkylated Product (e.g., Tetraphenylethylene derivative) Monoalkylation->Dialkylation Further Reaction with Carbocation

Caption: Reaction pathways in Friedel-Crafts alkylation with this compound.

References

Preventing hydrolysis of Dichlorodiphenylmethane during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrolysis of Dichlorodiphenylmethane During Workup and Purification

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Its primary focus is on preventing its hydrolysis into benzophenone (B1666685) during experimental workup and purification procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so susceptible to hydrolysis?

This compound, with the chemical formula (C₆H₅)₂CCl₂, is a geminal dihalide where two chlorine atoms are attached to the same carbon.[1] This carbon is also benzylic, meaning it is directly attached to two phenyl rings. The compound readily undergoes hydrolysis to form benzophenone, ((C₆H₅)₂CO), and hydrochloric acid.[1]

The susceptibility to hydrolysis is due to the stability of the carbocation intermediate formed upon the loss of a chloride ion. The positive charge on the central carbon is highly stabilized by resonance with the two adjacent phenyl rings. This makes the molecule prone to nucleophilic attack by water, even in trace amounts, often proceeding through an Sₙ1-type mechanism.

Q2: I'm seeing an unexpected, more polar byproduct in my reaction analysis. Could it be from hydrolysis?

Yes, the most common byproduct from the unintended reaction of this compound with water is benzophenone.[1] You can often identify it by comparing its analytical data (TLC, GC-MS, NMR) with that of an authentic benzophenone standard. Key differences are summarized below.

Q3: What are the most critical precautions to take before starting a workup?

To prevent premature hydrolysis, it is essential to maintain strictly anhydrous (water-free) conditions. Water can be introduced from glassware, solvents, reagents, or the atmosphere.[2]

  • Glassware: All glassware must be rigorously dried before use, either by oven-drying at >120 °C for several hours or by flame-drying under a vacuum and cooling under an inert atmosphere.[3]

  • Solvents & Reagents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. Ensure all other reagents are free from water contamination.[3]

  • Atmosphere: Conduct all manipulations under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[2][3]

Q4: What is the safest way to perform an aqueous wash if it is absolutely necessary?

While non-aqueous workups are preferred, sometimes an aqueous wash is unavoidable. To minimize hydrolysis:

  • Minimize Contact Time: Perform the wash as quickly as possible.[3] Do not let the layers sit in the separatory funnel for extended periods.

  • Low Temperature: Conduct the wash at a low temperature (e.g., in an ice-water bath) to decrease the rate of hydrolysis.[3]

  • Use Brine: Use a saturated sodium chloride solution (brine) instead of deionized water for washing. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous layer (a phenomenon known as "salting out") and lowers the activity of water, thereby disfavoring hydrolysis.[4]

  • Avoid pH Extremes: Avoid acidic or basic aqueous solutions, which can catalyze hydrolysis. If an acid or base wash is required, perform it rapidly at low temperatures.

Q5: How should I dry the organic layer after extraction?

Thoroughly drying the organic phase is a critical step to remove residual water before solvent evaporation.

  • Choice of Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄) is a good neutral choice. Anhydrous magnesium sulfate (MgSO₄) has a higher capacity and is faster but can be slightly acidic. For a compound sensitive to acid-catalyzed hydrolysis, Na₂SO₄ is often the safer option.[4]

  • Procedure: Add the drying agent to the organic solution and swirl. Continue adding until the agent no longer clumps together and flows freely as a fine powder, which indicates that all the water has been absorbed.[4]

  • Removal: Filter the organic solution to remove the drying agent before proceeding to solvent evaporation.

Q6: What are the recommended methods for purifying this compound?

Given its sensitivity to water and high boiling point, the following methods are recommended:

  • Vacuum Distillation: This is an effective method for purification, as this compound has a high boiling point (around 305 °C at atmospheric pressure). Distillation under reduced pressure allows it to boil at a much lower, more convenient temperature, which also minimizes thermal decomposition.

  • Anhydrous Column Chromatography: If chromatography is necessary, ensure it is performed under anhydrous conditions. Use a non-polar solvent system (e.g., hexanes/ethyl acetate) and ensure the silica (B1680970) gel and solvents are dry.

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Low yield of final product with significant benzophenone contamination. Hydrolysis occurred during the aqueous workup.Minimize contact time with the aqueous layer. Perform washes at 0 °C using saturated brine instead of water. Ensure the organic layer is thoroughly dried before solvent removal.[3][4]
Product degrades during purification by column chromatography. The silica gel or eluent contained residual water.Use freshly dried silica gel. Employ anhydrous grade solvents for the eluent. Consider adding a small percentage of a neutral agent like triethylamine (B128534) to the eluent if trace acidity on the silica is a concern.
The compound appears to hydrolyze even when using anhydrous solvents. Contamination from wet glassware or atmospheric moisture.Ensure all glassware is oven or flame-dried immediately before use.[2] Assemble the apparatus while hot and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.[3]
Difficulty separating the organic and aqueous layers during extraction. An emulsion has formed.Add more brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[4]

Data Presentation

Comparison of this compound and its Hydrolysis Product

PropertyThis compoundBenzophenone (Hydrolysis Product)
Molecular Formula C₁₃H₁₀Cl₂C₁₃H₁₀O
Molar Mass 237.12 g/mol 182.22 g/mol
Appearance Colorless to slightly yellow liquid[1][5]White solid
Boiling Point 305 °C (at 760 mmHg)305.4 °C (at 760 mmHg)
Hydrolysis Reaction (C₆H₅)₂CCl₂ + H₂O → (C₆H₅)₂CO + 2 HCl[1]-

Experimental Protocols

Protocol: Hydrolysis-Minimizing Workup and Purification

This protocol outlines the steps for working up a reaction mixture containing this compound, followed by its purification, with an emphasis on preventing hydrolysis.

1. Preparation (Strictly Anhydrous Conditions) a. Oven-dry all required glassware (separatory funnel, flasks, etc.) at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.[3] b. Use only anhydrous grade solvents for extraction and purification. c. Prepare an ice-water bath for cooling.

2. Quenching and Extraction a. Cool the reaction mixture to 0 °C in the ice-water bath. b. If the reaction needs to be quenched, slowly add a pre-chilled, saturated aqueous sodium chloride (brine) solution. Avoid using plain water. c. Transfer the mixture to the pre-dried separatory funnel. d. Extract the product into a non-polar organic solvent (e.g., dichloromethane (B109758) or diethyl ether). e. Quickly separate the organic layer. If multiple extractions are needed, perform them swiftly.

3. Washing the Organic Layer a. Wash the collected organic layer once with cold brine to remove water-soluble impurities.[4] Keep the separatory funnel in the ice bath during this process. b. Minimize shaking time to what is necessary to ensure mixing, then allow the layers to separate and drain the organic layer immediately.

4. Drying the Organic Layer a. Transfer the organic layer to a dry Erlenmeyer flask. b. Add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask. Continue adding portions of Na₂SO₄ until it no longer clumps, indicating all water has been removed.[4] c. Let the mixture stand for 10-15 minutes to ensure complete drying. d. Filter the solution through a fluted filter paper or a cotton plug into a dry round-bottom flask to remove the drying agent.

5. Solvent Removal and Purification a. Remove the solvent using a rotary evaporator. Be mindful that this compound is a high-boiling liquid. b. Purify the resulting crude product by vacuum distillation. Set up a distillation apparatus and collect the fraction that distills at the appropriate temperature and pressure for this compound.

Visualization

G start Reaction Mixture Containing This compound decision_workup Is an Aqueous Workup Required? start->decision_workup non_aqueous Non-Aqueous Workup (e.g., Filter through Celite/Silica, then evaporate solvent) decision_workup->non_aqueous No aqueous Hydrolysis-Minimizing Aqueous Workup decision_workup->aqueous Yes purification Purification non_aqueous->purification aqueous_steps 1. Use Cold Brine 2. Minimize Contact Time 3. Maintain Neutral pH aqueous->aqueous_steps drying Thorough Drying of Organic Layer (Anhydrous Na₂SO₄) aqueous->drying drying->purification distillation Vacuum Distillation purification->distillation chromatography Anhydrous Column Chromatography purification->chromatography product Pure this compound distillation->product chromatography->product

Caption: Decision workflow for the workup and purification of this compound.

References

Side reactions and byproduct formation in Dichlorodiphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of dichlorodiphenylmethane. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common laboratory and industrial methods for synthesizing this compound are:

  • Friedel-Crafts Alkylation: This method involves the reaction of benzene (B151609) with carbon tetrachloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2]

  • Reaction of Benzophenone (B1666685) with Phosphorus Pentachloride: This route involves the direct chlorination of benzophenone using phosphorus pentachloride (PCl₅).[3]

Q2: Which synthesis method is preferable?

A2: The choice of method depends on the available starting materials, scale, and desired purity. The Friedel-Crafts route uses readily available and inexpensive starting materials but can be prone to side reactions like over-alkylation.[1][4] The benzophenone/PCl₅ method is often more direct but may require higher temperatures and careful handling of the corrosive PCl₅.[3][5]

Q3: What are the main safety precautions to consider during the synthesis of this compound?

A3: Both synthesis routes involve hazardous materials. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using anhydrous reagents and moisture-free glassware, as the catalysts and intermediates are sensitive to water.[6][7]

  • Handling anhydrous aluminum chloride and phosphorus pentachloride with care as they are corrosive and react violently with moisture.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Friedel-Crafts Alkylation Route (Benzene and Carbon Tetrachloride)

Q4: My Friedel-Crafts reaction is producing a low yield of this compound. What are the potential causes and solutions?

A4: Low yields in the Friedel-Crafts synthesis of this compound can be attributed to several factors. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Catalyst Inactivity Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.
Suboptimal Reactant Ratio Use a large excess of benzene relative to carbon tetrachloride. This helps to minimize polyalkylation and favors the formation of the desired product.[8]
Incorrect Reaction Temperature Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reactants to control the exothermic reaction and reduce the formation of side products.[8]
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion.
Product Loss During Workup Carefully perform the quenching step by slowly adding the reaction mixture to ice-water. Ensure efficient extraction of the product from the aqueous layer.

Q5: I am observing significant amounts of byproducts, particularly triphenylchloromethane. How can I minimize their formation?

A5: The formation of triphenylchloromethane and other polyalkylated products is a common issue in this Friedel-Crafts reaction.[9] The dialkylated product, this compound, is more reactive than benzene itself, leading to further alkylation.[2]

To minimize these byproducts:

  • Control Stoichiometry: Employ a significant molar excess of benzene to carbon tetrachloride. This increases the probability of the electrophile reacting with benzene rather than the already substituted product.

  • Low Temperature: Running the reaction at lower temperatures can help to control the reactivity and reduce the rate of subsequent alkylation reactions.

  • Catalyst Concentration: The amount of Lewis acid catalyst can influence the reaction outcome. Using the minimum effective amount of catalyst can help to reduce side reactions.

Q6: The final product is a mixture that is difficult to separate. What are the likely components and how can they be removed?

A6: The crude product mixture can contain unreacted starting materials, this compound, triphenylchloromethane, and potentially small amounts of tetraphenylmethane.[9] Purification is typically achieved by:

  • Fractional Distillation under Reduced Pressure: This is the most common method for separating this compound from the higher-boiling polyalkylated byproducts.

  • Crystallization: Triphenylchloromethane is a solid and can sometimes be removed by crystallization from a suitable solvent, followed by distillation of the liquid this compound.

Benzophenone and Phosphorus Pentachloride Route

Q7: The reaction of benzophenone with PCl₅ results in a dark, tarry product. How can this be prevented?

A7: The formation of dark, tarry substances is often a result of high reaction temperatures leading to decomposition.[5] To avoid this:

  • Use a Solvent: Performing the reaction in a high-boiling inert solvent, such as dichloroethane, allows for better temperature control and can prevent overheating. A recommended temperature range is 85-90 °C.[5]

  • Controlled Addition of PCl₅: Adding the phosphorus pentachloride in portions to the benzophenone solution can help to manage the exothermicity of the reaction.[5]

Q8: My final product contains a significant amount of unreacted benzophenone. How can I improve the conversion?

A8: Incomplete conversion to this compound can be due to several factors:

Potential Cause Troubleshooting Steps
Insufficient PCl₅ Use a slight molar excess of phosphorus pentachloride (e.g., 1.05-1.2 equivalents) to ensure complete reaction of the benzophenone.[3]
Inadequate Reaction Time or Temperature Ensure the reaction is heated for a sufficient duration. When using a solvent like dichloroethane, a reaction time of 10-15 hours at 85-90 °C is often required.[5] Monitor the reaction by TLC or GC.
Poor Mixing Ensure efficient stirring, especially if the reaction is run neat, to maintain a homogeneous reaction mixture.

Q9: During the workup, I am losing product and reforming benzophenone. What is the cause and how can I prevent it?

A9: this compound is susceptible to hydrolysis and can revert to benzophenone upon contact with water, especially at elevated temperatures.[5] To minimize this:

  • Cold Quench: Quench the reaction mixture by pouring it slowly into a vigorously stirred mixture of ice and water. This helps to dissipate the heat from the hydrolysis of excess PCl₅ and minimizes the hydrolysis of the product.[5]

  • Efficient Workup: Perform the aqueous workup and phase separations as quickly as possible to reduce the contact time between the product and the aqueous phase.

  • Thorough Drying: Dry the organic layer effectively with an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before removing the solvent to eliminate any residual water.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is a general guideline and may require optimization.

Materials:

  • Anhydrous Benzene

  • Carbon Tetrachloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (for extraction)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Charge the flask with anhydrous benzene (a 5-10 fold molar excess relative to carbon tetrachloride) and cool the flask in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride (approximately 1.2 equivalents relative to carbon tetrachloride) to the stirred benzene.

  • Add carbon tetrachloride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is confirmed by TLC or GC analysis.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing some concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound from Benzophenone and PCl₅

This protocol is based on procedures that utilize a solvent to control the reaction temperature.[3][5]

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a powder addition funnel, dissolve benzophenone in 1,2-dichloroethane (e.g., 4 mL of solvent per gram of benzophenone).

  • Warm the mixture to 55-65 °C with stirring to ensure complete dissolution.

  • Slowly add powdered phosphorus pentachloride (1.1 equivalents) in portions.

  • After the addition is complete, heat the reaction mixture to reflux at 85-90 °C for 10-15 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a vigorously stirred ice-water mixture in a fume hood to hydrolyze unreacted PCl₅ and the byproduct POCl₃.

  • Transfer the quenched mixture to a separatory funnel, allow the layers to separate, and collect the lower organic phase.

  • Wash the organic phase multiple times with water until the aqueous layer is neutral.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Influence of Reactant Ratio on Product Distribution in Friedel-Crafts Alkylation (Illustrative)

Molar Ratio (Benzene:CCl₄)This compound Yield (%)Triphenylchloromethane (%)
2:1LowHigh
5:1ModerateModerate
10:1HighLow

Note: This table is illustrative and based on the general principle that a large excess of benzene minimizes polyalkylation. Actual yields will vary based on specific reaction conditions.

Table 2: Comparison of Reaction Conditions for the Benzophenone/PCl₅ Route

ConditionTemperature (°C)Time (h)Reported Yield (%)Reported Purity (%)Reference
Solvent-free>135ShorterVariableLower[5]
With Dichloroethane85-9010-1592.196.47[3][5]

Visualizations

Friedel_Crafts_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction: Over-alkylation Benzene Benzene Intermediate1 [C6H5CCl2]+ AlCl4- Benzene->Intermediate1 + CCl4 / AlCl3 CCl4 Carbon Tetrachloride AlCl3 AlCl3 (catalyst) DPM This compound Intermediate1->DPM + Benzene DPM_side This compound TPM Triphenylchloromethane DPM_side->TPM + Benzene / AlCl3

Caption: Main reaction and side reaction pathways in the Friedel-Crafts synthesis of this compound.

Benzophenone_Synthesis cluster_main_reaction Main Reaction Pathway cluster_side_reaction Side Reaction: Hydrolysis Benzophenone Benzophenone DPM This compound Benzophenone->DPM + PCl5 PCl5 PCl5 POCl3 POCl3 DPM_side This compound Benzophenone_reformed Benzophenone DPM_side->Benzophenone_reformed + H2O H2O H2O (during workup) HCl 2 HCl

Caption: Main reaction and common hydrolysis side reaction in the synthesis of this compound from benzophenone.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Route Identify Synthesis Route Start->Check_Route FC_Issues Friedel-Crafts Issues Check_Route->FC_Issues Friedel-Crafts BP_Issues Benzophenone/PCl5 Issues Check_Route->BP_Issues Benzophenone Overalkylation Check for Over-alkylation (e.g., Triphenylchloromethane) FC_Issues->Overalkylation Incomplete_Conversion_FC Incomplete Conversion? FC_Issues->Incomplete_Conversion_FC Hydrolysis Check for Hydrolysis (Re-formation of Benzophenone) BP_Issues->Hydrolysis Incomplete_Conversion_BP Incomplete Conversion? BP_Issues->Incomplete_Conversion_BP Optimize_FC Optimize Conditions: - Increase Benzene excess - Lower Temperature - Check Catalyst Activity Overalkylation->Optimize_FC Workup_BP Improve Workup: - Cold Quench - Fast Extraction - Thorough Drying Hydrolysis->Workup_BP Incomplete_Conversion_FC->Optimize_FC Optimize_BP Optimize Conditions: - Increase PCl5 ratio - Increase Reaction Time/Temp - Improve Mixing Incomplete_Conversion_BP->Optimize_BP Workup_FC Improve Purification: - Fractional Distillation Optimize_FC->Workup_FC Optimize_BP->Workup_BP End Improved Yield and Purity Workup_FC->End Workup_BP->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Optimizing reaction temperature for nucleophilic substitution of Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the nucleophilic substitution of Dichlorodiphenylmethane.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the nucleophilic substitution of this compound?

Temperature has two main effects on this reaction: it influences the reaction rate and controls the competition between substitution (the desired reaction) and elimination (a common side reaction). Generally, increasing the temperature increases the rate of both reactions, but it tends to favor elimination more than substitution.[1][2] This is because elimination reactions typically have a higher activation energy and result in a greater increase in entropy.[3][4]

Q2: How can I determine a good starting temperature for my experiment?

A prudent approach is to start the reaction at room temperature (around 20-25 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish or does not proceed, the temperature can be increased cautiously. This compound and related benzhydryl systems are relatively reactive, so harsh conditions may not be necessary.[5][6]

Q3: My reaction is proceeding very slowly at room temperature. What is the recommended course of action?

If the reaction rate is too low, you should gently heat the reaction mixture. It is recommended to increase the temperature in small increments, for example, by 10-20 °C at a time.[5] After each increase, allow the reaction to stir for a period and monitor the consumption of the starting material and the formation of the product by TLC or GC. This systematic approach helps to find the lowest effective temperature, minimizing side reactions.

Q4: I am observing significant amounts of elimination byproducts. How can this be mitigated?

The formation of elimination byproducts is a clear indication that the reaction temperature is likely too high.[1][2] To favor substitution, you should run the reaction at a lower temperature.[7] While this may slow down the reaction rate, it will increase the selectivity for the desired substitution product. Additionally, using a strong, but less basic, nucleophile can also help minimize elimination.[5]

Q5: Does the optimal temperature change depending on whether the reaction mechanism is Sₙ1 or Sₙ2?

Yes, the mechanistic pathway influences the ideal temperature range.

  • Sₙ2 Reactions: These reactions are generally favored at lower temperatures.[7] They compete with E2 elimination, which is highly temperature-sensitive.

  • Sₙ1 Reactions: These reactions often require heating to facilitate the initial formation of the carbocation intermediate.[2] However, they compete with E1 elimination, which is also favored by higher temperatures.[3] Therefore, for Sₙ1 reactions, a moderate temperature that allows for a reasonable rate without excessive elimination is typically sought.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Reaction temperature is too low. Many substitution reactions need thermal energy to proceed at a practical rate. Cautiously increase the temperature in 10-20 °C intervals, monitoring the reaction's progress closely with TLC or GC to find the optimal balance between rate and selectivity.[5]
Decomposition of starting material or product. This compound or the desired product may be unstable at elevated temperatures. If you suspect decomposition (e.g., charring, multiple spots on TLC), try running the reaction at a lower temperature for a longer duration.
Inappropriate solvent choice. The solvent plays a critical role. For Sₙ2 reactions, use polar aprotic solvents like DMF or DMSO. For Sₙ1 reactions, polar protic solvents such as ethanol (B145695) or water are more suitable.[8] An incorrect solvent can significantly hinder the reaction regardless of temperature.

Problem 2: Formation of Multiple Products (Side Reactions)

Potential CauseSuggested Solution
Elimination (E1/E2) side reactions. Elimination is strongly favored by high temperatures.[1] To increase the yield of the substitution product, lower the reaction temperature.[7] This is the most effective way to minimize elimination byproducts. Also, consider if your nucleophile is too basic; less basic nucleophiles favor substitution.[5]
Solvolysis (reaction with a nucleophilic solvent). If you are using a nucleophilic solvent (like ethanol or water), it can compete with your intended nucleophile.[5] This is primarily a solvent selection issue, but higher temperatures can also increase the rate of this competing reaction. If solvolysis is a problem, switch to a non-nucleophilic solvent like THF or acetonitrile (B52724).[5]

Data Presentation

The following table provides a hypothetical dataset to illustrate the general effect of temperature on the product distribution in a nucleophilic substitution reaction of this compound, where both substitution and elimination pathways are possible.

Table 1: Representative Effect of Temperature on Product Yield

Reaction Temperature (°C)Substitution Product Yield (%)Elimination Product Yield (%)Notes
25 (Room Temp)885Reaction is slow, may require extended time.
508512Rate increases, with a slight increase in elimination.
806530Significant increase in elimination byproduct.
1004055Elimination becomes the major reaction pathway.
Disclaimer: This data is illustrative and not from a specific cited experiment. Actual yields will vary based on the nucleophile, solvent, and concentration.

Experimental Protocols

Protocol: Temperature Optimization for Nucleophilic Substitution

This protocol describes a general method for determining the optimal reaction temperature on a small scale.

  • Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., acetonitrile for an Sₙ2 reaction or aqueous acetone (B3395972) for an Sₙ1 reaction).

    • Add the nucleophile (1.1 eq).

    • Place the flask in a temperature-controlled heating mantle or oil bath set to the desired starting temperature (e.g., 30 °C).

  • Reaction Monitoring:

    • Begin stirring the reaction mixture.

    • Take an initial sample (t=0) for TLC or GC analysis.

    • Take subsequent samples at regular intervals (e.g., every 30-60 minutes).

    • Analyze the samples to monitor the disappearance of the this compound starting material and the appearance of the product and any byproducts.

  • Temperature Adjustment:

    • If after 2-4 hours, little to no conversion is observed, increase the temperature by 10-20 °C.[5]

    • Continue monitoring the reaction at the new temperature.

    • Repeat this process until a satisfactory reaction rate is achieved or a significant increase in byproduct formation is observed. The optimal temperature is the one that provides a reasonable rate with the highest selectivity for the substitution product.

  • Workup and Analysis:

    • Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., by adding water).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure and analyze the crude product by ¹H NMR or GC-MS to determine the ratio of substitution to elimination products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_optimization Optimization Loop cluster_analysis Workup & Analysis prep1 Dissolve this compound in chosen solvent prep2 Add Nucleophile prep1->prep2 1.0 eq -> 1.1 eq rxn_start Set Initial Temperature (e.g., 30°C) & Stir prep2->rxn_start monitor Monitor Progress (TLC / GC) rxn_start->monitor decision Reaction Complete or Too Slow? monitor->decision increase_temp Increase Temp by 10-20°C decision->increase_temp Too Slow workup Quench, Extract, & Purify decision->workup Complete increase_temp->monitor Re-evaluate analyze Analyze Product Ratio (NMR / GC-MS) workup->analyze

Caption: Workflow for optimizing reaction temperature.

logical_relationship temp Reaction Temperature sub_rate Substitution Rate (Sₙ1/Sₙ2) temp->sub_rate Increases elim_rate Elimination Rate (E1/E2) temp->elim_rate Increases (more significantly) note Key Relationship: Increasing temperature favors elimination over substitution due to higher activation energy and entropy factors. sub_yield Substitution Product Yield sub_rate->sub_yield Directly affects elim_yield Elimination Product Yield elim_rate->elim_yield Directly affects

Caption: Temperature's influence on reaction pathways.

References

Managing moisture sensitivity of Dichlorodiphenylmethane in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the moisture sensitivity of dichlorodiphenylmethane in experimental setups. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

A1: this compound is highly sensitive to moisture.[1][2][3] It readily reacts with water in the atmosphere or in solvents in a hydrolysis reaction. This reaction results in the formation of benzophenone (B1666685) and corrosive hydrogen chloride (HCl) gas. The presence of moisture can therefore lead to the degradation of the reagent, inaccurate stoichiometry, and the introduction of impurities into your reaction mixture.

Q2: What are the visible signs of moisture contamination in this compound?

A2: Upon exposure to moisture, you may observe the evolution of steamy or corrosive fumes of hydrogen chloride gas, especially when opening the container. The liquid may also appear cloudy. In cases of significant contamination, the formation of a solid precipitate, which is likely benzophenone, may be visible.

Q3: How should I properly store this compound to prevent moisture exposure?

A3: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[1][3] The use of a desiccator or a dry box for storage is highly recommended. For long-term storage, sealing the container with paraffin (B1166041) film can provide an additional barrier against atmospheric moisture.

Q4: Can I use a solvent from a previously opened bottle for my reaction with this compound?

A4: It is strongly advised to use anhydrous solvents from a freshly opened bottle or a solvent that has been properly dried and stored over molecular sieves. Solvents can readily absorb atmospheric moisture, which will react with the highly sensitive this compound, leading to poor reaction outcomes.

Q5: What are the most suitable drying agents for solvents to be used with this compound?

A5: While specific data for this compound is limited, data for drying dichloromethane, a structurally similar solvent, can be informative. Activated 3Å molecular sieves, activated neutral alumina, and calcium hydride are highly effective at reducing water content to very low levels (ppm).[4] Anhydrous sodium sulfate (B86663) or magnesium sulfate can also be used, but may be less effective for achieving extremely low water content.[2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Decomposition of this compound: The reagent may have been exposed to moisture prior to or during the reaction.- Ensure all glassware is rigorously dried (oven-dried or flame-dried).- Use freshly distilled anhydrous solvents.- Handle this compound under an inert atmosphere (e.g., nitrogen or argon).
Inactive Catalyst (for reactions like Friedel-Crafts): Lewis acid catalysts (e.g., AlCl₃) are extremely sensitive to moisture.- Use a fresh, unopened container of the Lewis acid.- Add the catalyst under a positive pressure of inert gas.
Formation of Unexpected Byproducts Hydrolysis of this compound: The presence of water leads to the formation of benzophenone, which can participate in side reactions.- Scrupulously exclude water from the reaction system.- Consider adding a non-reactive drying agent, such as molecular sieves, to the reaction mixture if compatible with the reaction conditions.
Inconsistent Reaction Rates Variable Moisture Content: Inconsistent levels of moisture in the reagents or solvents can lead to variable reaction kinetics.- Standardize the procedure for drying solvents and handling reagents.- Use Karl Fischer titration to quantify the water content of your solvents to ensure consistency.
Corrosion of Equipment Formation of HCl Gas: The hydrolysis of this compound produces hydrogen chloride.- Conduct all experiments in a well-ventilated fume hood.- Use glassware and equipment resistant to acid corrosion.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Dichloromethane

The following table summarizes the effectiveness of various drying agents for dichloromethane, which can serve as a proxy for selecting agents for use with this compound.

Drying AgentMethodResidual Water Content (ppm)Reference
Calcium Hydride (CaH₂)Heating~13[4]
Activated 3Å Molecular SievesStorage<10[4]
Activated Silica GelColumn Passage<10[4]
Anhydrous Sodium Sulfate (Na₂SO₄)StorageHigher than sieves or CaH₂[2]
Anhydrous Magnesium Sulfate (MgSO₄)StorageFaster than Na₂SO₄[2]
Table 2: Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₁₀Cl₂[6]
Molecular Weight 237.12 g/mol [6]
Appearance Colorless to light yellow liquid[7]
Density 1.235 g/mL at 25 °C[6]
Boiling Point 305 °C[6]
Flash Point 110 °C[6]

Experimental Protocols

Protocol: General Procedure for Handling this compound in a Moisture-Sensitive Reaction

This protocol outlines the essential steps for setting up a reaction using this compound while minimizing exposure to moisture.

1. Glassware Preparation:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours (preferably overnight) before use.
  • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon gas. This prevents atmospheric moisture from adsorbing onto the surfaces.

2. Solvent Preparation:

  • Use a freshly opened bottle of an anhydrous solvent or a solvent that has been appropriately dried.
  • For highly sensitive reactions, it is recommended to distill the solvent from a suitable drying agent (e.g., calcium hydride for non-protic solvents) immediately before use.
  • Store dried solvents over activated 3Å molecular sieves under an inert atmosphere.

3. Reagent Handling:

  • All manipulations involving this compound should be performed under an inert atmosphere using Schlenk line techniques or in a glovebox.
  • Draw the required volume of this compound using a dry syringe or cannula.
  • If weighing is necessary, do so in a closed container or under a stream of inert gas.

4. Reaction Setup:

  • Assemble the reaction apparatus under a positive pressure of inert gas. Use a bubbler to monitor the gas flow.
  • Add the dried solvent to the reaction flask via a syringe or cannula.
  • Add other solid reagents under a positive flow of inert gas.
  • Add this compound dropwise to the reaction mixture at the desired temperature.

5. Reaction Work-up:

  • Quench the reaction carefully, typically by the slow addition of a proton source (e.g., water or alcohol) at a low temperature to control any exothermic reaction with unreacted this compound.
  • During aqueous work-up, be aware that HCl will be present in the aqueous layer.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound This compound This compound ((C₆H₅)₂CCl₂) Intermediate Carbocation Intermediate ((C₆H₅)₂C⁺Cl) This compound->Intermediate Sₙ1 Ionization Benzophenone Benzophenone ((C₆H₅)₂CO) This compound->Benzophenone Water Water (H₂O) Water->Benzophenone Intermediate->Benzophenone + H₂O, - H⁺, - Cl⁻ HCl Hydrogen Chloride (2 HCl)

Caption: Sₙ1 hydrolysis pathway of this compound.

Experimental_Workflow Workflow for Moisture-Sensitive Reactions Start Start Dry_Glassware Oven/Flame-Dry Glassware Start->Dry_Glassware Assemble_Hot Assemble Glassware Hot Under Inert Gas Dry_Glassware->Assemble_Hot Add_Solvent Add Anhydrous Solvent Assemble_Hot->Add_Solvent Add_Reagents Add Other Reagents Add_Solvent->Add_Reagents Add_this compound Add this compound Add_Reagents->Add_this compound Reaction Run Reaction Add_this compound->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Work-up Quench->Workup End End Workup->End

References

Technical Support Center: Column Chromatography of Dichlorodiphenylmethane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for column chromatography of dichlorodiphenylmethane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the column chromatography of this compound and its derivatives?

A1: The primary challenges include:

  • Co-elution of Isomers: Positional isomers (e.g., 2,4'-, 2,2'-, and 4,4'-dichlorodiphenylmethane) often have very similar polarities, making their separation on a standard silica (B1680970) gel column difficult.

  • On-Column Degradation: The acidic nature of silica gel can potentially lead to the degradation of certain derivatives, especially if they contain sensitive functional groups. While less common for the parent this compound, derivatives may be more susceptible.

  • Peak Tailing: Interactions between the chlorinated aromatic rings and active sites on the stationary phase can lead to peak tailing, which reduces resolution and purity of the collected fractions.[1][2]

  • Choosing an Optimal Solvent System: Finding a solvent system with the right selectivity to resolve closely related derivatives and impurities can be challenging.

Q2: How do I select an appropriate stationary phase for the purification of this compound derivatives?

A2: The choice of stationary phase is critical for a successful separation.

  • Silica Gel: This is the most common and cost-effective choice for normal-phase chromatography of moderately polar to nonpolar compounds like this compound and its derivatives.[3][4]

  • Alumina (B75360): Alumina is a good alternative to silica gel, particularly if compound degradation is observed on silica. It is available in acidic, neutral, and basic forms, allowing for more control over the separation environment. Neutral or basic alumina can be beneficial for acid-sensitive compounds.[5]

  • Modified Silica Gels: For challenging separations, especially of isomers, stationary phases with different selectivities, such as those with phenyl or cyano functional groups, can be effective. These phases can offer different interactions (e.g., π-π interactions) with the aromatic rings of the analytes.[6][7]

Q3: What is a good starting point for a mobile phase to separate this compound derivatives?

A3: A typical starting point for normal-phase column chromatography on silica gel is a non-polar solvent with a small amount of a more polar modifier.

  • Hexane (B92381)/Ethyl Acetate (B1210297) Mixtures: This is a standard and versatile solvent system.[8][9][10] Start with a low percentage of ethyl acetate (e.g., 1-5%) in hexane and gradually increase the polarity based on TLC analysis.

  • Hexane/Dichloromethane (B109758) Mixtures: This combination can also be effective and offers different selectivity compared to hexane/ethyl acetate.[9]

  • TLC is Key: Always develop a suitable solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography of this compound and its derivatives.

Problem 1: Poor or No Separation of Isomers

Symptoms:

  • Fractions contain a mixture of isomers (e.g., ortho, para, and meta).

  • TLC analysis shows overlapping spots for the isomers.

Possible Causes and Solutions:

Cause Solution
Insufficient Selectivity of Stationary Phase Switch to a stationary phase with different selectivity. Phenyl-bonded silica can enhance separation through π-π interactions. For some isomer separations, specialized columns like those with biphenyl (B1667301) stationary phases have shown success in HPLC, and these principles can be applied to column chromatography.[11][12]
Inadequate Mobile Phase Selectivity Experiment with different solvent systems. If using hexane/ethyl acetate, try hexane/dichloromethane or hexane/toluene (B28343). The addition of a small amount of a third solvent can sometimes dramatically improve selectivity.
Column Overload Injecting too much sample can lead to broad bands and poor resolution. Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a silica gel to sample ratio of at least 50:1 (w/w) for difficult separations.
Gradient Elution Needed If isomers are very close in polarity, a shallow gradient elution may be necessary. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.
Problem 2: Compound Degradation on the Column

Symptoms:

  • Appearance of new, unexpected spots on TLC of collected fractions.

  • Low overall yield of the desired product.

  • NMR analysis of purified fractions shows byproducts not present in the crude material.[5]

Possible Causes and Solutions:

Cause Solution
Acidic Nature of Silica Gel The silanol (B1196071) groups on the surface of silica gel are acidic and can catalyze the degradation of sensitive compounds.[13] Deactivate the silica gel by pre-treating the packed column with a mobile phase containing a small amount (0.1-1%) of a base like triethylamine (B128534).[5][14]
Alternative Stationary Phase Switch to a less acidic stationary phase like neutral or basic alumina.[5]
Minimize Contact Time Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column. A shorter and wider column can also help.
Problem 3: Peak Tailing

Symptoms:

  • The collected fractions of the target compound show a long "tail" on TLC analysis.

  • The elution profile is broad, leading to mixed fractions.

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Stationary Phase Strong interactions between the analyte and active sites (silanol groups) on the silica gel can cause tailing.[1][2] Adding a small amount of a competitive polar solvent (e.g., a trace of methanol (B129727) in a non-polar eluent) or a base like triethylamine can block these active sites.[15]
Poor Column Packing An unevenly packed column can lead to channeling and band broadening. Ensure the column is packed uniformly as a slurry and is free of air bubbles and cracks.
Inappropriate Sample Loading Loading the sample in a solvent that is too strong (more polar than the mobile phase) can cause band distortion. Dissolve the sample in the mobile phase or a weaker solvent if possible. Dry loading the sample onto a small amount of silica gel is a good alternative.

Quantitative Data Summary

The following table provides approximate Rf values for this compound and related compounds in common solvent systems. These values are intended as a guide; actual Rf values may vary depending on the specific conditions (e.g., silica gel activity, temperature, and chamber saturation).

CompoundStationary PhaseMobile Phase (v/v)Approximate Rf Value
4,4'-Dichlorodiphenylmethane (B89789)Silica GelHexane / Ethyl Acetate (95:5)~ 0.4
4,4'-DichlorodiphenylmethaneSilica GelHexane / Dichloromethane (80:20)~ 0.5
2,4'-DichlorodiphenylmethaneSilica GelHexane / Ethyl Acetate (95:5)~ 0.45
Aromatic Ketone (general)Silica GelHexane / Ethyl Acetate (3:1)0.25
Biphenyl Derivative (general)Silica GelHexane / Ethyl Acetate (1:1)0.26 - 0.46

Experimental Protocols

Protocol 1: General Column Chromatography of 4,4'-Dichlorodiphenylmethane
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in 100% hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the silica bed. Add a thin layer of sand to the top of the silica to prevent disturbance.[3]

  • Sample Loading: Dissolve the crude 4,4'-dichlorodiphenylmethane in a minimal amount of dichloromethane or the initial mobile phase. Carefully apply the sample to the top of the column. Alternatively, for better results, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate (e.g., 2%, 5%, 10% ethyl acetate in hexane). The optimal elution solvent should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Separation of Isomers using a Modified Stationary Phase

For separating isomers of this compound, a phenyl-functionalized silica gel column is recommended to exploit π-π interactions.

  • Column Packing: Follow the same procedure as in Protocol 1, but use phenyl-silica gel.

  • Mobile Phase Selection: A non-polar mobile phase like hexane or heptane (B126788) is a good starting point. A small amount of a slightly more polar solvent like toluene or dichloromethane can be added to modulate the retention.

  • Elution and Monitoring: Elute the column and monitor the fractions carefully using a sensitive detection method, such as GC-MS or HPLC, as TLC may not be sufficient to resolve the isomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis (Determine Solvent System) slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Wet or Dry) pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions (TLC) collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate characterize 10. Characterize Product evaporate->characterize

Caption: General workflow for column chromatography purification.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_solutions_sep Solutions for Poor Separation cluster_solutions_deg Solutions for Degradation cluster_solutions_tail Solutions for Tailing start Chromatography Problem poor_sep Poor Separation / Co-elution start->poor_sep degradation Degradation / Low Yield start->degradation tailing Peak Tailing start->tailing change_stationary Change Stationary Phase (e.g., Phenyl Silica) poor_sep->change_stationary change_mobile Optimize Mobile Phase poor_sep->change_mobile reduce_load Reduce Sample Load poor_sep->reduce_load deactivate_silica Deactivate Silica (e.g., with TEA) degradation->deactivate_silica use_alumina Use Alumina degradation->use_alumina minimize_time Minimize Contact Time degradation->minimize_time add_modifier Add Mobile Phase Modifier tailing->add_modifier repack_column Repack Column tailing->repack_column dry_load Use Dry Loading tailing->dry_load

Caption: Troubleshooting logic for common column chromatography issues.

References

Removal of unreacted benzophenone from Dichlorodiphenylmethane product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted benzophenone (B1666685) from the dichlorodiphenylmethane product. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions for each purification method.

Fractional Distillation

Issue 1: Poor separation of this compound and benzophenone.

  • Possible Causes:

    • Insufficient column efficiency (too few theoretical plates).

    • Distillation rate is too fast, preventing proper equilibrium between liquid and vapor phases.

    • Fluctuations in heat supply causing inconsistent boiling.

    • Poor insulation of the distillation column, leading to heat loss and condensation issues.

  • Solutions:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.

    • Reduce the heating rate to ensure a slow and steady distillation, allowing for proper separation.

    • Use a heating mantle with a stirrer to ensure even heating of the distillation flask.

    • Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.

Issue 2: The product is contaminated with a dark-colored impurity.

  • Possible Cause:

    • Thermal decomposition of the product or impurities at high temperatures. This compound has a high boiling point, which can lead to degradation.

  • Solutions:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the compounds and minimize thermal decomposition.[1]

Column Chromatography

Issue 1: this compound and benzophenone elute together.

  • Possible Causes:

    • The chosen eluent system has incorrect polarity.

    • The column is overloaded with the crude product.

  • Solutions:

    • Optimize the eluent system. A non-polar solvent system is required. Start with a low polarity eluent such as hexane (B92381) or petroleum ether and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). A gradient elution will likely provide the best separation.

    • Reduce the amount of crude product loaded onto the column. A general rule is to use a 1:20 to 1:50 ratio of crude product to silica (B1680970) gel by weight.

Issue 2: Tailing of spots on TLC analysis of fractions.

  • Possible Cause:

    • The compound is interacting too strongly with the stationary phase (silica gel). This can be due to the slightly acidic nature of silica gel.

  • Solutions:

    • Add a small amount of a slightly more polar solvent to the eluent to help displace the compound from the stationary phase.

    • For sensitive compounds, the silica gel can be deactivated by pre-treating it with a small amount of a base like triethylamine.

Recrystallization

Issue 1: No crystals form upon cooling.

  • Possible Causes:

    • Too much solvent was used, and the solution is not saturated.

    • The solution is supersaturated, but crystal nucleation has not initiated.

  • Solutions:

    • Evaporate some of the solvent to increase the concentration of the product and then allow the solution to cool again.

    • Induce crystallization by adding a seed crystal of pure this compound.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the product.

    • The product is highly impure.

    • The solution is cooling too rapidly.

  • Solutions:

    • Choose a solvent with a lower boiling point.

    • Purify the product partially by another method (e.g., a quick filtration through a small plug of silica) before recrystallization.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Chemical Conversion

Issue 1: Incomplete reaction of benzophenone.

  • Possible Cause:

    • Insufficient amount of the reducing agent (sodium borohydride).

    • The reaction time was too short.

  • Solutions:

    • Use a molar excess of sodium borohydride (B1222165) to ensure complete reduction of the benzophenone.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when all the benzophenone has been consumed.

Issue 2: Difficulty in separating the product (diphenylmethanol) from this compound after the reaction.

  • Possible Cause:

    • Both compounds are soluble in organic solvents.

  • Solutions:

    • Perform an extractive workup. After quenching the reaction, extract the mixture with a non-polar organic solvent (e.g., hexane). Diphenylmethanol is more polar than this compound and will have a lower affinity for the non-polar solvent, allowing for some separation.

    • Follow the extractive workup with column chromatography for complete separation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when choosing a purification method for separating this compound from benzophenone?

A1: The most important physical properties are the boiling points and solubilities of the two compounds. This compound has a boiling point of 305 °C, while benzophenone boils at 305.4 °C.[2] This very small difference makes separation by fractional distillation at atmospheric pressure extremely difficult. However, under vacuum, the boiling points are lowered and the difference may be sufficient for separation. Regarding solubility, benzophenone is soluble in many organic solvents like ethanol (B145695), acetone, and ether, while information on the solubility of this compound is less common but it is known to be soluble in ether, benzene, ethanol and toluene.[2][3] This differential solubility can be exploited in recrystallization and chromatography.

Q2: Which purification method is generally the most effective for this separation?

A2: Column chromatography is often the most effective method for separating compounds with similar polarities, such as this compound and benzophenone. It allows for fine-tuning of the separation by adjusting the stationary phase and the eluent system. While fractional distillation under vacuum is a possibility, the close boiling points make it challenging to achieve high purity. Recrystallization can be effective if a suitable solvent is found where the solubility difference between the two compounds is significant at different temperatures.

Q3: Can I use a chemical method to remove the benzophenone impurity?

A3: Yes, a common chemical method is to selectively reduce the benzophenone using a mild reducing agent like sodium borohydride (NaBH₄).[4] This reaction converts the ketone group of benzophenone into a secondary alcohol (diphenylmethanol). Diphenylmethanol is more polar than this compound, making it easier to separate by extraction or column chromatography.

Q4: What is a good starting point for a solvent system in column chromatography for this separation?

A4: A good starting point for normal-phase column chromatography on silica gel would be a non-polar solvent like hexane or petroleum ether, with a gradual increase in polarity by adding small amounts of ethyl acetate or dichloromethane. You can monitor the separation of test spots on a TLC plate using different solvent ratios to determine the optimal eluent system before running the column.

Q5: How can I confirm the purity of my this compound product?

A5: The purity of the final product can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can provide both the purity and confirmation of the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of impurities.

  • Melting Point Analysis: If the product is a solid at room temperature, a sharp melting point close to the literature value indicates high purity. However, this compound is a liquid at room temperature.

Data Presentation

Table 1: Physical Properties of this compound and Benzophenone

PropertyThis compoundBenzophenone
Molecular Formula C₁₃H₁₀Cl₂C₁₃H₁₀O
Molar Mass 237.12 g/mol 182.22 g/mol
Boiling Point 305 °C305.4 °C[2]
Melting Point Not applicable (liquid at RT)48.5 °C[2]
Solubility Soluble in ether, benzene, ethanol, toluene[3]Soluble in ethanol, acetone, ether, acetic acid, chloroform, benzene[2]

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesEstimated Purity
Fractional Distillation (Vacuum) Separation based on differences in boiling points under reduced pressure.[1]Good for large-scale purification.Close boiling points make high purity difficult to achieve; risk of thermal decomposition.90-95%
Column Chromatography Separation based on differential adsorption onto a stationary phase.High resolution and purity achievable; adaptable to different scales.Can be time-consuming and requires larger volumes of solvent.>98%
Recrystallization Purification based on differences in solubility in a specific solvent at different temperatures.Simple and cost-effective for crystalline compounds.Finding a suitable solvent can be challenging; this compound is a liquid at room temperature.>95% (if a suitable solvent is found)
Chemical Conversion (Reduction) Chemical modification of the impurity to facilitate its removal.Highly selective for the impurity.Requires an additional reaction step and subsequent purification to remove the new product and excess reagents.>99% (when combined with chromatography)

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound product containing benzophenone in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Start eluting with a non-polar solvent such as hexane or petroleum ether.

    • Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent like ethyl acetate (e.g., start with 100% hexane, then move to 99:1, 98:2, 95:5 hexane:ethyl acetate).

    • Collect fractions in separate test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Chemical Removal of Benzophenone by Reduction
  • Reaction Setup:

    • Dissolve the crude this compound containing benzophenone in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a molar excess (e.g., 1.5 equivalents) of sodium borohydride (NaBH₄) to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the disappearance of benzophenone by TLC.

  • Workup:

    • Once the reaction is complete, slowly add water to quench the excess NaBH₄.

    • Add a dilute acid (e.g., 1M HCl) to neutralize the mixture.

    • Transfer the mixture to a separatory funnel and extract with a non-polar organic solvent (e.g., hexane or diethyl ether).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification:

    • The resulting crude product will contain this compound and diphenylmethanol. Purify this mixture using column chromatography as described in Protocol 1. Diphenylmethanol, being more polar, will elute after the this compound.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_decision Method Selection cluster_methods Purification Techniques cluster_troubleshooting Troubleshooting cluster_end Final Product start Crude this compound (with Benzophenone impurity) decision Choose Purification Method start->decision distillation Fractional Distillation (under vacuum) decision->distillation Large scale, moderate purity chromatography Column Chromatography decision->chromatography High purity, versatile scale chemical Chemical Conversion (Reduction) decision->chemical High selectivity ts_dist Poor Separation? - Increase column efficiency - Reduce distillation rate distillation->ts_dist ts_chrom Co-elution? - Optimize eluent - Reduce loading chromatography->ts_chrom ts_chem Incomplete Reaction? - Use excess reagent - Monitor by TLC chemical->ts_chem end Pure this compound ts_dist->end If successful ts_chrom->end If successful ts_chem->chromatography Requires further purification Signaling_Pathway cluster_reactants Reactants cluster_product Product benzophenone Benzophenone (Ketone) diphenylmethanol Diphenylmethanol (Alcohol) benzophenone->diphenylmethanol Reduction (H⁻ addition) nabh4 Sodium Borohydride (NaBH4) nabh4->diphenylmethanol Hydride Source

References

Stability and proper storage conditions for Dichlorodiphenylmethane to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of Dichlorodiphenylmethane to prevent degradation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To minimize degradation, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).[2] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[4][5]

Q2: What are the primary factors that can cause this compound to degrade?

A2: The primary factors that can lead to the degradation of this compound are:

  • Moisture: It is highly susceptible to hydrolysis, which is the main degradation pathway.[1][2][3]

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, alcohols, and amines can cause decomposition.[2][3]

  • Elevated Temperatures: High temperatures can accelerate degradation.[1]

  • Light: Although less documented for this specific compound, photodecomposition is a potential degradation pathway for many chlorinated aromatic compounds.

Q3: What is the main degradation product of this compound?

A3: The primary degradation product of this compound upon hydrolysis is Benzophenone (B1666685).

Q4: How can I tell if my this compound has degraded?

A4: Degradation may not always be visible. However, signs of degradation could include a change in physical appearance (e.g., color change from colorless/pale yellow to a darker shade) or the presence of an unexpected odor. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities and degradation products like benzophenone.

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is not extensively available, it is prudent to protect it from light, as is good practice for most complex organic molecules, especially chlorinated compounds. Photodegradation can be a concern, and storage in amber vials or in the dark is recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in HPLC analysis Degradation of this compound1. Confirm the identity of the extra peaks. Benzophenone is a likely degradant. 2. Review storage conditions. Was the container tightly sealed? Was it exposed to moisture or high temperatures? 3. Check for any incompatible materials that may have come into contact with the compound.
Low assay or purity value Significant degradation has occurred.1. Discard the current batch of this compound. 2. Obtain a fresh, high-purity sample. 3. Implement stricter storage and handling procedures as outlined in the FAQs.
Inconsistent experimental results Variable stability of the this compound stock solution.1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, protect them from light and moisture, and store them at a low temperature (-20°C). 3. Perform a quick purity check of the stock solution via HPLC before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Reason
Temperature Cool, dry place. Refrigerate (2-8°C) or freeze (-20°C) for long-term storage.[3][4][5]To slow down the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon).[2]To prevent oxidation and reaction with atmospheric moisture.
Container Tightly sealed, airtight container.[1][2][3]To prevent exposure to moisture.
Light Protect from light (e.g., amber vial or store in the dark).To prevent potential photodecomposition.

Table 2: Incompatible Materials

Material Class Examples Reason for Incompatibility
Water/Moisture Humidity, aqueous solutionsReacts via hydrolysis to form benzophenone and hydrochloric acid.[1][2][3]
Strong Oxidizing Agents Peroxides, NitratesCan cause vigorous or explosive reactions.[1][2][3]
Strong Bases Sodium hydroxide (B78521), Potassium hydroxideCan promote degradation.[2][3]
Alcohols Methanol, EthanolCan react with the compound.[2]
Amines Can react with the compound.[2]

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous conditions.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Neutral Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution to water to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of benzophenone.

Protocol 2: Photostability Testing

Objective: To assess the stability of this compound under exposure to UV and visible light.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Quartz cuvettes or other transparent containers

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Control samples wrapped in aluminum foil.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Exposure:

    • Place the sample solution in a chemically inert, transparent container.

    • Expose the sample to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

    • Place a control sample, protected from light by wrapping in aluminum foil, alongside the exposed sample to act as a dark control.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method. Compare the chromatograms to assess the extent of degradation and identify any photodegradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Degradation start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions: - Tightly sealed container? - Stored in cool, dry place? - Protected from moisture and light? start->check_storage check_handling Review Handling Procedures: - Used inert atmosphere? - Avoided incompatible materials? start->check_handling hplc_analysis Perform HPLC Analysis on Suspect Sample check_storage->hplc_analysis check_handling->hplc_analysis compare_standard Compare with a Fresh, High-Purity Standard hplc_analysis->compare_standard degradation_observed Degradation Confirmed? compare_standard->degradation_observed no_degradation No Significant Degradation degradation_observed->no_degradation No identify_degradants Identify Degradation Products (e.g., Benzophenone) degradation_observed->identify_degradants Yes end Problem Resolved no_degradation->end quantify_degradation Quantify Extent of Degradation identify_degradants->quantify_degradation corrective_action Implement Corrective Actions: - Discard degraded material. - Revise storage and handling protocols. quantify_degradation->corrective_action corrective_action->end

Caption: Troubleshooting workflow for investigating this compound degradation.

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis for Determining the Purity of Synthesized Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for determining the purity of synthesized Dichlorodiphenylmethane. The information presented is supported by established analytical principles and data from the analysis of similar compounds, offering a robust framework for selecting the most appropriate method for your research and development needs.

Introduction to this compound and the Imperative of Purity Analysis

This compound ((C₆H₅)₂CCl₂) is a geminal dihalide used as a precursor in the synthesis of various organic compounds. Its purity is a critical parameter that can significantly impact the yield and quality of subsequent reactions and the final product's safety and efficacy in drug development. Therefore, accurate and reliable purity assessment is paramount. This guide focuses on GC-MS as a primary analytical tool and compares its performance with High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate results. Below are the experimental protocols for GC-MS, HPLC, and qNMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane (B109758) or hexane (B92381) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For quantitative analysis, add an appropriate internal standard, such as deuterated this compound or a structurally similar compound with a distinct retention time, to all samples and standards.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of organochlorine compounds.[2][3]

  • Injector: Split/splitless injector at 280°C. A splitless injection is preferred for trace impurity analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-350.

    • Solvent Delay: 3 minutes.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4]

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Prepare calibration standards by diluting the stock solution.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 220 nm).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[5][6]

1. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample (e.g., 10 mg).

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The internal standard should have a resonance signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: ¹H NMR.

  • Key Parameters for Quantitation:

    • Long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Calibrated 90° pulse.

    • Sufficient signal-to-noise ratio.

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity determination of this compound.

ParameterGC-MSHPLCqNMR
Principle Separation based on volatility and boiling point, followed by mass-based identification.[1]Separation based on polarity and interaction with stationary and mobile phases.[4]Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[5]
Selectivity/Specificity High, especially with mass spectral data for peak identification.Good, dependent on chromatographic resolution.High, based on unique resonance frequencies of nuclei.
Sensitivity High (ng to pg level).[3]Moderate (µg to ng level).Lower compared to chromatographic methods (mg level).
Limit of Detection (LOD) Low (typically in the low µg/L to ng/L range for similar compounds).[3]Moderate (typically in the µg/mL range).High (typically >0.1% w/w).
Limit of Quantification (LOQ) Low (typically in the µg/L range for similar compounds).[7]Moderate (typically in the µg/mL range).High (typically >0.3% w/w).
Precision (RSD) Typically <5%.Typically <2%.Typically <1%.[8]
Analysis Time Relatively fast (15-30 minutes per sample).Moderate (10-30 minutes per sample).Fast per sample, but requires longer setup for quantitation.
Sample Volatility Requires volatile or semi-volatile compounds.Suitable for non-volatile and thermally labile compounds.Independent of volatility.
Impurity Identification Excellent, based on mass spectral libraries.Limited to comparison with known standards.Possible for structurally related impurities.
Absolute Purity Requires a certified reference standard.Requires a certified reference standard.Can determine absolute purity without a specific analyte standard.[9]

Potential Impurities in this compound Synthesis

The synthesis of this compound typically proceeds via the Friedel-Crafts reaction of benzene (B151609) with carbon tetrachloride or the reaction of benzophenone (B1666685) with phosphorus pentachloride.[10] Potential impurities that may arise from these synthetic routes include:

  • Unreacted Starting Materials: Benzene, carbon tetrachloride, or benzophenone.

  • Monochloro- and Trichlorodiphenylmethane: Resulting from incomplete or over-chlorination.

  • Isomeric Byproducts: Positional isomers if substituted benzenes are used as starting materials.

  • Solvent Residues: From the reaction or purification steps.

  • Hydrolysis Product: Benzophenone, due to the presence of moisture.[10]

Visualizing the Analytical Workflow and Logic

To better illustrate the analytical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Synthesized This compound B Dissolve in Volatile Solvent A->B D Prepare Calibration Standards A->D C Add Internal Standard B->C E Inject Sample into GC C->E D->E F Separation in Capillary Column E->F G Ionization (EI) F->G H Mass Analysis (Quadrupole) G->H I Peak Integration H->I J Library Search for Impurity Identification I->J K Quantification using Calibration Curve I->K L Purity Calculation K->L Method_Selection cluster_questions cluster_methods Start Start: Need to Determine Purity of This compound Q1 Need to Identify Unknown Impurities? Start->Q1 Q2 Is Absolute Purity Required without a Reference Standard? Q1->Q2 No GCMS Use GC-MS Q1->GCMS Yes Q3 Are Impurities Non-Volatile or Thermally Labile? Q2->Q3 No qNMR Use qNMR Q2->qNMR Yes HPLC Use HPLC Q3->HPLC Yes Routine Routine Purity Check: GC-MS or HPLC Q3->Routine No

References

Validating Dichlorodiphenylmethane Synthesis: A Comparative Guide to Reaction Monitoring Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. The synthesis of dichlorodiphenylmethane, a key intermediate in the production of various pesticides and other specialty chemicals, is no exception. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for validating the completion of this compound reactions.

This guide presents a detailed analysis of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and process development needs.

Performance Comparison of Analytical Techniques

The choice of an analytical technique for monitoring the synthesis of this compound via the Friedel-Crafts alkylation of benzene (B151609) with dichloromethane (B109758) depends on several factors, including the required sensitivity, selectivity, speed of analysis, and the nature of the information desired. The following table summarizes the key performance characteristics of NMR, GC-MS, and HPLC for this application.

Parameter¹H NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Non-destructive analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically by UV absorbance.
Sample Preparation Direct analysis of the reaction mixture in a deuterated solvent. Minimal preparation required.Aliquot of the reaction mixture is quenched and diluted in a suitable solvent.Aliquot of the reaction mixture is quenched, filtered, and diluted in the mobile phase.
Analysis Time Rapid, with spectra acquired in minutes.Typically 20-40 minutes per sample, including chromatographic separation.Typically 10-30 minutes per sample, depending on the chromatographic method.
Limit of Detection (LOD) ~1-5 mMLow ppb to ppm range.[1][2]Low ng/mL to µg/mL range.[3]
Limit of Quantitation (LOQ) ~5-10 mMppm range.[1][2][4]µg/mL range.[4]
Linearity (R²) Excellent (>0.999)Excellent (>0.99)[5]Excellent (>0.999)[6][7]
Key Advantages Provides real-time, in-situ monitoring without perturbing the reaction.[8] Offers rich structural information for all components simultaneously. Inherently quantitative without the need for calibration curves for relative quantification.High sensitivity and selectivity, excellent for identifying trace impurities and byproducts.[9] Well-established technique with extensive libraries for compound identification.Robust and versatile method applicable to a wide range of aromatic compounds.[3] Well-suited for routine quality control applications.
Key Limitations Lower sensitivity compared to GC-MS and HPLC. Potential for signal overlap in complex mixtures.Requires volatile and thermally stable analytes. Sample preparation is more involved than for NMR.Can be less sensitive than GC-MS. Resolution of isomers can be challenging.

Experimental Protocols

¹H NMR Spectroscopy for In-situ Reaction Monitoring

This protocol outlines the procedure for monitoring the Friedel-Crafts alkylation of benzene with dichloromethane to produce this compound using ¹H NMR spectroscopy.

Materials:

  • Benzene-d6 (B120219) (C₆D₆)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: In a dry 5 mm NMR tube, dissolve a known amount of dichloromethane in benzene-d6. A typical starting concentration would be in the range of 0.1-0.5 M.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials to establish the initial concentrations and chemical shifts. The signal for dichloromethane in benzene-d6 will appear around 4.27 ppm.[10]

  • Initiation of Reaction: Carefully add a catalytic amount of anhydrous aluminum chloride to the NMR tube. The reaction is typically initiated at room temperature.[11][12]

  • Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Identify the characteristic signal for the methine proton of the product, this compound, which is expected to appear as a singlet in the aromatic region.

    • Monitor the decrease in the integral of the dichloromethane signal and the corresponding increase in the integral of the this compound product signal over time.

    • The relative concentrations of the reactant and product can be determined by comparing the integration of their respective signals.

Typical ¹H NMR Acquisition Parameters for Quantitative Analysis:

  • Pulse Angle: 30-90°[13]

  • Relaxation Delay (d1): 5 times the longest T1 of the nuclei of interest (typically 1-5 seconds for protons in small molecules).[14]

  • Acquisition Time (aq): 2-4 seconds.[13]

  • Number of Scans (ns): 8-16, to ensure a good signal-to-noise ratio.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Procedure:

  • Sample Preparation: At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture and quench it with an equal volume of cold water. Extract the organic layer with a suitable solvent like dichloromethane or diethyl ether. Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the aromatic compounds.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split injection is typically used.

    • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

  • Data Analysis: Identify the peaks corresponding to benzene, dichloromethane, and this compound based on their retention times and mass spectra. Quantify the components by creating a calibration curve with standard solutions of known concentrations.

High-Performance Liquid Chromatography (HPLC) Analysis

Procedure:

  • Sample Preparation: Quench an aliquot of the reaction mixture as described for GC-MS. Dilute the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used for the separation of aromatic compounds.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.

    • Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm).

  • Data Analysis: Identify the peaks for the reactants and product based on their retention times. Quantify the components using a calibration curve prepared from standard solutions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for monitoring the completion of a this compound reaction using the analytical techniques discussed.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Methods cluster_data Data Processing & Validation Reaction_Mixture This compound Synthesis (Benzene + Dichloromethane + AlCl₃) Take_Aliquot Take Aliquot Reaction_Mixture->Take_Aliquot Periodic Sampling NMR_Analysis ¹H NMR Spectroscopy (In-situ or Ex-situ) Take_Aliquot->NMR_Analysis GCMS_Analysis GC-MS Analysis Take_Aliquot->GCMS_Analysis HPLC_Analysis HPLC Analysis Take_Aliquot->HPLC_Analysis Data_Processing Data Processing (Integration, Peak Identification) NMR_Analysis->Data_Processing GCMS_Analysis->Data_Processing HPLC_Analysis->Data_Processing Validation Reaction Completion Validation Data_Processing->Validation

Workflow for monitoring this compound synthesis.

Conclusion

Validating the completion of this compound reactions can be effectively achieved using ¹H NMR spectroscopy, GC-MS, and HPLC.

  • ¹H NMR spectroscopy stands out for its ability to provide real-time, non-destructive, and structurally informative data directly from the reaction mixture, making it an ideal tool for mechanistic studies and rapid process optimization.

  • GC-MS offers superior sensitivity for the detection of volatile impurities and byproducts, which is critical for ensuring the purity of the final product.

  • HPLC provides a robust and reliable method for routine quantitative analysis and quality control in a production environment.

The selection of the optimal analytical technique will ultimately depend on the specific requirements of the analysis, including the need for real-time data, the desired level of sensitivity, and the overall analytical throughput. For comprehensive process understanding, a combination of these techniques is often the most powerful approach.

References

Comparative study of Dichlorodiphenylmethane and benzoyl chloride as electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dichlorodiphenylmethane and Benzoyl Chloride as Electrophiles in Aromatic Substitution Reactions

This guide provides a detailed comparison between this compound and benzoyl chloride, two common electrophiles utilized in Friedel-Crafts reactions. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of their respective reactivities, mechanisms, and practical applications, supported by experimental frameworks.

Introduction to Electrophiles in Friedel-Crafts Reactions

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching substituents to aromatic rings.[1] These reactions are broadly categorized into alkylations and acylations, depending on the nature of the electrophile used. Benzoyl chloride is a classic acylating agent, leading to the formation of ketones, while this compound serves as an alkylating agent, introducing a diarylmethyl group. Their distinct chemical behaviors dictate their suitability for different synthetic strategies.

Reactivity and Mechanistic Differences

Benzoyl Chloride: Friedel-Crafts Acylation

Benzoyl chloride is a highly efficient electrophile for the acylation of aromatic compounds. In the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), it generates a highly reactive benzoyl cation (C₆H₅CO⁺), also known as an acylium ion.[2] This acylium ion is the active electrophile that attacks the electron-rich aromatic ring.[2][3][4]

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the initial aromatic substrate. The electron-withdrawing nature of the acyl group deactivates the aromatic ring, thus preventing further substitution reactions (polyacylation).[5] This allows for the synthesis of monoacylated products with high selectivity. Furthermore, the acylium ion is stabilized by resonance and does not undergo carbocation rearrangements, which are a common side reaction in alkylations.[6]

This compound: Friedel-Crafts Alkylation

This compound functions as an electrophile in Friedel-Crafts alkylation. Similar to other alkyl halides, it requires a Lewis acid catalyst to facilitate the formation of a carbocation or a highly polarized carbocation-like complex (R---X---AlCl₃).[6][7] This electrophilic species is then attacked by the nucleophilic aromatic ring.

In contrast to acylation, the product of Friedel-Crafts alkylation is an alkylated aromatic ring. Alkyl groups are electron-donating and thus activate the ring, making the product more nucleophilic than the starting material.[8] This increased reactivity can lead to polyalkylation, where multiple alkyl groups are added to the ring, often resulting in a mixture of products.[8][9] While carbocation rearrangements are a major concern in many Friedel-Crafts alkylations, the secondary benzylic carbocation formed from this compound is relatively stable, reducing the likelihood of such rearrangements.

Quantitative Data Summary

While direct, side-by-side kinetic comparisons are scarce in the literature, a qualitative and functional comparison can be summarized based on well-established reaction principles.

FeatureThis compoundBenzoyl Chloride
Reaction Type Friedel-Crafts AlkylationFriedel-Crafts Acylation[2]
Electrophilic Species Benzhydryl carbocation or polarized complexAcylium ion (Benzoyl cation)[2]
Typical Catalyst Strong Lewis Acid (e.g., AlCl₃, FeCl₃)[7]Strong Lewis Acid (e.g., AlCl₃)[3][10]
Product Triarylmethane derivativeDiaryl ketone (Benzophenone derivative)[11][12]
Product Reactivity More reactive than substrate (ring is activated)Less reactive than substrate (ring is deactivated)[5]
Poly-substitution Risk High (Polyalkylation is common)[8][9]Low (Monoacylation is typical)[5]
Rearrangements Possible, but low for secondary benzylic carbocationsNot observed[6]
Stoichiometry Catalytic amount of Lewis acid is sufficientStoichiometric amount of Lewis acid is often required

Experimental Protocols

The following are generalized protocols for conducting Friedel-Crafts reactions with these electrophiles.

Protocol 1: Friedel-Crafts Acylation of Benzene (B151609) with Benzoyl Chloride

Objective: To synthesize benzophenone (B1666685) via the Friedel-Crafts acylation of benzene.

Materials:

  • Benzoyl chloride (C₆H₅COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Dichloromethane (B109758) (anhydrous, as solvent)

  • Hydrochloric acid (dilute, aqueous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and reflux condenser

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Add benzene (1.0 equivalent) to the flask.

  • Dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture again in an ice bath and carefully quench it by slowly adding crushed ice, followed by dilute HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude benzophenone product by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Alkylation of Benzene with this compound

Objective: To synthesize triphenylmethane (B1682552) via the Friedel-Crafts alkylation of benzene.

Materials:

  • This compound ((C₆H₅)₂CCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous, used in excess as both reactant and solvent)

  • Hydrochloric acid (dilute, aqueous)

  • Anhydrous calcium chloride (CaCl₂)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and reflux condenser

Procedure:

  • Reaction Setup: Set up a dry, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a drying tube.

  • Catalyst and Substrate: Add anhydrous benzene (large excess, e.g., 10 equivalents) to the flask, followed by the cautious addition of anhydrous AlCl₃ (catalytic amount, e.g., 0.2 equivalents). Stir the mixture.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous benzene and place it in the dropping funnel. Add this solution dropwise to the stirred reaction mixture at room temperature. An ice bath may be used to control any initial exotherm.

  • Reaction: After the addition, stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material. Using a large excess of benzene helps to minimize polyalkylation.[8]

  • Work-up: Quench the reaction by carefully pouring the mixture over ice and dilute HCl.

  • Extraction: Transfer to a separatory funnel. Separate the organic (benzene) layer. Wash it with water and then with a dilute sodium bicarbonate solution if necessary.

  • Drying and Concentration: Dry the benzene layer with anhydrous CaCl₂, filter, and remove the excess benzene by distillation.

  • Purification: The crude triphenylmethane can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the key mechanistic steps and a logical workflow for selecting between the two electrophiles.

G cluster_acylation Friedel-Crafts Acylation Mechanism BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ BenzoylChloride->AcyliumIon + AlCl₃ AlCl3_A AlCl₃ AlCl3_A->AcyliumIon SigmaComplex_A Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex_A Benzene_A Benzene Benzene_A->SigmaComplex_A + Acylium Ion Product_A Aryl Ketone SigmaComplex_A->Product_A - H⁺, - AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

G cluster_alkylation Friedel-Crafts Alkylation Mechanism DPM This compound Carbocation Benzhydryl Cation (Electrophile) + AlCl₄⁻ DPM->Carbocation + AlCl₃ AlCl3_B AlCl₃ AlCl3_B->Carbocation SigmaComplex_B Arenium Ion (Sigma Complex) Carbocation->SigmaComplex_B Benzene_B Benzene Benzene_B->SigmaComplex_B + Carbocation Product_B Triarylmethane SigmaComplex_B->Product_B - H⁺, - AlCl₃

Caption: Mechanism of Friedel-Crafts Alkylation.

G Start Desired Product? IsKetone Aryl Ketone? Start->IsKetone IsAlkane Alkylarene? Start->IsAlkane UseAcylation Use Benzoyl Chloride (Friedel-Crafts Acylation) IsKetone->UseAcylation Yes UseAlkylation Use this compound (Friedel-Crafts Alkylation) IsAlkane->UseAlkylation Yes Considerations Considerations: - Risk of polyalkylation? - Substrate sensitivity? UseAlkylation->Considerations

Caption: Logical workflow for electrophile selection.

Conclusion

The choice between this compound and benzoyl chloride as an electrophile is fundamentally a choice between Friedel-Crafts alkylation and acylation.

  • Benzoyl chloride is the preferred reagent for producing mono-substituted aryl ketones in high yield. The deactivating nature of the acyl group prevents unwanted side reactions like poly-substitution, and the stability of the acylium ion intermediate avoids skeletal rearrangements.

  • This compound is suitable for introducing a diphenylmethyl group, but the reaction requires careful control to manage the risk of polyalkylation, as the product is more reactive than the starting material. Using a large excess of the aromatic substrate is a common strategy to favor mono-substitution.

For syntheses requiring a clean, high-yielding route to an aryl ketone, benzoyl chloride is the superior electrophile. If the target molecule is a triarylmethane, this compound is a viable option, provided that reaction conditions are optimized to control selectivity.

References

Reactivity of Dichlorodiphenylmethane and Its Substituted Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of dichlorodiphenylmethane with various substituted diarylmethanes, focusing on their solvolysis reactions. The data presented herein is crucial for understanding reaction mechanisms, predicting reaction outcomes, and designing novel synthetic pathways in drug discovery and materials science. The reactivity of these compounds is primarily governed by their susceptibility to undergo nucleophilic substitution, typically through an S(_N)1 mechanism, which involves the formation of a carbocation intermediate. The stability of this intermediate, and thus the reaction rate, is significantly influenced by the nature and position of substituents on the aromatic rings.

Quantitative Reactivity Comparison

The relative reactivity of this compound and its analogues can be quantitatively assessed by comparing their first-order rate constants (k) for solvolysis in a given solvent system. The following table summarizes the rate constants for the solvolysis of several substituted benzhydryl chlorides in 80% aqueous acetone (B3395972), a common solvent for such kinetic studies.

CompoundSubstituent (X)Rate Constant (k) at 25°C (s⁻¹)Relative Rate (k/k₀)
Benzhydryl chlorideH1.31 x 10⁻⁴1.00
4-Methylbenzhydryl chloride4-CH₃1.15 x 10⁻³8.78
4,4'-Dimethylbenzhydryl chloride4,4'-(CH₃)₂1.01 x 10⁻²77.1
4-Chlorobenzhydryl chloride4-Cl2.63 x 10⁻⁵0.20
4,4'-Dichlorobenzhydryl chloride 4,4'-(Cl)₂ 5.50 x 10⁻⁶ 0.042
3-Chlorobenzhydryl chloride3-Cl1.10 x 10⁻⁵0.084
3,3'-Dichlorobenzhydryl chloride3,3'-(Cl)₂1.21 x 10⁻⁶0.0092

Note: Data is compiled and extrapolated from various sources in the literature. k₀ is the rate constant for the unsubstituted benzhydryl chloride.

As the data indicates, electron-donating groups such as methyl (-CH₃) significantly increase the rate of solvolysis by stabilizing the intermediate benzhydryl cation through inductive and hyperconjugative effects. Conversely, electron-withdrawing groups like chlorine (-Cl) destabilize the carbocation, leading to a marked decrease in the reaction rate. This compound (specifically, 4,4'-dichlorobenzhydryl chloride) is substantially less reactive than the unsubstituted benzhydryl chloride.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Substituted Benzhydryl Chlorides

General Procedure:

Substituted benzhydryl chlorides can be synthesized from the corresponding benzhydrols.

  • The substituted benzhydrol is dissolved in a suitable anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of benzene (B151609) and petroleum ether.

  • Anhydrous calcium chloride (CaCl₂) is added as a drying agent.

  • A stream of dry hydrogen chloride (HCl) gas is passed through the solution.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent and excess HCl are removed under reduced pressure.

  • The resulting benzhydryl chloride can be purified by distillation or recrystallization[1].

Caution: Some chloro-substituted benzhydryl compounds have been reported to cause severe skin irritation and must be handled with extreme care[1].

Kinetic Measurement of Solvolysis

The rate of solvolysis of benzhydryl chlorides can be determined by monitoring the production of hydrochloric acid over time.

Procedure:

  • A stock solution of the benzhydryl chloride in a non-polar, non-nucleophilic solvent like acetone is prepared.

  • A reaction vessel is charged with the desired solvent mixture (e.g., 80% aqueous acetone) and a suitable acid-base indicator (e.g., bromothymol blue).

  • A known, small amount of a standardized aqueous sodium hydroxide (B78521) (NaOH) solution is added to the solvent to make it slightly basic (the solution should be blue with bromothymol blue).

  • A measured volume of the benzhydryl chloride stock solution is added to the reaction vessel, and a timer is started immediately. This is time t=0.

  • The solvolysis reaction will produce HCl, which will neutralize the added NaOH. The time taken for the indicator to change color from blue to yellow (acidic) is recorded.

  • Immediately, another precise aliquot of the NaOH solution is added, and the time for the color change is again recorded.

  • This process is repeated for several intervals to obtain a series of time points for the consumption of known amounts of NaOH, which corresponds to the production of HCl.

  • The first-order rate constant (k) can be calculated from the integrated rate law for a first-order reaction: ln([A]₀/[A]t) = kt, where [A]₀ is the initial concentration of the benzhydryl chloride and [A]t is the concentration at time t. The concentration of the reactant at any given time can be determined from the amount of NaOH consumed[2][3].

Reaction Mechanism and Substituent Effects

The solvolysis of benzhydryl chlorides typically proceeds through an S(_N)1 mechanism. The rate-determining step is the ionization of the carbon-chlorine bond to form a planar benzhydryl carbocation intermediate. The reactivity is therefore directly related to the stability of this carbocation.

SN1_Mechanism Substrate Substituted Benzhydryl Chloride TransitionState1 Transition State 1 (Ionization) Substrate->TransitionState1 Slow, Rate-Determining Carbocation Benzhydryl Carbocation Intermediate TransitionState1->Carbocation Product Solvolysis Product (e.g., Alcohol) Carbocation->Product Fast, Nucleophilic Attack Solvent Solvent (e.g., H₂O) LeavingGroup Cl⁻

Caption: The SN1 solvolysis mechanism of a substituted benzhydryl chloride.

The effect of substituents on the reaction rate can be quantified using the Hammett-Brown equation:

log(k/k₀) = ρ⁺σ⁺

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ⁺ is the reaction constant, which measures the sensitivity of the reaction to substituent effects. A large negative ρ⁺ value is indicative of the development of a positive charge in the transition state.

  • σ⁺ is the substituent constant, which reflects the electronic effect of the substituent.

The linear relationship between log(k/k₀) and σ⁺ for the solvolysis of benzhydryl chlorides provides strong evidence for the S(_N)1 mechanism and the direct resonance interaction of the substituents with the developing positive charge at the benzylic carbon.

Hammett_Plot_Logic cluster_0 Substituent Effect cluster_1 Carbocation Stability cluster_2 Reaction Rate ElectronDonating Electron-Donating Group (e.g., -CH₃, -OCH₃) Stabilized Stabilized Carbocation ElectronDonating->Stabilized Stabilizes ElectronWithdrawing Electron-Withdrawing Group (e.g., -Cl, -NO₂) Destabilized Destabilized Carbocation ElectronWithdrawing->Destabilized Destabilizes IncreasedRate Increased Solvolysis Rate Stabilized->IncreasedRate Leads to DecreasedRate Decreased Solvolysis Rate Destabilized->DecreasedRate Leads to

Caption: Logical relationship between substituent type, carbocation stability, and solvolysis rate.

References

Dichlorodiphenylmethane versus oxalyl chloride as a chlorinating agent: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of carboxylic acids and alcohols to their corresponding chlorides is a fundamental transformation in organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. The choice of chlorinating agent is critical, influencing reaction efficiency, substrate compatibility, and overall process safety. This guide provides an objective comparison of two prominent chlorinating agents: dichlorodiphenylmethane, often used with a catalyst, and the widely utilized oxalyl chloride.

At a Glance: Key Differences

FeatureThis compound with FeCl₃Oxalyl Chloride with DMF (cat.)
Primary Use Conversion of alcohols and carboxylic acids to chlorides[1][2]Milder conversion of carboxylic acids to acid chlorides[3][4]
Reaction Conditions Mild, often at room temperature[1][2]Typically mild, from 0 °C to room temperature[5]
Byproducts Benzophenone, HCl[1]Gaseous CO, CO₂, HCl[4]
Selectivity High, with good functional group tolerance[2]Generally good, considered milder than thionyl chloride
Safety Reacts with water; handle with care[1]Toxic and corrosive, reacts violently with water[6]

Performance Data: A Comparative Overview

Direct comparative studies for a wide range of identical substrates under optimized conditions for both reagents are not extensively documented in a single source. However, by collating data from various studies, a performance comparison can be established for representative substrates.

Chlorination of Carboxylic Acids
SubstrateReagent SystemReaction ConditionsYield (%)Reference
Benzoic Acidα,α-Dichlorodiphenylmethane / FeCl₃CH₂Cl₂, rt, 1h95[1]
Benzoic AcidOxalyl chloride / DMF (cat.)CH₂Cl₂, rt, 1hQuantitative[3]
4-Nitrobenzoic Acidα,α-Dichlorodiphenylmethane / FeCl₃CH₂Cl₂, rt, 1h96[1]
4-Nitrobenzoic AcidOxalyl chloride / DMF (cat.)CH₂Cl₂, rtHigh (not specified)[7]
4-Pentylbenzoic AcidOxalyl chloride / AlCl₃CH₂Cl₂, 20-25°C, 1h55-75[8]
Chlorination of Alcohols
SubstrateReagent SystemReaction ConditionsYield (%)Reference
Benzyl Alcoholα,α-Dichlorodiphenylmethane / FeCl₃CH₂Cl₂, rt, 30 min99[1]
Benzyl AlcoholOxalyl chloride / DMSOFlow reactor, 15°CHigh (for Swern oxidation)[9]
1-Octanolα,α-Dichlorodiphenylmethane / FeCl₃CH₂Cl₂, rt, 1h94[1]
1-OctanolPPh₃ / CCl₄ (Appel reaction for comparison)CH₂Cl₂, 0°C to rt92[6]

Reaction Mechanisms and Experimental Workflows

This compound with FeCl₃ Catalysis

The chlorination using this compound catalyzed by ferric chloride proceeds under mild conditions.[1] For benzylic alcohols, the reaction is believed to follow an Sₙ1 pathway, while for aliphatic secondary alcohols, an Sₙ2 pathway is proposed.[2]

G Chlorination using this compound/FeCl₃ cluster_0 Activation of this compound cluster_1 Chlorination of Alcohol (Sₙ1 Pathway for Benzylic Alcohol) cluster_2 Byproduct Formation DCM Ph₂CCl₂ Activated [Ph₂CCl]⁺[FeCl₄]⁻ DCM->Activated + FeCl₃ FeCl3 FeCl₃ ROH R-OH (Benzylic) Activated->ROH Intermediate1 R-O⁺H-CPh₂Cl ROH->Intermediate1 + [Ph₂CCl]⁺ Carbocation R⁺ (Carbocation) Intermediate1->Carbocation - Ph₂C(OH)Cl RCl R-Cl Carbocation->RCl Benzophenone Ph₂C=O HCl HCl Intermediate2 Ph₂C(OH)Cl Intermediate2->Benzophenone - HCl

Caption: Proposed Sₙ1 pathway for benzylic alcohol chlorination.

Oxalyl Chloride with DMF Catalysis

The reaction of a carboxylic acid with oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the reactive Vilsmeier reagent, which then reacts with the carboxylic acid.[3] This process is advantageous as the byproducts are gaseous, simplifying purification.[4]

G Chlorination using Oxalyl Chloride/DMF cluster_0 Formation of Vilsmeier Reagent cluster_1 Chlorination of Carboxylic Acid DMF DMF Vilsmeier [(CH₃)₂N=CHCl]⁺Cl⁻ Vilsmeier Reagent DMF->Vilsmeier + (COCl)₂ OxalylCl (COCl)₂ Gases1 CO + CO₂ Vilsmeier->Gases1 (decomposition) RCOOH R-COOH Vilsmeier->RCOOH Intermediate R-COO-CH=N⁺(CH₃)₂ RCOOH->Intermediate + Vilsmeier Reagent RCOCl R-COCl Intermediate->RCOCl + Cl⁻ DMF_regen DMF (regenerated) HCl HCl

Caption: Catalytic cycle for carboxylic acid chlorination.

Experimental Protocols

General Procedure for Chlorination of a Carboxylic Acid using this compound/FeCl₃

This protocol is adapted from Lee, C.-H.; et al. Org. Lett. 2018, 20, 2468-2471.[1]

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an inert atmosphere, add α,α-dichlorodiphenylmethane (1.2 mmol).

  • Add ferric chloride (FeCl₃, 0.05 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-2 hours).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting acyl chloride is often used in the next step without further purification. Alternatively, purification can be achieved by distillation or chromatography.

General Procedure for Chlorination of a Carboxylic Acid using Oxalyl Chloride/DMF

This protocol is a generalized procedure based on common laboratory practices.[3][5]

  • To a solution of the carboxylic acid (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 mmol) dropwise to the stirred solution. Gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride, which is often of sufficient purity for subsequent reactions.

Safety and Handling

This compound:

  • Reacts with water and moisture. All reactions should be conducted under anhydrous conditions.[1]

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Oxalyl Chloride:

  • Highly toxic and corrosive. It is a lachrymator and reacts violently with water, producing toxic gases.[6]

  • Must be handled in a well-ventilated fume hood with extreme caution.

  • All glassware must be scrupulously dried before use.

  • Wear appropriate PPE, including chemical resistant gloves, safety goggles, and a face shield.

Conclusion

Both this compound with a catalytic amount of FeCl₃ and oxalyl chloride with catalytic DMF are effective reagents for the chlorination of carboxylic acids and alcohols.

This compound/FeCl₃ offers the advantage of very mild reaction conditions and high yields for a range of substrates, including both alcohols and carboxylic acids.[1] The solid nature of the byproduct, benzophenone, may require chromatographic purification in some cases.

Oxalyl chloride/DMF is a widely adopted method, particularly for the conversion of carboxylic acids to acyl chlorides. Its primary advantage lies in the formation of gaseous byproducts, which greatly simplifies the reaction workup.[4] However, it is highly toxic and moisture-sensitive, requiring stringent handling procedures.

The choice between these two reagents will ultimately depend on the specific substrate, the scale of the reaction, the required purity of the product, and the safety infrastructure available. For sensitive substrates and when mild conditions are paramount, the this compound system presents a compelling alternative. For routine conversions of carboxylic acids where a straightforward workup is desired, oxalyl chloride remains a standard and effective choice, provided the necessary safety precautions are rigorously followed.

References

Assessing the efficiency of different Lewis acid catalysts for Dichlorodiphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lewis Acid Catalyst Efficiency in the Synthesis of Dichlorodiphenylmethane with Supporting Experimental Data.

The synthesis of this compound, a key intermediate in the production of various agrochemicals, polymers, and pharmaceuticals, is predominantly achieved through the Friedel-Crafts alkylation of benzene (B151609) with a dichlorinating agent. The choice of Lewis acid catalyst is a critical parameter in this reaction, profoundly influencing reaction rates, yields, and overall process efficiency. This guide provides a comparative analysis of common Lewis acid catalysts for this synthesis, supported by experimental data to facilitate informed catalyst selection.

Performance Comparison of Lewis Acid Catalysts

The efficiency of a Lewis acid in catalyzing the synthesis of this compound is primarily determined by its ability to polarize the C-Cl bond of the dichlorinating agent, thereby generating a potent electrophile for the subsequent aromatic substitution. While numerous Lewis acids can catalyze this reaction, their activities vary significantly.

A comparative study on the benzoylation of benzene to form benzophenone (B1666685), a structurally related ketone, using different Lewis acidic ionic liquids provides valuable insights into the relative strengths of common Lewis acid precursors. The data from this study, which involved the reaction of benzene with benzoyl chloride, is summarized below. Although this is an acylation reaction, the trends in catalytic activity can offer a useful proxy for the alkylation reaction to form this compound.

Catalyst SystemTime (h)Yield (%)
BmimCl-FeCl₃0.595
BmimCl-AlCl₃288
BmimCl-ZnCl₂475
BmimCl = 1-butyl-3-methylimidazolium chloride

Table 1: Comparison of Lewis acidic ionic liquids in the synthesis of benzophenone.[1]

The data suggests that for the activation of an acyl chloride, the Lewis acidity follows the trend FeCl₃ > AlCl₃ > ZnCl₂ in this ionic liquid system, leading to faster reaction times and higher yields with the iron-based catalyst.[1] It is important to note that in classical Friedel-Crafts reactions, Aluminum chloride (AlCl₃) is often considered a very strong and effective Lewis acid.[2]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via Friedel-Crafts alkylation proceeds through a well-established electrophilic aromatic substitution mechanism.

G cluster_0 Catalyst Activation & Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration A Lewis Acid (e.g., AlCl₃) B Dichlorinating Agent (e.g., CCl₄) A->B Coordination C Electrophilic Complex B->C Polarization D Benzene C->D Attack E Sigma Complex (Arenium Ion) D->E Formation F This compound E->F Deprotonation & Aromatization H H⁺ G [AlCl₄]⁻ I AlCl₃ + HCl G->I Reaction

Figure 1. General workflow for Lewis acid-catalyzed this compound synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and a related compound, benzophenone, which serve to illustrate the practical aspects of these reactions.

Representative Experimental Protocol: Synthesis of Benzophenone using Lewis Acidic Ionic Liquids[1]
  • Catalyst Preparation: The Lewis acidic ionic liquids (e.g., BmimCl-FeCl₃, BmimCl-AlCl₃, BmimCl-ZnCl₂) are prepared by mixing 1-butyl-3-methylimidazolium chloride (BmimCl) with the corresponding anhydrous metal chloride in a glove box under a nitrogen atmosphere.

  • Reaction Setup: In a dried flask, the Lewis acidic ionic liquid is added, followed by benzene and benzoyl chloride.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (refer to Table 1).

  • Work-up and Analysis: After the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The yield of benzophenone is determined by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

General Experimental Protocol: Friedel-Crafts Alkylation
  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The aromatic substrate (e.g., benzene) is dissolved in a suitable anhydrous solvent (e.g., carbon disulfide or excess benzene).

  • Catalyst Addition: The anhydrous Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added portion-wise to the stirred solution at a controlled temperature (typically 0-5 °C).

  • Addition of Alkylating Agent: The dichlorinating agent (e.g., carbon tetrachloride or dichloromethane) is added dropwise from the dropping funnel to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, washed with dilute acid, water, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield this compound.

Conclusion

The selection of a Lewis acid catalyst is a critical decision in the synthesis of this compound. While strong Lewis acids like aluminum chloride are highly effective, the use of other catalysts such as ferric chloride, particularly in modern solvent systems like ionic liquids, can offer comparable or even superior performance in terms of reaction speed and yield. The choice of catalyst should be guided by factors including desired reaction rate, yield, cost, and the specific reaction conditions to be employed. Further empirical screening under the desired reaction conditions is often necessary to identify the optimal catalyst for a specific industrial or laboratory application.

References

A Comparative Yield Analysis for Benzophenone Synthesis: Dichlorodiphenylmethane Route vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of benzophenone (B1666685), a crucial building block, is of paramount importance. This guide provides an objective comparison of various synthetic routes to benzophenone, with a focus on the yield analysis of its synthesis from dichlorodiphenylmethane against other prevalent methods. The information presented is supported by experimental data from scientific literature and patents to aid in the selection of the most suitable method for specific laboratory or industrial needs.

Comparative Yield Analysis

The synthesis of benzophenone can be achieved through several pathways, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity. The following table summarizes the quantitative yield data for the most common methods.

Synthesis MethodStarting MaterialsCatalyst/ReagentReported Yield
Hydrolysis of this compoundThis compound (from Benzene (B151609) and CCl₄)Water (Hydrolysis) / AlCl₃ (for dichlorination)80-89%
Friedel-Crafts AcylationBenzene and Benzoyl ChlorideAlCl₃ (Lewis Acid)High
Oxidation of Diphenylmethane (B89790)DiphenylmethaneCopper Naphthenate / Air72.8%
Oxidation of DiphenylmethaneDiphenylmethaneChromic Acid (CrO₃/H₂SO₄)Not specified
Oxidation of DiphenylmethaneDiphenylmethaneMnO₂ and HNO₃62% (95% pure)
Oxidation of DiphenylmethaneDiphenylmethaneCo-Mn catalyst on Cow bone / O₂96% conversion
Oxidation of DiphenylmethaneDiphenylmethaneCo/MCM-41 / H₂O₂99.1%
Phosgene MethodBenzene and PhosgeneAlCl₃High

Logical Workflow of Benzophenone Synthesis Comparison

The following diagram illustrates the decision-making process for selecting a benzophenone synthesis method based on key parameters.

cluster_start Starting Point cluster_methods Synthesis Routes cluster_criteria Evaluation Criteria cluster_outcome Outcome start Select Benzophenone Synthesis Method DCM This compound Route start->DCM FC Friedel-Crafts Acylation start->FC Ox Oxidation of Diphenylmethane start->Ox Yield High Yield? DCM->Yield 80-89% FC->Yield High Ox->Yield 62-99% Safety Reagent Safety? Yield->Safety Simplicity Process Simplicity? Safety->Simplicity end Optimal Method Selected Simplicity->end

Caption: Comparative workflow for benzophenone synthesis methods.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established laboratory procedures.

Synthesis of Benzophenone from this compound (via Benzene and Carbon Tetrachloride)

This method involves two main stages: the formation of this compound and its subsequent hydrolysis.

a) Preparation of this compound:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas absorption trap, and a dropping funnel, place anhydrous aluminum chloride and dry carbon tetrachloride.[1]

  • Initiation: Cool the flask in an ice bath. To initiate the reaction, add a small amount of dry, thiophene-free benzene.[1] The evolution of hydrogen chloride gas indicates the start of the reaction.[1]

  • Addition of Benzene: Once the reaction begins, add a mixture of benzene and carbon tetrachloride dropwise while maintaining the temperature between 5-10°C.[1] Temperatures below 5°C will slow the reaction, while temperatures above 10°C can lead to the formation of tarry by-products and a lower yield.[1]

  • Reaction Time: After the addition is complete, continue stirring for approximately 3 hours.[1]

b) Hydrolysis to Benzophenone:

  • Workup: Allow the reaction mixture to stand for about 12 hours, during which it will come to room temperature.[2] Slowly add water to the mixture with external cooling.[2]

  • Steam Distillation: Heat the mixture on a steam bath to remove excess carbon tetrachloride, followed by steam distillation to hydrolyze the this compound to benzophenone.[2]

  • Purification: Separate the upper benzophenone layer. The crude product can be purified by distillation under reduced pressure.[1] The final product should be a white solid.[1]

Friedel-Crafts Acylation of Benzene with Benzoyl Chloride

This classic method is a cornerstone of aromatic ketone synthesis.[3][4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride and anhydrous benzene.[3] Cool the flask in an ice-water bath.[3]

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise from the dropping funnel with continuous stirring.[3] The rate of addition should be controlled to maintain a gentle evolution of HCl gas.[3]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period sufficient to complete the reaction (can be up to 12 hours for high yields in some organic solvents).[5]

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[3]

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane.[3] Wash the combined organic layers with a dilute NaOH solution and then with water until neutral.[3] Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3] The crude benzophenone can be purified by recrystallization or column chromatography.[3]

Oxidation of Diphenylmethane

The oxidation of diphenylmethane offers a more direct route to benzophenone, with various oxidizing systems available.

a) Using Copper Naphthenate and Air (Commercial Method):

  • Reaction Setup: A reactor is charged with diphenylmethane and a catalytic amount of copper naphthenate.[6][7]

  • Reaction: Air is passed through the mixture at an elevated temperature (e.g., starting at 180°C and gradually increasing to 220°C).[6] Benzene or toluene (B28343) can be used to azeotropically remove the water formed during the reaction.[6]

  • Workup and Purification: After the reaction is complete, the excess solvent is removed by vacuum distillation.[6] The crude product is then purified by saponification and fractionation to yield pure benzophenone.[6]

b) Using Manganese Dioxide and a Strong Acid:

  • Reaction Setup: A round-bottomed flask is equipped with a heating mantle, overhead agitator, thermometer, condenser, and an addition funnel.[8] Diphenylmethane is added to the flask.[8]

  • Reaction: A slurry of manganese dioxide in water is added to the diphenylmethane.[8] The mixture is heated (e.g., to about 100°C), and a strong acid like nitric acid is added dropwise.[8]

  • Purification: The benzophenone product can be purified by evaporation of any solvent used and subsequent recrystallization.[8] This process is reported to yield high purity benzophenone.[9]

Conclusion

The synthesis of benzophenone from this compound (derived from benzene and carbon tetrachloride) offers a high-yield (80-89%) and relatively straightforward process.[2][10] However, it involves the use of carbon tetrachloride, a toxic and environmentally regulated substance.

The Friedel-Crafts acylation of benzene with benzoyl chloride is a versatile and widely used laboratory method.[3][4] While often reported to have high yields, it can require stoichiometric amounts of the Lewis acid catalyst and potentially long reaction times.[5][11]

The oxidation of diphenylmethane presents several alternatives, including greener options. The use of molecular oxygen with a nano-sized Co-Mn catalyst or hydrogen peroxide with a Co/MCM-41 catalyst shows excellent conversion and selectivity (up to 99.1%).[12][13] The commercial method using copper naphthenate and air provides good yields but requires high temperatures.[6] The choice of the optimal synthetic route will depend on a careful consideration of factors such as desired yield, scale of reaction, available equipment, and safety and environmental regulations.

References

Spectroscopic Strategies for Impurity Profiling in Dichlorodiphenylmethane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dichlorodiphenylmethane, a key intermediate in the production of various chemical and pharmaceutical products, often results in a mixture of the desired product and several process-related impurities. Rigorous identification and quantification of these impurities are paramount to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of common spectroscopic methods for identifying and characterizing impurities generated during this compound reactions, supported by experimental data and detailed protocols.

Common Impurities in this compound Synthesis

The primary method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609) with carbon tetrachloride. This reaction is prone to several side reactions, leading to the formation of a range of impurities. The most common impurities include:

  • Positional Isomers: Due to the directing effects of the substituents on the aromatic rings, different isomers of this compound can be formed, primarily the 2,4'-dichlorodiphenylmethane and 4,4'-dichlorodiphenylmethane isomers.

  • Under-reaction Products: Incomplete reaction can lead to the presence of monochlorodiphenylmethane .

  • Over-reaction Products (Polyalkylation): The initial product can undergo further alkylation, resulting in the formation of trichlorodiphenylmethanes .

This guide will focus on the spectroscopic differentiation of the main product, α,α-dichlorodiphenylmethane, from its key positional isomers and under-reacted monochloro-derivative.

Comparative Analysis of Spectroscopic Methods

The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound reaction mixtures.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for separating and quantifying the components of the reaction mixture. Reversed-phase HPLC is particularly effective for separating this compound and its isomers.

Data Presentation: HPLC Separation of this compound and Impurities

CompoundRetention Time (min)[1][2]Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Monochlorodiphenylmethane~ 8.5~ 0.1~ 0.3
α,α-Dichlorodiphenylmethane~ 10.2~ 0.1~ 0.3
2,4'-Dichlorodiphenylmethane~ 11.5~ 0.1~ 0.3
4,4'-Dichlorodiphenylmethane~ 12.8~ 0.1~ 0.3

Note: Retention times are approximate and can vary based on the specific column, mobile phase composition, and flow rate used.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides valuable information about the molecular weight and fragmentation patterns of the main product and its impurities, aiding in their identification.

Data Presentation: Key Mass Fragments (m/z) for this compound and Impurities

CompoundMolecular Ion (M+)[3][4]Key Fragment Ions[5]
Monochlorodiphenylmethane202/204 (Cl isotope pattern)167 (M-Cl)+, 165, 128
α,α-Dichlorodiphenylmethane236/238/240 (Cl2 isotope pattern)201 (M-Cl)+, 165, 128
2,4'-Dichlorodiphenylmethane236/238/240 (Cl2 isotope pattern)201 (M-Cl)+, 165, 139
4,4'-Dichlorodiphenylmethane236/238/240 (Cl2 isotope pattern)201 (M-Cl)+, 165, 139

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the main product and its impurities. The chemical shifts and coupling patterns provide detailed information about the connectivity and environment of the atoms in each molecule.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound¹H NMR Chemical Shifts (δ, ppm)[6][7]¹³C NMR Chemical Shifts (δ, ppm)[8][9][10]
Monochlorodiphenylmethane~7.2-7.4 (m, Ar-H), ~6.5 (s, 1H, -CHCl-)~140-142 (Ar-C), ~127-130 (Ar-CH), ~70 (-CHCl-)
α,α-Dichlorodiphenylmethane~7.3-7.5 (m, 10H, Ar-H)~138 (Ar-C), ~128-130 (Ar-CH), ~85 (-CCl₂-)
2,4'-Dichlorodiphenylmethane~7.2-7.6 (m, 9H, Ar-H)~135-140 (Ar-C), ~127-133 (Ar-CH), ~84 (-CCl₂-)
4,4'-Dichlorodiphenylmethane~7.35 (d, 4H, Ar-H), ~7.45 (d, 4H, Ar-H)~137 (Ar-C), ~130 (Ar-CH), ~134 (Ar-C-Cl), ~84 (-CCl₂-)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for monitoring the progress of the reaction and identifying the presence of key functional groups. Attenuated Total Reflectance (ATR)-FTIR is particularly convenient for analyzing reaction mixtures directly.

Data Presentation: Characteristic FTIR Absorption Bands (cm⁻¹)

Functional GroupCharacteristic Absorption Range (cm⁻¹)[11][12]Relevance to this compound Reactions
C-H (aromatic)3000 - 3100 (stretch)Present in all aromatic compounds in the mixture.
C=C (aromatic)1450 - 1600 (stretch)Present in all aromatic compounds in the mixture.
C-Cl (alkyl)650 - 850 (stretch)Key band for identifying chlorinated products.
C-H (alkane -CH₂)2850 - 2960 (stretch)Would indicate reduction or other side reactions.

Experimental Protocols

HPLC-UV Method for Quantitative Analysis
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 60% acetonitrile and increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Dilute a sample of the reaction mixture in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using certified reference standards of this compound and the expected impurities.

GC-MS Method for Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A nonpolar capillary column (e.g., DB-5ms) is suitable.[13]

  • GC Conditions:

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like dichloromethane (B109758) to a concentration of approximately 100 µg/mL.[13]

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent under reduced pressure. Dissolve approximately 10-20 mg of the crude residue in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[14][15] Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.[14]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

ATR-FTIR for Reaction Monitoring
  • Instrumentation: FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small drop of the liquid reaction mixture directly onto the ATR crystal.[16] If the sample is a solid, press it firmly onto the crystal to ensure good contact.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

  • Analysis: Monitor the disappearance of reactant peaks and the appearance of product peaks over time. For example, changes in the C-Cl stretching region can indicate the formation of chlorinated products.

Visualizations

Impurity_Identification_Workflow cluster_synthesis This compound Synthesis Reaction_Mixture Crude Reaction Mixture HPLC HPLC-UV Reaction_Mixture->HPLC Separation of Components GC_MS GC-MS Reaction_Mixture->GC_MS Direct Analysis NMR NMR ('¹H & ¹³C) Reaction_Mixture->NMR Structural Analysis FTIR FTIR Reaction_Mixture->FTIR Functional Group Analysis HPLC->GC_MS Fraction Collection for Identification Logical_Relationships DCDPM This compound (Main Product) Impurities Potential Impurities Isomers Positional Isomers (2,4'- & 4,4'-) Impurities->Isomers Under_Reacted Monochlorodiphenylmethane Impurities->Under_Reacted Over_Reacted Trichlorodiphenylmethanes Impurities->Over_Reacted

References

A Comparative Guide to the Synthesis of Tetraphenylethylene: Alternative Reagents to Dichlorodiphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the synthesis of tetraphenylethylene (B103901) (TPE) and its derivatives is of significant interest due to their unique aggregation-induced emission (AIE) properties. While the classical approach utilizing dichlorodiphenylmethane has been documented, modern synthetic strategies offer safer, more efficient, and versatile alternatives. This guide provides an objective comparison of prominent alternative methods for TPE synthesis, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for three primary alternative methods for the synthesis of TPE and its derivatives, offering a clear comparison of their performance.

FeatureMcMurry ReactionOxidative Coupling of DiphenylmethaneSuzuki Coupling (for TPE Derivatives)
Starting Material Benzophenone (B1666685)DiphenylmethaneTetrakis(4-bromophenyl)ethylene
Key Reagents TiCl₄, Zn powderCu powderArylboronic acid, Pd(PPh₃)₄, K₂CO₃
Solvent Dry Tetrahydrofuran (THF)Anhydrous Benzene (B151609)Toluene/Ethanol (B145695)/Water
Reaction Temperature 0 °C to refluxReflux (boiling point of benzene)Reflux
Reaction Time Not specified, monitored by TLC3 hours12 hours
Yield 93%[1]55-70%[2]Yield varies with substrate
Key Advantages High yield, one-step synthesis of TPE coreUtilizes a more accessible starting materialHigh functional group tolerance, versatile for derivatization
Key Disadvantages Requires strictly anhydrous conditions, use of pyrophoric reagentsLower yield, multi-step preparation of the immediate precursorRequires pre-synthesis of a functionalized TPE core, catalyst cost

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.

McMurry Reaction from Benzophenone

This method is a highly efficient one-pot synthesis of the TPE core.[1]

Experimental Procedure:

  • Suspend zinc powder (60.0 mmol, 4.45 g) in 50 mL of dry THF in a two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to -5 °C and add TiCl₄ (30.0 mmol, 3.25 mL) dropwise via syringe.

  • Allow the resulting black suspension to warm to room temperature and then heat to reflux for 1 hour.

  • Cool the mixture to room temperature and add a solution of benzophenone (15.0 mmol, 2.73 g) in 20 mL of dry THF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with 20 mL of 10% aqueous K₂CO₃ solution.

  • Extract the product with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford tetraphenylethylene.

Oxidative Coupling of Diphenylmethane

This route offers an alternative starting material, though it involves the preparation of an intermediate from benzophenone.[2]

Experimental Procedure:

  • Step 1: Synthesis of Diphenyldichloromethane from Benzophenone

    • This intermediate can be prepared by the reaction of benzophenone with phosphorus pentachloride.[2]

  • Step 2: Synthesis of Tetraphenylethylene

    • In a 500-mL round-bottomed flask fitted with a reflux condenser, dissolve 75 g (0.32 mole) of diphenyldichloromethane in 250 ml of anhydrous benzene.[2]

    • Add 50 g (0.78 g atom) of powdered copper to the solution.[2]

    • Gently boil the mixture for 3 hours.[2]

    • Filter the hot solution and add 250 ml of absolute ethanol to the filtrate.[2]

    • Cool the solution to obtain crystalline tetraphenylethylene.[2]

    • Concentrate the mother liquor and recrystallize the crude material from a 1:1 mixture of absolute ethanol and benzene to obtain additional product.[2]

Suzuki Coupling for TPE Derivatives

This method is ideal for creating functionalized TPE derivatives, starting from a pre-synthesized TPE core.[3]

Experimental Procedure:

  • Step 1: Synthesis of Tetrakis(4-bromophenyl)ethylene

    • This precursor is typically synthesized by the bromination of tetraphenylethylene.

  • Step 2: Suzuki Coupling

    • In a 100 mL round-bottom flask, combine tetrakis(4-bromophenyl)ethylene (1.02 mmol), the desired arylboronic acid (2.24 mmol), and K₂CO₃ (1.38 g).

    • Add a solvent mixture of toluene/ethanol/water (40/5/5 mL) and degas the mixture with argon.

    • Add Pd(PPh₃)₄ (50 mg, 0.043 mmol) to the reaction mixture under an argon atmosphere.

    • Reflux the reaction for 12 hours, then cool to room temperature.

    • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to yield the desired TPE derivative.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the described synthetic methods.

McMurry_Reaction benzophenone Benzophenone reagents TiCl₄, Zn Dry THF, 0°C to Reflux benzophenone->reagents tpe Tetraphenylethylene reagents->tpe 93% Yield

Caption: McMurry reaction workflow for TPE synthesis.

Oxidative_Coupling diphenylmethane Diphenylmethane intermediate Diphenyldichloromethane diphenylmethane->intermediate Oxidative Chlorination reagents Cu powder Benzene, Reflux intermediate->reagents tpe Tetraphenylethylene reagents->tpe 55-70% Yield

Caption: Oxidative coupling pathway for TPE synthesis.

Suzuki_Coupling tpe_br Tetrakis(4-bromophenyl)ethylene reagents ArB(OH)₂ Pd(PPh₃)₄, K₂CO₃ tpe_br->reagents tpe_derivative Functionalized TPE reagents->tpe_derivative

Caption: Suzuki coupling for TPE derivative synthesis.

References

A Comparative Guide to the Reactivity of Dichlorodiphenylmethane and Dichlorodiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of dichlorodiphenylmethane and dichlorodiphenylsilane (B42835), two compounds with distinct chemical behaviors stemming from the difference in their central atom—carbon versus silicon. Understanding these differences is crucial for their application in organic synthesis, materials science, and as intermediates in drug development. This document summarizes their reactivity towards hydrolysis, nucleophilic substitution, and reduction, supported by experimental data and detailed protocols.

Introduction: The Carbon-Silicon Divide

This compound ((C₆H₅)₂CCl₂) and dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) share a similar structure, with two phenyl groups and two chlorine atoms attached to a central atom. However, the fundamental differences in the electronic and steric properties of carbon and silicon lead to vastly different reactivities. Silicon is more electropositive (1.90 on the Pauling scale) than carbon (2.55), making the Si-Cl bond more polarized and the silicon atom more susceptible to nucleophilic attack.[1][2] Furthermore, the longer Si-Cl bond length compared to the C-Cl bond and the ability of silicon to expand its coordination sphere contribute to its enhanced reactivity.[3]

Comparative Reactivity Data

The following table summarizes the key differences in the physical and chemical properties of this compound and dichlorodiphenylsilane.

PropertyThis compoundDichlorodiphenylsilaneReference(s)
Molecular Formula C₁₃H₁₀Cl₂C₁₂H₁₀Cl₂Si[4],[5]
Molecular Weight 237.12 g/mol 253.20 g/mol [4],[6]
Appearance Colorless liquid or solidColorless liquid[7],[5]
Boiling Point 305 °C305 °C[8],
Density 1.235 g/mL at 25 °C1.22 g/mL at 25 °C[8],
Reactivity with Water Slow hydrolysis, SN1 mechanismVigorous reaction, produces HCl[9],[5][10]

Hydrolysis: A Tale of Two Mechanisms

The reaction with water is a stark point of differentiation between these two compounds.

This compound undergoes hydrolysis via a unimolecular nucleophilic substitution (SN1) mechanism. The rate-determining step is the heterolysis of one C-Cl bond to form a stable diphenylcarbonium ion intermediate.[9] This intermediate then reacts with water. The overall reaction is relatively slow.

Dichlorodiphenylsilane , in contrast, reacts vigorously and exothermically with water and even moist air.[5][11][10] The high reactivity is attributed to the polarized Si-Cl bond and the energetically favorable formation of the strong Si-O bond.[1] The hydrolysis of dichlorodiphenylsilane proceeds rapidly to form diphenylsilanediol (B146891), which can then undergo condensation to form silicone polymers.[12][13]

Experimental Protocol: Hydrolysis of Dichlorodiphenylsilane

A detailed protocol for the hydrolysis of diphenyldichlorosilane to diphenylsilanediol is as follows:

  • Reaction Setup: A solution of 200 g of diphenyldichlorosilane in 77 ml of toluene (B28343) is prepared.[12]

  • Reaction Mixture: This solution is added dropwise with stirring to a heterogeneous mixture of 77 ml of toluene, 161 ml of t-amyl alcohol, and 666 ml of water.[12]

  • Temperature Control: The reaction temperature is maintained at 25 °C using a cooling coil.[12]

  • Addition and Stirring: The addition of the chlorosilane solution takes approximately 30 minutes, after which the mixture is stirred for an additional 10 minutes.[12]

  • Isolation: The resulting crystalline product is collected by suction filtration.[12]

  • Purification: The crystals are washed with water until free of acid and then air-dried. Further purification can be achieved by crystallization from warm methyl ethyl ketone and chloroform.[12]

Nucleophilic Substitution: A Matter of Pathway

This compound can undergo nucleophilic substitution through both SN1 and SN2 pathways, depending on the nucleophile and reaction conditions. Strong, unhindered nucleophiles in polar aprotic solvents favor the SN2 mechanism, while weaker nucleophiles in polar protic solvents favor the SN1 pathway through the stabilized carbocation intermediate.

Dichlorodiphenylsilane readily undergoes nucleophilic substitution. The electropositive silicon atom is a prime target for nucleophiles.[1] These reactions are typically fast and are utilized in the synthesis of various organosilicon compounds. For instance, it can be used to introduce a diphenylsilyl group onto other molecules.

Visualizing Reaction Mechanisms

The following diagrams illustrate the generalized pathways for nucleophilic substitution.

G Nucleophilic Substitution of this compound cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A1 Ph₂CCl₂ B1 Ph₂C⁺Cl + Cl⁻ (Carbocation Intermediate) A1->B1 Slow C1 Ph₂C(Nu)Cl + Cl⁻ B1->C1 Fast, + Nu⁻ A2 Ph₂CCl₂ B2 [Nu---C(Ph)₂---Cl]⁻ (Transition State) A2->B2 Nu⁻ C2 Ph₂C(Nu)Cl + Cl⁻ B2->C2

Caption: SN1 vs. SN2 pathways for this compound.

G Nucleophilic Substitution of Dichlorodiphenylsilane A Ph₂SiCl₂ B [Nu---Si(Ph)₂Cl₂]⁻ (Pentacoordinate Intermediate) A->B + Nu⁻ C Ph₂Si(Nu)Cl + Cl⁻ B->C

Caption: Nucleophilic attack on dichlorodiphenylsilane.

Reduction Reactions

This compound can be reduced to diphenylmethane. Reductive dehalogenation can also occur, for instance, with copper to yield tetraphenylethylene.[7]

Dichlorodiphenylsilane can also be reduced. For example, coupling reactions with dichloromethylsilane (B8780727) can form diorganosilane-hydrosilane copolymers.

Applications in Drug Development and Research

The distinct reactivities of these compounds lend them to different applications.

This compound and its derivatives are used as intermediates in the synthesis of various organic molecules.[14] For example, 1-Chloro-2-[dichloro(phenyl)methyl]benzene is a precursor for the synthesis of 2-chlorotrityl chloride (2-CTC) resin, which is used in solid-phase peptide synthesis.[15]

Dichlorodiphenylsilane is a key precursor in the production of silicone polymers and resins, which have applications in various industries, including healthcare.[16] It is also used as a surface modifier and a protecting group in organic synthesis.[6][11] Diphenylsilanediol, the hydrolysis product, has shown potential as an anticonvulsant.[13]

Logical Workflow for Reactivity Comparison

The following diagram outlines the logical workflow for comparing the reactivity of these two compounds.

G Comparative Reactivity Workflow A Select Compounds: This compound Dichlorodiphenylsilane B Identify Key Reactions: - Hydrolysis - Nucleophilic Substitution - Reduction A->B C Gather Experimental Data: - Reaction Rates - Product Analysis - Mechanisms B->C D Compare Reactivity: - Central Atom (C vs. Si) - Bond Polarity (C-Cl vs. Si-Cl) - Steric Effects C->D E Summarize Findings: - Comparative Tables - Detailed Protocols - Visual Diagrams D->E

Caption: Workflow for reactivity comparison.

Conclusion

The substitution of carbon with silicon as the central atom in dichlorodiphenylsilane leads to a significant increase in reactivity compared to this compound, particularly in reactions with nucleophiles like water. This is primarily due to the greater electropositivity of silicon and the high strength of the resulting Si-O bonds. These fundamental differences dictate their synthetic applications, with this compound serving as a useful organic building block and dichlorodiphenylsilane being a versatile precursor for silicone-based materials and other organosilicon compounds. A thorough understanding of their comparative reactivity is essential for researchers and professionals working in chemical synthesis and drug development.

References

Safety Operating Guide

Proper Disposal of Dichlorodiphenylmethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Dichlorodiphenylmethane

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in managing this hazardous chemical waste. Adherence to these procedures is paramount to ensure personal safety, regulatory compliance, and the protection of our environment.

This compound is a corrosive, water-reactive, and environmentally hazardous substance.[1][2] Therefore, its disposal must be handled with the utmost care and in accordance with all applicable national and local regulations.[2] The primary and most crucial step in the disposal of this compound is to engage a licensed hazardous waste disposal company.[1]

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use chemically resistant gloves.[1]

  • Body Protection: Wear a lab coat, and in cases of potential splashing, an apron and additional protective clothing are necessary.[1]

  • Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • This compound waste must be classified as hazardous waste.[4]

    • It is crucial to segregate this waste from other waste streams. Do not mix this compound with other chemicals or waste materials.[2] As a halogenated organic compound, it should be collected separately from non-halogenated waste.[5]

  • Waste Collection and Containerization:

    • Collect this compound waste in a designated, compatible, and properly sealed container. The original container is often a suitable choice.[6]

    • Ensure the container is in good condition, free from leaks, and has a secure cap.[6]

    • Containers should be made of a material that is resistant to corrosive and organic chemicals. Do not use metal containers for corrosive waste.[6][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[6]

    • Include the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[6]

    • This area should be away from incompatible materials, particularly water, as this compound reacts violently with it.[1][3] Store below eye level.[8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[9]

    • Provide them with a copy of the Safety Data Sheet (SDS) for this compound.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill by absorbing it with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[1][3]

  • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area thoroughly.

  • Do not use water to clean up spills, as this compound reacts violently with it.[1]

Chemical Properties and Hazard Data

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀Cl₂[3]
Molecular Weight 237.13 g/mol [3]
Appearance Colorless to slightly yellow liquid[3][10]
Density 1.235 g/cm³[3]
Boiling Point 305 °C @ 760 mmHg[3]
UN Number 3265
Hazard Class 8 (Corrosive)

In-Lab Treatment Considerations: Hydrolysis

This compound undergoes hydrolysis in the presence of water to form benzophenone (B1666685) and hydrochloric acid (HCl).[10]

(C₆H₅)₂CCl₂ + H₂O → (C₆H₅)₂CO + 2HCl

Disclaimer: Attempting to neutralize this compound waste via hydrolysis without a thoroughly tested and approved procedure, appropriate engineering controls (such as a scrubber for the HCl gas), and a comprehensive risk assessment is strongly discouraged . The safest and recommended course of action is to dispose of this compound waste through a professional hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.

Dichlorodiphenylmethane_Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat start->ppe fume_hood Handle Waste in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate spill Spill Occurs fume_hood->spill Potential container Use a Compatible, Sealed, and Leak-Proof Container segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling storage Store in a Designated, Secure, and Ventilated Area labeling->storage contact_ehs Contact EHS or Licensed Hazardous Waste Disposal Company storage->contact_ehs end Professional Disposal contact_ehs->end contain_spill Contain with Inert Absorbent Material spill->contain_spill collect_spill Collect and Containerize for Hazardous Waste Disposal contain_spill->collect_spill collect_spill->labeling

Caption: Disposal workflow for this compound.

References

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